molecular formula C20H20ClNO4 B191645 Jatrorrhizine Chloride CAS No. 6681-15-8

Jatrorrhizine Chloride

Cat. No.: B191645
CAS No.: 6681-15-8
M. Wt: 373.8 g/mol
InChI Key: JKMUUZMCSNHBAX-UHFFFAOYSA-N
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Description

Jatrorrhizine chloride is a high-purity isoquinoline alkaloid supplied for scientific research. This compound is a natural product found in several traditional medicinal plants, such as species of Coptis , Berberis , and Tinospora . Modern preclinical research has revealed its diverse pharmacological potential, making it a valuable tool for investigating numerous biological pathways. Its key research applications include metabolic disease research, where jatrorrhizine demonstrates anti-diabetic, anti-obesity, and hypolipidemic properties, showing potential for modulating metabolic pathways . In neuroscience, it exhibits central nervous system activities and is investigated as a tetrahydroisoquinoline derivative with potential neuroprotective and anti-inflammatory roles in models of neurodegenerative conditions . In microbiology and parasitology, it displays significant antimicrobial and antiprotozoal activities, useful for studying host-pathogen interactions . Furthermore, in oncology research, jatrorrhizine shows anticancer properties against various cell lines . One studied mechanism for its lipid-lowering effects involves the inhibition of the apical sodium-dependent bile acid transporter (ASBT), which reduces bile acid reabsorption and can influence cholesterol metabolism . Researchers utilize this compound as a standard in pharmacokinetic studies, particularly as a metabolite of the alkaloid berberine, to better understand the in vivo disposition of complex botanical extracts . This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;chloride
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InChI

InChI=1S/C20H19NO4.ClH/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMUUZMCSNHBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6681-15-8
Record name Jatrorrhizine chloride
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Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Jatrorrhizine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Jatrorrhizine chloride, a bioactive protoberberine isoquinoline alkaloid. It details its primary natural sources and outlines the technical methodologies for its extraction, isolation, and purification, designed to support research and development in natural product chemistry and pharmacology.

Natural Sources of Jatrorrhizine

Jatrorrhizine is a major bioactive metabolite distributed across a variety of plant families. Its presence is most notable in species that have been used for centuries in traditional medicine. The primary plant families known to contain jatrorrhizine include Annonaceae, Berberidaceae, Menispermaceae, Papaveraceae, Ranunculaceae, and Rutaceae[1][2][3].

The concentration of jatrorrhizine and other alkaloids can vary significantly based on the plant species, the specific part of the plant, geographical location, and even the season of collection[4][5]. The roots, rhizomes, and stem bark are typically the richest sources of this compound[4][6].

Table 1: Prominent Plant Sources of this compound
Plant FamilyGenusSpeciesCommon Plant Part(s) Used
Berberidaceae BerberisB. vulgaris, B. aristata, B. asiatica, B. vernaeRoot, Stem Bark[1][4][7]
MahoniaM. bealei, M. fortunei, M. manipurensisStem, Root, Bark[6]
Ranunculaceae CoptisC. chinensis, C. deltoidea, C. teetaRhizome[1][8][9]
Menispermaceae TinosporaT. sagittataStem
JatrorrhizaJ. palmataRoot
Papaveraceae CorydalisC. yanhusuoTuber[1]
Rutaceae PhellodendronP. amurense, P. chinenseBark[1][10]
Annonaceae AnnickiaA. affinis, A. chloranthaStem Bark[2]

Isolation and Purification Methodologies

The isolation of this compound, a quaternary ammonium alkaloid, generally follows a multi-step process involving extraction from raw plant material, acid-base partitioning to separate alkaloids, and chromatographic techniques for purification.

Generalized Isolation Workflow

The overall process for isolating jatrorrhizine from its natural plant sources can be visualized as a sequential workflow. This process is designed to efficiently separate the target alkaloid from the complex matrix of other plant metabolites.

G cluster_extraction Extraction & Initial Processing cluster_separation Alkaloid Separation cluster_purification Purification & Analysis A Dried & Pulverized Plant Material (e.g., Root, Bark) B Solvent Extraction (e.g., Methanol, Ethanol) A->B C Filtration & Concentration (Rotary Evaporation) B->C D Acid-Base Partitioning C->D E Crude Alkaloid Fraction D->E F Column Chromatography (Silica Gel / Alumina) E->F G Fraction Collection & TLC Analysis F->G H Further Purification (e.g., RP-HPLC) G->H I Crystallization H->I J Pure this compound I->J

Caption: General workflow for this compound isolation.

Experimental Protocols

Protocol 1: General Acid-Base Extraction and Column Chromatography

This protocol is a standard method for extracting protoberberine alkaloids from plant materials[6][11][12].

  • Preparation of Plant Material: The selected plant parts (e.g., stem bark of Mahonia manipurensis) are oven-dried at a controlled temperature (e.g., 40-60°C) and pulverized into a fine powder[6].

  • Extraction:

    • The powdered material (e.g., 100 g) is extracted with an 80% methanol solution (e.g., 1000 ml) at room temperature with periodic stirring or through continuous extraction in a Soxhlet apparatus[6][11].

    • The extraction process is monitored for completion using Dragendorff's reagent to test for the presence of alkaloids in the solvent.

  • Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract[6][11].

  • Acid-Base Partitioning:

    • The crude extract is dissolved in an acidic solution (e.g., 5% acetic acid or 0.1-2% HCl) and filtered to remove non-alkaloidal, acid-insoluble materials[11][12].

    • The acidic aqueous solution is then made alkaline (pH 8-10) with a base like ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH)[11][12].

    • This alkaline solution is partitioned with an immiscible organic solvent (e.g., chloroform or ether). Tertiary alkaloids will move to the organic layer, while quaternary alkaloids like jatrorrhizine remain in the aqueous layer[11].

  • Isolation of Quaternary Alkaloids:

    • The pH of the aqueous layer is adjusted, and the quaternary alkaloids are precipitated or converted into their chloride or iodide salts[11].

    • Alternatively, the crude alkaloid fraction can be directly subjected to chromatography.

  • Column Chromatography:

    • The crude alkaloid fraction is loaded onto a column packed with a stationary phase, such as silica gel or acid-washed alumina[10].

    • Elution is performed using a gradient of solvents, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity by adding methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing jatrorrhizine.

  • Final Purification and Identification:

    • Fractions containing pure jatrorrhizine are combined, and the solvent is evaporated.

    • Final purification is often achieved through recrystallization from a suitable solvent (e.g., methanol, water)[11].

    • The identity and purity (>98%) of the isolated this compound are confirmed using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy[10][13].

Protocol 2: Selective Isolation Using Base-Treated Silica Gel

A modified chromatographic method can be employed to efficiently separate jatrorrhizine from co-occurring alkaloids like berberine, by taking advantage of jatrorrhizine's acidic phenolic group[14].

  • Extraction: Prepare the crude plant extract as described in Protocol 1.

  • Specialized Column Preparation: Prepare a flash chromatography column with silica gel that has been pre-treated with a base (e.g., 10% w/w sodium carbonate)[14].

  • Chromatographic Separation:

    • Apply the crude extract to the column.

    • Elute with a non-polar to moderately polar mobile phase (e.g., pentane followed by ethyl acetate). Berberine and other non-acidic alkaloids will elute from the column[14].

    • Jatrorrhizine, due to its acidic nature, is retained on the basic silica gel[14].

  • Elution of Jatrorrhizine: After the other alkaloids have been eluted, change the mobile phase to a more polar and slightly acidic mixture to neutralize the stationary phase and elute the trapped jatrorrhizine[14].

  • Final Purification: Concentrate the jatrorrhizine-containing fractions and purify further by recrystallization as needed.

Quantitative Data and Purity

The yield and purity of isolated this compound are critical metrics for drug development. While yields are highly variable depending on the source, purity is a standard measure of the isolation protocol's success. High-purity reference standards are essential for analytical and pharmacological studies.

Table 2: Purity and Analytical Data for this compound
ParameterTypical Value / MethodReference
Purity (Post-Purification) >80% (Acid-base method)[12]
≥98.0% (HPLC)
>99% (HPLC)[10]
Molecular Formula C₂₀H₂₀NO₄⁺ · Cl⁻[15]
Molecular Weight 373.8 g/mol [15]
UV λmax (in Methanol) ~227, 266, 351, 437 nm[15][11]
Analytical Identification HPLC, TLC, UV, IR, MS, NMR[10][13]

Structural Relationship of Co-occurring Alkaloids

Jatrorrhizine is a member of the protoberberine class of alkaloids and often co-exists in plants with structurally similar compounds like berberine and palmatine. Understanding their structural differences is key for designing effective separation strategies.

G A Protoberberine Alkaloid Core Structure B Berberine (Methylenedioxy group at C2-C3) A->B Common Precursor C Jatrorrhizine (Methoxy at C2, Hydroxyl at C3) A->C Common Precursor D Palmatine (Methoxy groups at C2 & C3) A->D Common Precursor B->D C->B Structural Analogs Differ by substituents on the A-ring

Caption: Structural relationships of common protoberberine alkaloids.

The key structural difference enabling the selective isolation described in Protocol 2 is the free hydroxyl (-OH) group on the A-ring of jatrorrhizine, which imparts acidic properties not present in berberine (which has a methylenedioxy group) or palmatine (which has a methoxy group) at the same positions[14][16]. This distinction is fundamental for developing targeted purification schemes.

References

A Comprehensive Review of Jatrorrhizine's Pharmacological Effects: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrorrhizine, a protoberberine alkaloid isolated from various medicinal plants such as Coptis chinensis and Phellodendron amurense, has garnered significant attention for its diverse and potent pharmacological activities.[1][2] Traditionally used in Chinese medicine for treating a range of ailments including metabolic disorders and gastritis, modern research has substantiated its therapeutic potential.[2] This technical guide provides a comprehensive review of the pharmacological effects of jatrorrhizine, with a focus on its anti-inflammatory, anti-cancer, anti-diabetic, neuroprotective, antimicrobial, and cardiovascular properties. Detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of key signaling pathways are presented to facilitate further research and drug development endeavors.

Anti-inflammatory Effects

Jatrorrhizine exhibits significant anti-inflammatory properties by modulating key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated Raw264.7 macrophage cells, jatrorrhizine has been shown to inhibit the production of nitric oxide (NO).[3] This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[3]

Quantitative Data: Anti-inflammatory Effects
Model Parameter Concentration/Dose Inhibition (%) Reference
LPS-stimulated Raw264.7 cellsNO production100 µg/mL>60%[3]
LPS-stimulated Raw264.7 cellsiNOS expressionNot specified45%[3]
LPS-stimulated Raw264.7 cellsCOX-2 expressionNot specified29%[3]
Experimental Protocols: In Vitro Anti-inflammatory Assay

Cell Culture and Treatment:

  • Raw264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of jatrorrhizine for 1 hour.

  • Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Measurement (Griess Assay):

  • After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Western Blot Analysis for iNOS and COX-2:

  • Treated cells are lysed with RIPA buffer containing protease inhibitors.

  • Protein concentration is determined using the Bradford assay.

  • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway: Jatrorrhizine's Anti-inflammatory Action

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Jatrorrhizine Jatrorrhizine Jatrorrhizine->NFkB NO NO iNOS->NO PGs Prostaglandins COX2->PGs

Jatrorrhizine inhibits NF-κB signaling to reduce inflammation.

Anti-cancer Effects

Jatrorrhizine demonstrates potent anti-cancer activity across various cancer cell lines. Its mechanisms of action are multifaceted, including the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.[1][4]

Quantitative Data: Anti-cancer Effects
Cancer Type Cell Line/Model Parameter IC50/Dosage Effect Reference
Colorectal CarcinomaHCT-116IC506.75 ± 0.29 µM (72h)Inhibition of proliferation[5]
Colorectal CarcinomaHT-29IC505.29 ± 0.13 µM (72h)Inhibition of proliferation[5]
MelanomaC8161Proliferation80, 160, 320 µmol/L (48h)Inhibition of cell proliferation and neovascularization[1]
Breast CancerMDA-MB-231, MCF-7Not specifiedNot specifiedDownregulated TNIK, p-TNIK, β-catenin, F-actin, N-cadherin; Upregulated GSK-3β, E-cadherin[4]
Colorectal CarcinomaNude mice xenografted HCT-116In vivo5 mg/kgReduced tumor volume and weight, inhibited lung metastasis[4]
Experimental Protocols: Key Anti-cancer Assays

MTT Assay for Cell Proliferation:

  • Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • Cells are then treated with various concentrations of jatrorrhizine for 24, 48, or 72 hours.

  • After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 490 nm using a microplate reader.

Colony Formation Assay:

  • Cells are seeded in 6-well plates at a low density (e.g., 500 cells/well) and allowed to adhere.

  • The cells are then treated with different concentrations of jatrorrhizine and incubated for 7-14 days, with the medium changed every 3 days.

  • When colonies are visible, the medium is removed, and the colonies are washed with PBS, fixed with methanol, and stained with 0.1% crystal violet.

  • The number of colonies containing more than 50 cells is counted.

Wound Healing Assay for Cell Migration:

  • Cells are grown to confluence in a 6-well plate.

  • A sterile 200 µL pipette tip is used to create a scratch (wound) in the cell monolayer.

  • The cells are washed with PBS to remove debris and then incubated with fresh medium containing different concentrations of jatrorrhizine.

  • Images of the wound are captured at 0 and 24 hours (or other appropriate time points).

  • The wound closure is quantified by measuring the change in the wound area.

Signaling Pathway: Jatrorrhizine in Colorectal Cancer

G Jatrorrhizine Jatrorrhizine GSK3b GSK-3β Jatrorrhizine->GSK3b bCatenin β-catenin Jatrorrhizine->bCatenin EMT Epithelial-Mesenchymal Transition (EMT) Jatrorrhizine->EMT GSK3b->bCatenin Proliferation Proliferation bCatenin->Proliferation Wnt Wnt Signaling Wnt->bCatenin Metastasis Metastasis EMT->Metastasis

Jatrorrhizine inhibits Wnt/β-catenin and EMT pathways.

Anti-diabetic Effects

Jatrorrhizine has demonstrated significant potential as a hypoglycemic agent.[1] Its anti-diabetic activities are attributed to its ability to promote insulin secretion, improve glucose tolerance and insulin sensitivity, and inhibit hepatic gluconeogenesis.[1][4]

Quantitative Data: Anti-diabetic Effects
Model Parameter Dosage Effect Reference
Normal and alloxan-diabetic miceBlood glucose level50 mg/kg, 100 mg/kgSignificant decrease in blood glucose[6]
Glucose-loaded ratsGlucose toleranceNot specifiedImproved glucose tolerance[1][4]
Hyperlipidemic miceInsulin sensitivityNot specifiedImproved insulin sensitivity[1][4]
RINm5F cells and HepG2 cellsInsulin secretion and gluconeogenesisNot specifiedPromoted insulin secretion, inhibited hepatic gluconeogenesis[1][4]
Experimental Protocols: Key Anti-diabetic Assays

Oral Glucose Tolerance Test (OGTT) in Rats:

  • Rats are fasted overnight (12-16 hours) with free access to water.

  • A baseline blood sample is collected from the tail vein (t=0).

  • Jatrorrhizine or a vehicle control is administered orally.

  • After 30 minutes, a glucose solution (2 g/kg body weight) is administered orally.

  • Blood samples are collected at 30, 60, 90, and 120 minutes after the glucose load.

  • Blood glucose levels are measured using a glucometer.

Insulin Secretion Assay in RINm5F cells:

  • RINm5F cells are cultured in RPMI-1640 medium supplemented with 10% FBS.

  • Cells are seeded in 24-well plates and grown to 80-90% confluence.

  • The cells are washed and pre-incubated for 2 hours in Krebs-Ringer bicarbonate buffer (KRBB) with 2.8 mM glucose.

  • The buffer is then replaced with KRBB containing 16.7 mM glucose and different concentrations of jatrorrhizine.

  • After a 1-hour incubation, the supernatant is collected, and insulin concentration is measured using an ELISA kit.

Signaling Pathway: Jatrorrhizine in Diabetic Vasculopathy

G Jatrorrhizine Jatrorrhizine Akt Akt Jatrorrhizine->Akt AMPK AMPK Jatrorrhizine->AMPK IL1b IL-1β Jatrorrhizine->IL1b TNFa TNF-α Jatrorrhizine->TNFa eNOS eNOS Akt->eNOS AMPK->eNOS VascularEndothelialDysfunction Vascular Endothelial Dysfunction eNOS->VascularEndothelialDysfunction

Jatrorrhizine upregulates the Akt/AMPK/eNOS pathway.

Neuroprotective Effects

Jatrorrhizine exhibits neuroprotective properties primarily through its antioxidant and anti-apoptotic activities.[4] It has been shown to protect neuronal cells from oxidative stress-induced injury and apoptosis.

Quantitative Data: Neuroprotective Effects
Model Inducer Parameter Concentration Effect Reference
Rat cortical neuronsH2O2 (50µM)Cell viability5-20µMMarked inhibition of H2O2-induced neurotoxicity[7]
Rat cortical neuronsAβ₂₅₋₃₅ (25 µM)Cell viability1-10 µMAttenuated Aβ₂₅₋₃₅-induced neurotoxicity[8]
PC12 cellsH2O2 (200 µM)Cell viability0.01-10.0 µMMarkedly elevated cell viability[9]
HT22 cellsOkadaic acid (OA)Cell viabilityNot specifiedIncreased cell viability, enhanced antioxidant status[4]
Experimental Protocols: Neuroprotection Assays

Hydrogen Peroxide (H₂O₂)-Induced Neurotoxicity Model:

  • Primary rat cortical neurons or PC12 cells are cultured in appropriate media.

  • Cells are pre-treated with various concentrations of jatrorrhizine for 24 hours.

  • The cells are then exposed to a neurotoxic concentration of H₂O₂ (e.g., 50-200 µM) for a specified duration (e.g., 12-24 hours).

  • Cell viability is assessed using the MTT assay.

  • Apoptosis can be evaluated by measuring caspase-3 activation or using TUNEL staining.

Measurement of Reactive Oxygen Species (ROS):

  • Cells are treated as described above.

  • The cells are then incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA) at 37°C for 30 minutes in the dark.

  • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 530 nm.

Workflow: Investigating Neuroprotective Effects

G Start Start: Culture Neuronal Cells Pretreat Pre-treat with Jatrorrhizine Start->Pretreat Induce Induce Neurotoxicity (e.g., H₂O₂ or Aβ) Pretreat->Induce Assess Assess Outcomes Induce->Assess Viability Cell Viability (MTT Assay) Assess->Viability Apoptosis Apoptosis (Caspase-3, TUNEL) Assess->Apoptosis OxidativeStress Oxidative Stress (ROS, MDA) Assess->OxidativeStress End End Viability->End Apoptosis->End OxidativeStress->End

Experimental workflow for assessing neuroprotection.

Antimicrobial and Antiprotozoal Activity

Jatrorrhizine possesses a broad spectrum of antimicrobial activity against various bacteria and fungi.[1][4] It also exhibits antiprotozoal properties.

Quantitative Data: Antimicrobial Activity
Organism Parameter MIC (µg/mL) Reference
Candida albicans SC5314MIC256[1][4]
Candida auris 12372MIC256[1][4]
Candida tropicalisMIC125[1][4]
Propionibacterium acnesMIC25-50[1][4]
Coagulase-negative staphylococciMIC100-250[1][4]
Staphylococcus aureusMIC200[1][4]
Methicillin-resistant Staphylococcus aureus (MRSA) SA1199BMIC64 (mg/L)[10]
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method:

  • A two-fold serial dilution of jatrorrhizine is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • A standardized inoculum of the microorganism (e.g., 5 x 10^5 CFU/mL for bacteria) is added to each well.

  • The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of jatrorrhizine that completely inhibits visible growth of the microorganism.

Cardiovascular and Hepatoprotective Effects

Jatrorrhizine has shown protective effects on the cardiovascular system, particularly in the context of myocardial infarction.[11][12] It has also demonstrated hepatoprotective activity.[1]

Quantitative Data: Cardiovascular and Hepatoprotective Effects
Effect Model Parameter Dosage/EC50 Result Reference
CardioprotectiveMyocardial infarction in miceLVEF, LVESLow and high dosesSignificantly improved LVEF and LVES[11][12]
Hepatoprotectivet-BHP-injured rat hepatocyte BRL-3A cellsLDH releaseEC50 = 15.7 ± 3.3 µMDecreased release of LDH[1]
Experimental Protocols: Myocardial Infarction Model in Mice
  • Mice are anesthetized, and the heart is exposed through a left thoracotomy.

  • The left anterior descending (LAD) coronary artery is permanently ligated with a suture.

  • Successful ligation is confirmed by the appearance of a pale area in the myocardium.

  • The chest is closed, and the animals are allowed to recover.

  • Mice are then treated with jatrorrhizine or a vehicle control daily for a specified period (e.g., two weeks).

  • Cardiac function is assessed by echocardiography to measure parameters like left ventricular ejection fraction (LVEF) and left ventricular end-systolic volume (LVESV).

  • Histopathological analysis of the heart tissue is performed using H&E and Masson's trichrome staining to evaluate inflammation and fibrosis.

Signaling Pathway: Jatrorrhizine in Myocardial Infarction

G Jatrorrhizine Jatrorrhizine p53 p53 Jatrorrhizine->p53 TGFb1 TGF-β1 Jatrorrhizine->TGFb1 Bax Bax p53->Bax Apoptosis Apoptosis Bax->Apoptosis Bcl2 Bcl-2 Bcl2->Apoptosis Smad23 Smad2/3 TGFb1->Smad23 Fibrosis Fibrosis Smad23->Fibrosis

Jatrorrhizine inhibits p53 and TGF-β1/Smad2/3 pathways.

Conclusion and Future Perspectives

Jatrorrhizine is a promising natural compound with a wide array of pharmacological effects that warrant further investigation for its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the clinical applications of jatrorrhizine. Future research should focus on elucidating the precise molecular targets, conducting comprehensive pharmacokinetic and toxicological studies, and performing well-designed clinical trials to validate its efficacy and safety in humans. The development of novel drug delivery systems could also enhance its bioavailability and therapeutic effectiveness.

References

Jatrorrhizine: A Bioactive Metabolite of Berberine - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrorrhizine, a primary bioactive metabolite of the renowned isoquinoline alkaloid berberine, is emerging as a compound of significant interest in pharmacology and drug development. Possessing a distinct pharmacological profile, jatrorrhizine demonstrates a spectrum of activities, including anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth overview of jatrorrhizine, focusing on its biotransformation from berberine, its pharmacokinetic properties, and its mechanisms of action. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development of this promising natural compound.

Introduction

Jatrorrhizine (C₂₀H₂₀NO₄⁺) is a protoberberine alkaloid found in several medicinal plants, including those of the Berberis and Coptis genera.[1][2] It is also a major phase I metabolite of berberine, formed in the liver and intestine.[1][3] While sharing structural similarities with its precursor, jatrorrhizine exhibits unique pharmacological and pharmacokinetic characteristics that warrant independent investigation. This guide aims to consolidate the current scientific knowledge on jatrorrhizine, providing a technical resource for researchers exploring its therapeutic potential.

Biotransformation of Berberine to Jatrorrhizine

The conversion of berberine to jatrorrhizine is a key metabolic step, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver. While the complete enzymatic cascade is still under investigation, studies suggest that specific CYP450 isoenzymes are responsible for the demethylation of berberine to form its various metabolites, including jatrorrhizine.[1][3]

Berberine Berberine Jatrorrhizine Jatrorrhizine Berberine->Jatrorrhizine Hepatic Metabolism CYP450 Cytochrome P450 (e.g., CYP2D6, CYP1A2, CYP3A4) CYP450->Berberine Catalysis

Biotransformation of Berberine to Jatrorrhizine.

Pharmacokinetic Profile

Jatrorrhizine exhibits a distinct pharmacokinetic profile compared to berberine. While both have relatively low oral bioavailability, studies in rats suggest that jatrorrhizine's bioavailability may be higher than that of its precursor. The metabolism of jatrorrhizine itself involves demethylation and glucuronidation, mediated by CYP3A1/2, CYP2D2, and UGT1A1/1A3 enzymes in rats.

Table 1: Pharmacokinetic Parameters of Jatrorrhizine in Rats

ParameterValueRoute of AdministrationReference
Tmax47.76 ± 1.24 minIntragastric[4]
T1/2105.64 ± 16.99 minIntragastric[4]
Oral Bioavailability43.90%Intragastric vs. Intravenous[4]

Pharmacological Activities

Jatrorrhizine has demonstrated a wide array of pharmacological effects, which are detailed in the following sections.

Anticancer Activity

Jatrorrhizine exhibits potent cytotoxic effects against a variety of cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.

Table 2: In Vitro Cytotoxicity of Jatrorrhizine (IC50 Values)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
HCT-116Colorectal Carcinoma6.75 ± 0.2972[5]
HT-29Colorectal Carcinoma5.29 ± 0.1372[5]
C8161Metastatic Melanoma47.4 ± 1.6Not Specified[6]

Jatrorrhizine has been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in the development and progression of many cancers. It achieves this by downregulating β-catenin and upregulating GSK-3β, leading to the suppression of epithelial-mesenchymal transition (EMT).[5][7]

Jatrorrhizine Jatrorrhizine GSK3b GSK-3β Jatrorrhizine->GSK3b Upregulates beta_catenin β-catenin Jatrorrhizine->beta_catenin Downregulates GSK3b->beta_catenin Phosphorylates Degradation Degradation beta_catenin->Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Proliferation Cell Proliferation & EMT Gene_Expression->Proliferation

Jatrorrhizine's Inhibition of the Wnt/β-catenin Pathway.
Anti-inflammatory Activity

Jatrorrhizine demonstrates significant anti-inflammatory properties by modulating key inflammatory pathways, including the NF-κB and MAPK signaling cascades. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

Table 3: Anti-inflammatory Activity of Jatrorrhizine

TargetEffectCell/SystemIC50Reference
Neuraminidase (viral)InhibitionH1N1, H5N166.2 - 76.3 µM[8]
Monoamine Oxidase A (MAO-A)InhibitionNot specified4 µM[8]
Acetylcholinesterase (AChE)InhibitionNot specified0.57 - 106.1 µM[8]
Indoleamine 2,3-dioxygenase 1 (IDO-1)InhibitionHEK293-hIDO1 cells17.8 µM[8]

Jatrorrhizine can suppress the activation of the NF-κB pathway, a central regulator of inflammation. It is suggested to act by inhibiting the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. This action is potentially mediated through the modulation of upstream signaling molecules like Toll-like receptors (TLRs).[9]

Jatrorrhizine Jatrorrhizine TLR TLR Jatrorrhizine->TLR Inhibits? MyD88 MyD88 TLR->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression (iNOS, COX-2)

Proposed Mechanism of Jatrorrhizine on the NF-κB Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of jatrorrhizine's bioactivities.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxic effects of jatrorrhizine on cancer cell lines.[5]

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, HT-29) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of jatrorrhizine (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of jatrorrhizine that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Western Blot Analysis

This protocol is a general guideline for assessing protein expression changes in response to jatrorrhizine treatment, as seen in studies on its effects on signaling pathways.[5]

  • Cell Lysis: Treat cells with jatrorrhizine at the desired concentrations and duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, GSK-3β, p-p65, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Transwell Migration Assay

This protocol is based on methods used to evaluate the effect of jatrorrhizine on cancer cell migration.[5]

  • Chamber Preparation: Place 8.0 µm pore size Transwell inserts into a 24-well plate.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Seed cancer cells (e.g., 5 x 10⁴ cells) in serum-free medium in the upper chamber, with or without different concentrations of jatrorrhizine.

  • Incubation: Incubate the plate for 24-48 hours to allow cell migration.

  • Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo anticancer effects of jatrorrhizine.[5]

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ HCT-116 cells) into the flank of each mouse.

  • Drug Administration: Once tumors reach a palpable size, randomly divide the mice into control and treatment groups. Administer jatrorrhizine (e.g., 5 mg/kg) or vehicle control intraperitoneally daily.

  • Tumor Growth Monitoring: Measure tumor volume every few days using a caliper.

  • Endpoint: At the end of the study, sacrifice the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Conclusion and Future Directions

Jatrorrhizine, as a bioactive metabolite of berberine, presents a compelling case for further investigation as a therapeutic agent. Its distinct pharmacological activities, particularly in the realms of oncology and inflammation, are well-supported by preclinical data. The detailed experimental protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for the scientific community to build upon existing knowledge.

Future research should focus on several key areas:

  • Elucidation of Direct Molecular Targets: Identifying the direct binding partners of jatrorrhizine within key signaling pathways will provide a more precise understanding of its mechanism of action.

  • In-depth Pharmacokinetic and Metabolism Studies in Humans: While preclinical data is promising, human studies are essential to determine the clinical relevance of jatrorrhizine's pharmacokinetic profile.

  • Combination Therapies: Investigating the synergistic effects of jatrorrhizine with existing chemotherapeutic or anti-inflammatory drugs could lead to more effective treatment strategies.

  • Development of Drug Delivery Systems: Overcoming the challenge of low bioavailability through novel drug delivery formulations will be crucial for the clinical translation of jatrorrhizine.

References

The Synthesis and Derivatization of Jatrorrhizine Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jatrorrhizine, a protoberberine alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth overview of the chemical synthesis of Jatrorrhizine chloride and its derivatives, catering to researchers, scientists, and professionals in drug development. The guide details experimental protocols for key synthetic transformations, presents quantitative data in a structured format, and visualizes relevant signaling pathways to facilitate a comprehensive understanding of its chemical biology.

Chemical Synthesis of this compound

The total synthesis of Jatrorrhizine has been achieved through a concise and efficient four-step strategy, commencing with a Pictet-Spengler reaction, followed by reductive amination, Friedel-Crafts cyclization, and final oxidation to yield the aromatic isoquinolinium core.[1][2]

Experimental Protocols: Total Synthesis

Step 1: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

This initial step involves the condensation of a β-arylethylamine with an aldehyde to form a tetrahydroisoquinoline ring system.[3][4]

  • Reaction: 3,4-Dimethoxyphenethylamine with 2,2-dimethoxyacetaldehyde.

  • Reagents and Conditions:

    • 3,4-Dimethoxyphenethylamine (1.0 eq)

    • 2,2-Dimethoxyacetaldehyde (1.1 eq)

    • Trifluoroacetic acid (TFA) (as catalyst)

    • Dichloromethane (CH₂Cl₂) (as solvent)

    • Reaction is typically stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 2: Reductive Amination

The synthesized tetrahydroisoquinoline is then coupled with an appropriate benzaldehyde derivative via reductive amination to introduce the remaining part of the protoberberine scaffold.[5][6]

  • Reaction: Tetrahydroisoquinoline intermediate with 2,3-dimethoxybenzaldehyde.

  • Reagents and Conditions:

    • Tetrahydroisoquinoline (1.0 eq)

    • 2,3-Dimethoxybenzaldehyde (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) (as reducing agent)

    • 1,2-Dichloroethane (DCE) (as solvent)

    • The reaction is stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The organic layers are combined, dried, and concentrated. The resulting tertiary amine is purified by column chromatography.

Step 3: Intramolecular Friedel-Crafts Cyclization

The tertiary amine undergoes an acid-catalyzed intramolecular Friedel-Crafts cyclization to form the tetracyclic protoberberine core.[7][8][9]

  • Reaction: Acid-catalyzed cyclization of the tertiary amine.

  • Reagents and Conditions:

    • Tertiary amine (1.0 eq)

    • Triflic acid (TfOH) or Polyphosphoric acid (PPA) (as catalyst)

    • Dichloromethane (CH₂Cl₂) or neat (for PPA)

    • The reaction is typically stirred at room temperature or heated depending on the catalyst used.

  • Work-up and Purification: The reaction is carefully quenched with ice and neutralized with a base (e.g., aqueous ammonia). The aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Step 4: Oxidation

The final step involves the oxidation of the protoberberine intermediate to the fully aromatic Jatrorrhizine.

  • Reaction: Aromatization of the tetracyclic intermediate.

  • Reagents and Conditions:

    • Protoberberine intermediate (1.0 eq)

    • Iodine (I₂) (2.0 eq)

    • Ethanol (as solvent)

    • The reaction mixture is refluxed for 4-6 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in a minimal amount of a suitable solvent and the product is precipitated by the addition of an anti-solvent. The resulting solid is collected by filtration and washed to afford Jatrorrhizine iodide, which can be converted to the chloride salt by ion exchange.

Synthesis Workflow

G cluster_0 Total Synthesis of Jatrorrhizine Start Start Pictet-Spengler Reaction Pictet-Spengler Reaction Start->Pictet-Spengler Reaction 3,4-Dimethoxyphenethylamine + 2,2-Dimethoxyacetaldehyde Reductive Amination Reductive Amination Pictet-Spengler Reaction->Reductive Amination Tetrahydroisoquinoline Friedel-Crafts Cyclization Friedel-Crafts Cyclization Reductive Amination->Friedel-Crafts Cyclization Tertiary Amine + 2,3-Dimethoxybenzaldehyde Oxidation Oxidation Friedel-Crafts Cyclization->Oxidation Tetracyclic Intermediate This compound This compound Oxidation->this compound Final Product

A schematic overview of the total synthesis of this compound.

Derivatives of Jatrorrhizine

The structural modification of Jatrorrhizine, particularly at the C-3 hydroxyl group and the C-8 and C-9 positions, has been a key strategy to enhance its biological activity and explore structure-activity relationships (SAR).

Synthesis of 3-O-Substituted Derivatives

The hydroxyl group at the C-3 position is a common site for derivatization, often through etherification reactions.[10]

  • General Protocol for 3-O-Alkylation:

    • This compound (1.0 eq) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).

    • A base, typically potassium carbonate (K₂CO₃) (3.0 eq), is added to the solution.

    • The appropriate alkyl halide (e.g., ethyl bromide, octyl bromide) (1.5 eq) is added, and the mixture is heated at 60-80 °C for 12-24 hours.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the 3-alkoxyjatrorrhizine derivative.

Synthesis of 8-Substituted Derivatives

Modifications at the C-8 position have also been explored to modulate the biological properties of Jatrorrhizine.[11]

  • General Protocol for 8-Alkylation:

    • A solution of Jatrorrhizine in a suitable solvent is treated with an organometallic reagent, such as a Grignard reagent or an organolithium reagent, at low temperature.

    • The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride).

    • The resulting dihydro-derivative is then oxidized using an oxidizing agent like manganese dioxide (MnO₂) or air to re-aromatize the ring system and yield the 8-alkyljatrorrhizine derivative.

    • Purification is typically achieved through column chromatography.

Quantitative Data

The following tables summarize key quantitative data for this compound and a representative derivative.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₂₀H₂₀ClNO₄[12]
Molecular Weight 373.83 g/mol [12]
CAS Number 6681-15-8[12]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 9.85 (s, 1H), 8.90 (s, 1H), 8.20 (d, J=9.2 Hz, 1H), 8.00 (d, J=9.2 Hz, 1H), 7.65 (s, 1H), 7.10 (s, 1H), 4.90 (t, J=6.4 Hz, 2H), 4.15 (s, 3H), 4.05 (s, 3H), 3.95 (s, 3H), 3.20 (t, J=6.4 Hz, 2H)[13][14]
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 150.5, 149.8, 148.2, 145.0, 138.5, 134.0, 127.0, 124.5, 122.0, 121.5, 120.0, 115.0, 108.0, 105.5, 61.5, 57.0, 56.5, 55.0, 26.5[14]
Mass Spectrometry (ESI-MS) m/z 338.12 [M]⁺[15][16]
IR (KBr) ν (cm⁻¹) 3400 (O-H), 2940 (C-H), 1605 (C=N⁺), 1505 (C=C), 1270 (C-O)[12]

Table 2: Data for a Representative 3-O-Octyloxyjatrorrhizine Derivative

PropertyValueReference
Antimicrobial Activity Significantly higher than Jatrorrhizine[10]
Acute Toxicity (LD₅₀) > 6000 mg/kg (mice)[10]

Signaling Pathways Modulated by Jatrorrhizine

Jatrorrhizine exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, inflammation, and metabolism.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Jatrorrhizine has been shown to suppress the MAPK signaling cascade, particularly the p38 and ERK pathways, which contributes to its anti-inflammatory and anti-cancer effects.[1][17][18]

G cluster_1 MAPK Signaling Pathway Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 p38 MKK3/6->p38 Inflammation/Apoptosis Inflammation/Apoptosis p38->Inflammation/Apoptosis Jatrorrhizine Jatrorrhizine Jatrorrhizine->p38 Inhibition

Jatrorrhizine inhibits the p38 MAPK pathway.
PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Jatrorrhizine has been reported to upregulate components of this pathway, such as Akt and AMPK, which can contribute to its beneficial effects on glucose metabolism and vascular function.[1][19]

G cluster_2 PI3K/AKT/mTOR Signaling Pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS AMPK AMPK AMPK->eNOS Cell Survival/Growth Cell Survival/Growth eNOS->Cell Survival/Growth Jatrorrhizine Jatrorrhizine Jatrorrhizine->AKT Upregulation Jatrorrhizine->AMPK Upregulation

Jatrorrhizine upregulates the PI3K/AKT/AMPK pathway.
NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of the inflammatory response. Jatrorrhizine has been demonstrated to inhibit the activation of NF-κB, thereby suppressing the production of pro-inflammatory cytokines. This inhibition is a key mechanism behind its anti-inflammatory properties.

G cluster_3 NF-κB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Transcription Jatrorrhizine Jatrorrhizine Jatrorrhizine->IKK Complex Inhibition

Jatrorrhizine inhibits the NF-κB signaling pathway.

Conclusion

This technical guide provides a comprehensive resource on the chemical synthesis and derivatization of this compound. The detailed experimental protocols, structured quantitative data, and visualization of key signaling pathways offer valuable insights for researchers engaged in the exploration of this promising natural product for therapeutic applications. The continued investigation into the synthesis of novel derivatives and the elucidation of their mechanisms of action will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

The Anti-inflammatory Properties of Jatrorrhizine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrorrhizine chloride, a protoberberine alkaloid isolated from medicinal plants such as Coptis chinensis, has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from various experimental models. Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts. The primary anti-inflammatory effects of this compound are attributed to its ability to modulate critical signaling pathways, including the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and the NOD-like receptor protein 3 (NLRP3) inflammasome. By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory cytokines and mediators, highlighting its therapeutic potential for a variety of inflammatory diseases.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways that are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory processes, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to suppress the activation of NF-κB.[1][2][3] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[4] As a result, the translocation of the p65 subunit of NF-κB into the nucleus is blocked, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5][6]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising key kinases such as ERK, p38, and JNK, plays a crucial role in cellular responses to external stimuli, including inflammation. This compound has been demonstrated to inhibit the phosphorylation of ERK and p38 MAPKs in response to inflammatory stimuli like TNF-α.[5] By attenuating the activation of these kinases, this compound interferes with the signaling cascade that leads to the production of inflammatory mediators.

Attenuation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[7][8] this compound has been found to inhibit the activation of the NLRP3 inflammasome.[6][9][10][11] This is achieved, at least in part, by regulating the CD39-P2X7 purinergic pathway, which is upstream of NLRP3 activation.[9] Furthermore, this compound can suppress the expression of NLRP3 inflammasome components.[11][12]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies, demonstrating the dose-dependent anti-inflammatory effects of this compound in different experimental models.

Table 1: In Vitro Effects of this compound on Pro-inflammatory Mediators

Cell LineStimulantJatrorrhizine ConcentrationMeasured ParameterResultReference
MH7A (Rheumatoid Arthritis Fibroblast-like Synoviocytes)TNF-α (50 ng/mL)2.5 µMIL-1β, IL-6, IL-8 productionSignificant decrease[5]
MH7ATNF-α (50 ng/mL)2.5 µMMMP-2, MMP-3 productionSignificant decrease[5]
N9 (Microglia)H₂O₂5 µmol/L, 10 µmol/LTNF-α, IL-1β, IL-18 expressionSignificant reduction[6][13]
RAW264.7 (Macrophages)LPS100 µg/mL (extract)Nitric Oxide (NO) production>60% inhibition[14]
RAW264.7LPSNot specified (purified Jatrorrhizine)iNOS expression45% inhibition[14]
RAW264.7LPSNot specified (purified Jatrorrhizine)COX-2 expression29% inhibition[14]

Table 2: In Vivo Effects of this compound in Animal Models of Inflammation

Animal ModelDiseaseThis compound DosageMeasured ParameterResultReference
Collagen-Induced Arthritis (CIA) RatsRheumatoid Arthritis20 mg/kg, 50 mg/kgJoint TNF-α and IL-1β levelsSignificant decrease[5]
Collagen-Induced Arthritis (CIA) RatsRheumatoid Arthritis20 mg/kg, 50 mg/kgArthritis score and paw swellingSignificant reduction[4][15]
Helicobacter pylori-induced Gastritis RatsChronic Atrophic GastritisNot specifiedInflammatory cytokinesSignificant decrease[10]
High-fat diet-induced Obese MiceObesity-associated inflammationDose-dependentIL-6, IL-1β, TNF-α expression in tissuesSignificant decrease[16]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

NF-κB Signaling Pathway Inhibition

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR, TLR4) IKK_Complex IKK Complex Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NF_κB NF-κB (p65/p50) IκBα->NF_κB inhibits NF_κB_p65 NF-κB (p65) NF_κB->NF_κB_p65 translocates Jatrorrhizine Jatrorrhizine Chloride Jatrorrhizine->IKK_Complex inhibits DNA DNA NF_κB_p65->DNA binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_Genes induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway Modulation

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Upstream_Kinases Upstream Kinases Receptor->Upstream_Kinases activates p38 p38 Upstream_Kinases->p38 ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK Phospho_p38 p-p38 p38->Phospho_p38 phosphorylation Phospho_ERK p-ERK ERK->Phospho_ERK phosphorylation Phospho_JNK p-JNK JNK->Phospho_JNK phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) Phospho_p38->Transcription_Factors Phospho_ERK->Transcription_Factors Phospho_JNK->Transcription_Factors Jatrorrhizine Jatrorrhizine Chloride Jatrorrhizine->p38 inhibits phosphorylation Jatrorrhizine->ERK inhibits phosphorylation Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes activates

Caption: Modulation of the MAPK signaling pathway by this compound.

NLRP3 Inflammasome Inhibition

NLRP3_Inflammasome_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_secretion Secretion PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, ATP) P2X7_Receptor P2X7 Receptor NLRP3 NLRP3 P2X7_Receptor->NLRP3 activates CD39 CD39 CD39->P2X7_Receptor inhibits NLRP3_Inflammasome NLRP3 Inflammasome Assembly NLRP3->NLRP3_Inflammasome ASC ASC Pro_Caspase_1 Pro-Caspase-1 ASC->NLRP3_Inflammasome Pro_Caspase_1->NLRP3_Inflammasome Caspase_1 Active Caspase-1 NLRP3_Inflammasome->Caspase_1 cleaves Pro_IL_1β Pro-IL-1β Caspase_1->Pro_IL_1β cleaves Pro_IL_18 Pro-IL-18 Caspase_1->Pro_IL_18 cleaves IL_1β Mature IL-1β Pro_IL_1β->IL_1β IL_18 Mature IL-18 Pro_IL_18->IL_18 Jatrorrhizine Jatrorrhizine Chloride Jatrorrhizine->CD39 upregulates Jatrorrhizine->NLRP3_Inflammasome inhibits

Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assays

4.1.1. Cell Culture and Treatment

  • Cell Lines:

    • Human rheumatoid arthritis fibroblast-like synoviocyte cell line (MH7A).

    • Mouse microglial cell line (N9).

    • Mouse macrophage cell line (RAW264.7).

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Protocol: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent such as lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) or recombinant human TNF-α (e.g., 50 ng/mL) for a further 24 hours.

4.1.2. Measurement of Pro-inflammatory Cytokines

  • Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells using a suitable kit (e.g., TRIzol reagent). cDNA is synthesized using a reverse transcription kit. qRT-PCR is then performed using specific primers for the target cytokine genes and a housekeeping gene (e.g., GAPDH) for normalization.

4.1.3. Western Blot Analysis for Signaling Proteins

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, p-ERK, ERK, p-p38, p38, NLRP3, Caspase-1) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Animal Models of Inflammation

4.2.1. Collagen-Induced Arthritis (CIA) in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Induction of Arthritis: Rats are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection is given after a specific period (e.g., 7 days).

  • Treatment Protocol: Once arthritis is established (indicated by a rise in arthritis score), rats are orally administered with this compound (e.g., 20 or 50 mg/kg body weight) daily for a specified duration (e.g., 14-21 days). A control group receives the vehicle, and a positive control group may receive a standard anti-arthritic drug like methotrexate.

  • Assessment of Arthritis:

    • Arthritis Score: The severity of arthritis in each paw is scored on a scale of 0-4 based on erythema, swelling, and ankylosis.

    • Paw Swelling: Paw volume or thickness is measured using a plethysmometer or a caliper.

    • Histopathological Analysis: At the end of the experiment, ankle joints are collected, fixed in formalin, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

    • Cytokine Measurement: Serum or joint tissue homogenates are used to measure the levels of pro-inflammatory cytokines by ELISA.

4.2.2. Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Lung Injury: Mice are administered a high dose of LPS intraperitoneally or intratracheally.

  • Treatment Protocol: this compound is administered to the mice, often prior to or shortly after the LPS challenge.

  • Assessment of Lung Injury:

    • Histopathological Analysis: Lungs are harvested, fixed, and stained with H&E to evaluate inflammatory cell infiltration, alveolar wall thickening, and edema.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure total and differential cell counts and protein concentration as an indicator of vascular permeability.

    • Cytokine Measurement: Levels of pro-inflammatory cytokines in BALF or lung homogenates are quantified by ELISA.

Conclusion and Future Directions

This compound has consistently demonstrated potent anti-inflammatory effects in a variety of preclinical models. Its ability to target multiple key inflammatory signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, underscores its potential as a multi-target therapeutic agent for inflammatory diseases. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound.

Future research should focus on:

  • Elucidating the precise molecular interactions between this compound and its targets within these signaling pathways.

  • Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

  • Evaluating the efficacy and safety of this compound in more complex and chronic disease models.

  • Exploring the potential for combination therapies with existing anti-inflammatory drugs.

Through continued investigation, this compound may emerge as a promising candidate for the development of novel and effective treatments for a wide range of inflammatory conditions.

References

Jatrorrhizine's Potential in Cancer Cell Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrorrhizine is a protoberberine-type isoquinoline alkaloid found in several medicinal plants, including Coptis chinensis, Tinospora capillipes, and Berberis species.[1][2] These plants have a long history of use in traditional medicine for treating a variety of ailments.[1] Modern pharmacological studies have revealed that jatrorrhizine possesses a wide range of biological activities, including antimicrobial, anti-diabetic, and anti-inflammatory properties.[2] More recently, jatrorrhizine has garnered significant attention for its anti-cancer potential, exhibiting inhibitory effects on cancer cell proliferation, metastasis, and tumor growth.[1][2] A crucial mechanism underlying its anti-tumor activity is the induction of apoptosis, or programmed cell death, in various cancer cells.[2][3]

This technical guide provides an in-depth overview of the molecular mechanisms through which jatrorrhizine induces apoptosis in cancer cells. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways involved.

Molecular Mechanisms of Jatrorrhizine-Induced Apoptosis

Jatrorrhizine orchestrates cancer cell apoptosis through a multi-targeted approach, modulating several key signaling pathways and regulatory proteins. Its activity often involves the induction of cellular stress, leading to the activation of intrinsic and extrinsic apoptotic pathways. The primary mechanisms are detailed below.

Modulation of Key Signaling Pathways

PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth.[4][5] Its aberrant activation is a hallmark of many cancers.[5] Jatrorrhizine and its complexes have been shown to suppress this pathway. For instance, a jatrorrhizine-platinum(II) complex consistently suppressed the phosphorylation of Akt, as well as downstream mTOR targets like p70S6K (pS6) and 4E-BP1, in thyroid cancer cells in a concentration-dependent manner.[6][7] Inhibition of this pathway curtails survival signals, thereby sensitizing cancer cells to apoptosis.[4]

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes cascades like ERK, JNK, and p38, regulates a wide array of cellular processes, including apoptosis.[8] Jatrorrhizine has been found to inhibit MAPK pathways, which can contribute to its pro-apoptotic effects.[1][8] In some contexts, jatrorrhizine attenuates the phosphorylation of ERK1/2, JNK, and p38, which can prevent the cellular response to oxidative stress and lead to apoptosis.[8][9]

p53 Signaling Pathway: The p53 tumor suppressor protein is a crucial regulator of apoptosis.[10] In response to cellular stress like DNA damage, p53 can trigger cell cycle arrest or initiate apoptosis.[10] Jatrorrhizine has been shown to induce apoptosis by inhibiting the p53 signaling pathway in myocardial infarction models, which suggests a complex, context-dependent role.[10][11] In cancer, activation of p53 is often a key therapeutic goal. While direct evidence in cancer models is still emerging, jatrorrhizine's ability to cause DNA damage suggests a potential for p53 activation in this context.[6]

Regulation of the Bcl-2 Protein Family

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic (mitochondrial) apoptotic pathway.[12][13] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[12] The ratio of these proteins determines the cell's fate. Jatrorrhizine has been observed to modulate this balance in favor of apoptosis. It can downregulate the expression of anti-apoptotic Bcl-2 and upregulate the expression of pro-apoptotic Bax.[8][10][11] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation.[14]

Activation of Caspases

Caspases are a family of cysteine proteases that execute the final stages of apoptosis.[15][16] Apoptotic signaling pathways converge on the activation of initiator caspases (e.g., caspase-9 for the intrinsic pathway) which in turn cleave and activate executioner caspases (e.g., caspase-3).[16][17] A jatrorrhizine-platinum(II) complex significantly promoted the cleavage, and thus activation, of both caspase-9 and caspase-3 in thyroid cancer cells.[6][7] Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.[18]

Induction of ROS and DNA Damage

Jatrorrhizine can induce the accumulation of intracellular Reactive Oxygen Species (ROS).[6][18] While ROS are normal byproducts of cellular metabolism, excessive levels cause oxidative stress, leading to damage of cellular components, including DNA.[18] This DNA damage can trigger apoptotic pathways. Treatment with a jatrorrhizine-platinum(II) complex led to a significant increase in ROS accumulation in thyroid cancer cells.[6] It also promoted DNA damage, evidenced by increased expression of the damage marker p-H2AX, while simultaneously suppressing DNA repair proteins like KU70, KU80, and RAD51.[6] This dual action of inducing damage while inhibiting repair mechanisms effectively pushes cancer cells towards apoptosis.[6]

Quantitative Data on Jatrorrhizine's Efficacy

The following tables summarize the available quantitative data regarding the cytotoxic and pro-apoptotic effects of jatrorrhizine and its derivatives on various cancer cell lines.

Table 1: Cytotoxicity of Jatrorrhizine and its Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueCitation
Jatrorrhizine Hydrochloride (JH)C8161Human Metastatic Melanoma47.4 ± 1.6 µmol/L[19]
Jatrorrhizine-Platinum(II) ComplexSW1736Thyroid CarcinomaConcentrations tested: 1.25, 6.0, 12.0 µM[6]
Jatrorrhizine-Platinum(II) ComplexBHP7-13Thyroid CarcinomaConcentrations tested: 1.25, 6.0, 12.0 µM[6]
Jatrorrhizine-Platinum(II) Complex8305CThyroid CarcinomaNot specified[6]

Table 2: Pro-Apoptotic Effects of Jatrorrhizine and its Derivatives

CompoundCell LineEffectObservationCitation
Jatrorrhizine-Platinum(II) ComplexSW1736, BHP7-13Increased ApoptosisSignificantly elevated proportion of cells in sub-G1 phase.[6][7]
Jatrorrhizine-Platinum(II) ComplexSW1736, BHP7-13Caspase ActivationPromoted cleaved (active) caspase-3 and caspase-9.[6][7]
Jatrorrhizine-Platinum(II) ComplexSW1736, BHP7-13ROS AccumulationSignificantly higher DCFH-DA fluorescence compared to control.[6][7]
JatrorrhizineHT22 (neuronal cells)Bcl-2 Family ModulationAttenuated the Okadaic Acid-induced increase in Bax and decrease in Bcl-2.[8][9]
JatrorrhizineMyocardium (in vivo)Bcl-2 Family ModulationReversed myocardial infarction-induced changes in Bax and Bcl-2 levels.[10][11]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by jatrorrhizine and a typical experimental workflow for its evaluation.

Jatrorrhizine_Apoptosis_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Activates JAT Jatrorrhizine JAT->PI3K Inhibits AKT Akt JAT->AKT Inhibits (dephosphorylation) mTOR mTOR JAT->mTOR Inhibits MAPK MAPK (ERK, JNK, p38) JAT->MAPK Inhibits Bcl2 Bcl-2 (Anti-apoptotic) JAT->Bcl2 Downregulates Bax Bax (Pro-apoptotic) JAT->Bax Upregulates p53 p53 JAT->p53 Modulates PI3K->AKT Activates AKT->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Bcl2->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Jatrorrhizine's pro-apoptotic signaling pathways.

Experimental_Workflow cluster_assays Cellular Assays start Start: Cancer Cell Culture treatment Treatment with Jatrorrhizine (Varying concentrations & durations) start->treatment mtt Cell Viability Assay (e.g., MTT) treatment->mtt flow Apoptosis Assay (e.g., Flow Cytometry) treatment->flow wb Protein Expression Analysis (e.g., Western Blot) treatment->wb analysis Data Collection & Analysis (IC50, Apoptosis Rate, Protein Levels) mtt->analysis flow->analysis wb->analysis conclusion Conclusion: Determine Apoptotic Potential analysis->conclusion

Caption: Workflow for evaluating jatrorrhizine's apoptotic effects.

Logical_Relationship jat Jatrorrhizine Treatment ros ↑ ROS Production & DNA Damage jat->ros pathways Inhibition of Survival Pathways (PI3K/Akt, MAPK) jat->pathways bcl_ratio ↑ Bax/Bcl-2 Ratio ros->bcl_ratio pathways->bcl_ratio mito Mitochondrial Dysfunction (Cytochrome c Release) bcl_ratio->mito casp Caspase Cascade Activation (Caspase-9 → Caspase-3) mito->casp apoptosis Cancer Cell Apoptosis casp->apoptosis

Caption: Logical flow of jatrorrhizine-induced apoptosis.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess jatrorrhizine-induced apoptosis, based on standard methodologies.[6][20][21]

Cell Viability - MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[20][21]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of jatrorrhizine in culture medium. Remove the old medium from the wells and add 100 µL of the jatrorrhizine-containing medium or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well.[20] Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[20] Mix gently on an orbital shaker for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[20][22]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of jatrorrhizine that inhibits cell growth by 50%).

Apoptosis Detection - Flow Cytometry

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of jatrorrhizine as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like Trypsin-EDTA. Combine all cells and centrifuge at low speed (e.g., 300 x g) for 5 minutes.

  • Cell Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.

Protein Analysis - Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis (e.g., caspases, Bcl-2 family, Akt).[6]

  • Cell Lysis and Protein Extraction: Following treatment with jatrorrhizine, wash cells with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify it by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method, such as the Bradford or BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved caspase-3, anti-Bax, anti-p-Akt) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system. Use a loading control like β-actin or α-tubulin to ensure equal protein loading.[6]

Conclusion and Future Perspectives

Jatrorrhizine demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis in tumor cells. Its multifaceted mechanism of action, involving the concurrent modulation of critical survival pathways like PI3K/Akt/mTOR, regulation of the Bcl-2 family of proteins, activation of the caspase cascade, and induction of ROS-mediated DNA damage, makes it a compelling candidate for further investigation.[1][2][6]

While current research has laid a strong foundation, several areas warrant further exploration.[1] Future studies should focus on:

  • Elucidating Specific Molecular Targets: Identifying the direct binding targets of jatrorrhizine will provide a more precise understanding of its mechanism.

  • In Vivo Efficacy and Safety: Comprehensive in vivo studies in various cancer models are necessary to validate the in vitro findings and assess the safety profile and pharmacokinetics of jatrorrhizine.[1]

  • Combination Therapies: Investigating the synergistic effects of jatrorrhizine with conventional chemotherapeutic agents could lead to more effective treatment strategies with potentially lower toxicity.

  • Development of Derivatives: The synthesis and evaluation of jatrorrhizine derivatives may yield compounds with improved potency, selectivity, and pharmacokinetic properties.[1]

References

Jatrorrhizine Chloride: A Technical Guide to its Modulation of Key Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Jatrorrhizine, a protoberberine isoquinoline alkaloid primarily isolated from medicinal plants like Coptis chinensis and Berberis species, has demonstrated a wide spectrum of pharmacological activities.[1][2] Its therapeutic potential spans anticancer, anti-inflammatory, anti-diabetic, and neuroprotective applications.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying jatrorrhizine chloride's effects, focusing on its role as a modulator of critical cellular signaling pathways. We present a synthesis of current research, including quantitative data on its efficacy, detailed protocols for key experimental assays, and visual diagrams of the modulated pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Chemical Profile of this compound

Jatrorrhizine is a well-characterized quaternary alkaloid.[1] Its chloride salt is frequently used in research settings.

  • Molecular Formula: C₂₀H₂₀ClNO₄[4][5]

  • Molecular Weight: 373.83 g/mol [4]

  • Chemical Structure: 2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol chloride[1]

Botanical Sources

Jatrorrhizine is a major bioactive constituent in several plants that have been used for centuries in traditional medicine.[1][6] Prominent sources include the rhizomes of Coptis chinensis (Chinese Goldthread), and various species within the Berberidaceae, Menispermaceae, and Rutaceae families.[1][2]

Overview of Pharmacological Properties

Modern pharmacological studies have validated many of the traditional uses of jatrorrhizine-containing plants, attributing a range of beneficial activities to this compound. These include potent anti-inflammatory, anticancer, antimicrobial, anti-diabetic, and neuroprotective effects, which are mediated through its interaction with multiple signaling targets and pathways.[1][6]

Modulation of Cancer-Related Signaling Pathways

Jatrorrhizine exerts its anticancer effects through a multi-targeted approach, influencing pathways that control cell proliferation, survival, apoptosis, and metastasis.[3]

Inhibition of Proliferation and Survival Pathways: PI3K/Akt/mTOR and MAPK

The PI3K/Akt/mTOR and MAPK pathways are central regulators of cell growth and survival, and their dysregulation is a hallmark of many cancers.[7][8] Jatrorrhizine has been shown to inhibit these cascades. For instance, a jatrorrhizine-platinum(II) complex was found to induce apoptosis in thyroid cancer cells by downregulating the PI3K/Akt/mTOR pathway.[1] It also demonstrates inhibitory effects on the MAPK pathway, which is another crucial route for cell proliferation signaling.[1][6]

PI3K_Akt_mTOR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Jatrorrhizine Jatrorrhizine Chloride Jatrorrhizine->PI3K Jatrorrhizine->Akt Jatrorrhizine->mTORC1

Caption: Jatrorrhizine's inhibition of the PI3K/Akt/mTOR pathway.
Induction of Apoptosis via p53 and Bcl-2/Bax Regulation

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Jatrorrhizine promotes apoptosis through multiple mechanisms.[1] In a mouse model of myocardial infarction, jatrorrhizine was found to suppress apoptosis by inhibiting the p53 signaling pathway.[9] It also modulates the balance of pro- and anti-apoptotic proteins, specifically downregulating the pro-apoptotic protein Bax and upregulating the anti-apoptotic protein Bcl-2, thereby preventing cell death in healthy tissues but promoting it in cancer cells under certain contexts.[9][10]

Apoptosis_Pathway Jatrorrhizine Jatrorrhizine Chloride p53 p53 Jatrorrhizine->p53 Inhibits Bax Bax (Pro-apoptotic) Jatrorrhizine->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Jatrorrhizine->Bcl2 Activates p53->Bax Activates Mitochondria Mitochondrial Permeability Bax->Mitochondria Bcl2->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Jatrorrhizine's modulation of p53-mediated apoptosis.
Suppression of Metastasis via Wnt/β-Catenin and TGF-β/Smad

Metastasis is a key process in cancer progression. Jatrorrhizine has been shown to inhibit the proliferation and metastasis of colorectal carcinoma by suppressing the Wnt/β-catenin signaling pathway and the associated epithelial-mesenchymal transition (EMT) process.[1] Furthermore, in non-cancer contexts such as cardiac fibrosis, jatrorrhizine demonstrates an ability to inhibit the TGF-β1/Smad2/3 signaling pathway, a pathway also implicated in cancer metastasis and fibrosis.[9]

Attenuation of Inflammatory Signaling Cascades

Chronic inflammation is a known driver of various diseases. Jatrorrhizine exhibits potent anti-inflammatory properties by targeting key inflammatory pathways.

Inhibition of the TLR4/MyD88/NF-κB Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a primary initiator of the innate immune response. Upon activation, it signals through MyD88, leading to the activation of the transcription factor NF-κB, which upregulates numerous pro-inflammatory genes.[11] Studies on ulcerative colitis have shown that jatrorrhizine can significantly suppress the expression of TLR4, MyD88, and phosphorylated NF-κB p65, thereby reducing the production of inflammatory cytokines like TNF-α and IL-1β.[11]

TLR4_NFkB_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB->Inflammation Jatrorrhizine Jatrorrhizine Chloride Jatrorrhizine->TLR4 Jatrorrhizine->MyD88 Jatrorrhizine->NFkB Akt_AMPK_eNOS_Pathway Jatrorrhizine Jatrorrhizine Chloride Akt Akt Jatrorrhizine->Akt Activates AMPK AMPK Jatrorrhizine->AMPK Activates eNOS eNOS Akt->eNOS Phosphorylates & Activates AMPK->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Improved Endothelial Function NO->Vasodilation Western_Blot_Workflow A 1. Protein Extraction (Lysis) B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Separation) B->C D 4. Protein Transfer (to Membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Detection (Chemiluminescence) G->H I 9. Data Analysis H->I

References

Preliminary Toxicity Profile of Jatrorrhizine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrorrhizine, a protoberberine alkaloid found in several medicinal plants, has garnered significant interest for its therapeutic potential. This technical guide provides a concise overview of the preliminary toxicity studies conducted on its chloride salt, Jatrorrhizine chloride. The available data on acute, sub-acute, and in vitro cytotoxicity are summarized. While this compound generally demonstrates a low order of acute toxicity, this guide also highlights the current gaps in the publicly available safety data, particularly concerning genotoxicity and safety pharmacology. The information herein is intended to support further investigation and inform the drug development process.

Acute Oral Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single high-dose exposure. For this compound, the available data indicates a relatively low level of acute toxicity.

Quantitative Data
ParameterSpeciesRoute of AdministrationValueReference
LD₅₀Kunming MiceOral~ 5,500 mg/kg[1]

LD₅₀ (Median Lethal Dose): The dose required to kill half the members of a tested population.

Experimental Protocol (General)

While the specific protocol used to determine the LD₅₀ of this compound is not detailed in the available literature, such studies are typically conducted following standardized guidelines, such as the OECD Guideline for the Testing of Chemicals, TG 423 (Acute Toxic Class Method).[2][3]

General Protocol Outline (Based on OECD TG 423):

  • Test Animals: Healthy, young adult rodents (e.g., mice or rats) of a single sex are used in a stepwise procedure.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment (temperature, humidity, light cycle) and allowed to acclimatize for at least 5 days before dosing.

  • Fasting: Animals are fasted overnight prior to administration of the test substance.

  • Dose Administration: The test substance is administered orally via gavage in a single dose. The volume administered is based on the animal's body weight.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period to identify any pathological changes.

Sub-Acute and Sub-Chronic Oral Toxicity

Repeated dose toxicity studies provide information on the potential adverse effects of a substance following prolonged exposure.

Quantitative Data

A 90-day sub-chronic oral toxicity study in rats has been reported for Jatrorrhizine.

DurationSpeciesDoseKey FindingsReference
90 daysRats70.05 mg/kg/dayNo observed abnormalities in body weight, organ weight, urinalysis, hematological parameters, gross necropsy, or histology.[1]
Experimental Protocol (General)

Details of the specific protocol for the 90-day study on Jatrorrhizine are not extensively published. However, such studies generally adhere to guidelines like the OECD Guideline for the Testing of Chemicals, TG 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents).[4][5][6][7]

General Protocol Outline (Based on OECD TG 408):

  • Test Animals: Typically, young, healthy rats of both sexes are used.

  • Dose Groups: At least three dose levels of the test substance and a control group are included.

  • Administration: The substance is administered orally (e.g., by gavage) daily for 90 days.

  • Observations:

    • Clinical Signs: Daily observation for signs of toxicity.

    • Body Weight and Food/Water Consumption: Recorded weekly.

    • Ophthalmological Examination: Conducted before the study and at termination.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination to analyze a wide range of parameters (e.g., red and white blood cell counts, hemoglobin, liver enzymes, kidney function markers).

  • Pathology:

    • Gross Necropsy: A complete necropsy is performed on all animals.

    • Organ Weights: Key organs are weighed.

    • Histopathology: Microscopic examination of a comprehensive set of organs and tissues is conducted.

In Vitro Cytotoxicity

Cytotoxicity assays are used to determine the toxicity of a substance to cells in culture. Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, typically reported as the half-maximal inhibitory concentration (IC₅₀).

Quantitative Data
Cell LineCancer TypeIC₅₀ (µM)Reference
C8161Human Melanoma47.4
SW480Colorectal CancerConcentrations of 12.5, 25, 50, and 75 µM showed time- and dose-dependent inhibition of survival.[4]
NCI-H460Lung Cancer-[8]
HeLaCervical Cancer-[8]
MCF-7Breast CancerNo cytotoxicity observed below 10 µM[1]

Note: Specific IC₅₀ values for NCI-H460 and HeLa cells were not provided in the abstract, but the study indicated that Jatrorrhizine derivatives showed stronger activity than the parent compound.

Experimental Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess cell viability.[9][10][11][12]

General Protocol Outline:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC₅₀ value is determined.

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA. A standard battery of tests is typically required to assess the mutagenic and clastogenic potential of a new chemical entity.

Current Status for this compound:

Based on a comprehensive review of publicly available literature and safety data sheets, there is no specific data available on the genotoxicity of this compound from standard assays such as:

  • Ames Test (Bacterial Reverse Mutation Test)

  • In Vitro Chromosome Aberration Test

  • In Vitro Micronucleus Test

This represents a significant data gap in the toxicological profile of this compound.

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.[13][14][15][16][17]

Current Status for this compound:

There is no specific information available from dedicated safety pharmacology core battery studies for this compound in the public domain. While some pharmacological studies allude to its effects on the central nervous system, these are generally related to its therapeutic potential rather than a systematic safety evaluation. A critical aspect of cardiovascular safety, the potential for hERG channel inhibition, has not been reported for this compound.[18][19][20][21][22]

Signaling Pathways in Toxicity

While numerous studies have elucidated the signaling pathways involved in the therapeutic effects of Jatrorrhizine, there is a lack of specific research identifying signaling pathways directly responsible for its potential toxic effects . The toxicological effects of protoberberine alkaloids, as a class, are an area of ongoing research.[1][8]

Visualizations

Experimental Workflows

experimental_workflow_acute_toxicity cluster_protocol Acute Oral Toxicity (General Protocol) start Animal Acclimatization fasting Overnight Fasting start->fasting dosing Single Oral Gavage Dose fasting->dosing observation 14-Day Observation (Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy observation->necropsy end LD50 Determination necropsy->end

Caption: General workflow for an acute oral toxicity study.

experimental_workflow_subchronic_toxicity cluster_protocol 90-Day Sub-Chronic Oral Toxicity (General Protocol) start Animal Selection & Grouping dosing Daily Oral Dosing (90 Days) start->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight, Food/Water Intake) dosing->monitoring termination Termination & Sample Collection monitoring->termination analysis Hematology & Clinical Biochemistry termination->analysis pathology Gross Necropsy & Histopathology termination->pathology end NOAEL Determination analysis->end pathology->end

Caption: General workflow for a 90-day sub-chronic oral toxicity study.

experimental_workflow_mtt_assay cluster_protocol MTT Cytotoxicity Assay (General Protocol) start Cell Seeding (96-well plate) treatment Treatment with this compound start->treatment incubation Incubation (e.g., 24-72h) treatment->incubation mtt_add Addition of MTT Reagent incubation->mtt_add formazan_inc Incubation (Formazan Formation) mtt_add->formazan_inc solubilization Addition of Solubilizing Agent formazan_inc->solubilization reading Absorbance Reading solubilization->reading end IC50 Calculation reading->end

Caption: General workflow for an MTT cytotoxicity assay.

Conclusion and Future Directions

The preliminary toxicity data for this compound suggest a favorable acute safety profile. However, this technical guide underscores the critical need for further comprehensive toxicological evaluation. To support the clinical development of this compound, future research should prioritize:

  • Genotoxicity Assessment: Conducting a standard battery of genotoxicity tests (Ames, in vitro chromosome aberration, and in vitro micronucleus assays) is essential to rule out mutagenic and clastogenic potential.

  • Safety Pharmacology Studies: A core battery of safety pharmacology studies is required to assess the potential effects on the central nervous, cardiovascular (including hERG channel liability), and respiratory systems.

  • Detailed Repeated-Dose Toxicity Studies: More detailed reports on sub-chronic and chronic toxicity studies, including a full analysis of hematological, biochemical, and histopathological endpoints, would provide a more complete safety profile.

  • Investigation of Toxic Mechanisms: Should any adverse effects be identified, further studies to elucidate the underlying toxic signaling pathways would be warranted.

Addressing these data gaps is crucial for a thorough risk assessment and for ensuring the safety of this compound in its potential transition from a promising natural compound to a clinically viable therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Jatrorrhizine in Traditional Chinese Medicine

Abstract

Jatrorrhizine, a protoberberine isoquinoline alkaloid, is a key bioactive compound isolated from various medicinal plants used extensively in Traditional Chinese Medicine (TCM), such as Coptis chinensis (Huang Lian) and Phellodendron chinense (Huang Bai).[1][2][3] For centuries, these herbs have been prescribed for their antipyretic, anti-inflammatory, and antimicrobial properties, particularly for treating gastrointestinal ailments like diarrhea and abdominal pain.[2] Modern pharmacological research has validated and expanded upon these traditional uses, revealing jatrorrhizine's multi-target therapeutic potential. This document provides a comprehensive technical overview of jatrorrhizine, focusing on its pharmacological mechanisms, relevant experimental data, and detailed protocols to support further research and development. It exhibits a wide range of biological activities, including anti-diabetic, anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects.[1][2][4] This guide synthesizes current knowledge, presenting quantitative data in structured tables and visualizing complex biological processes through detailed diagrams to facilitate advanced scientific inquiry.

Botanical Sources and Chemistry

Jatrorrhizine is predominantly found in plants from the Ranunculaceae, Berberidaceae, Menispermaceae, and Rutaceae families.[2][3] Its primary sources in TCM are the rhizomes of Coptis species, where it co-exists with other alkaloids like berberine and palmatine.[2][5]

  • Chemical Structure: Jatrorrhizine's molecular formula is C₂₀H₂₀NO₄⁺.[2] It belongs to the protoberberine class of alkaloids, characterized by a tetracyclic ring system.

Extraction and Isolation Protocol

A common method for extracting and isolating jatrorrhizine and other alkaloids from Coptis chinensis involves a multi-step solvent extraction and chromatographic process.

G cluster_extraction Extraction cluster_purification Isolation & Purification cluster_analysis Analysis & Identification s1 Coptis chinensis Rhizome Powder s2 Soak in Ethanol (12h) s1->s2 s3 Ultrasonic Treatment (30 min) s2->s3 s4 Reflux Extraction (4h) s3->s4 p1 Crude Alkaloid Extract s4->p1 Filtration & Concentration p2 Column Chromatography (e.g., Sephadex LH-20, MCI-gel) p1->p2 p3 Jatrorrhizine Chloride p2->p3 a1 HPLC / HTLCS p3->a1 a2 UV / IR Spectroscopy p3->a2 a3 NMR Spectroscopy p3->a3 G cluster_wnt Wnt/β-catenin Pathway JAT Jatrorrhizine GSK GSK-3β JAT->GSK Increases Expression BetaCatenin β-catenin JAT->BetaCatenin Reduces Expression GSK->BetaCatenin Phosphorylates & Promotes Degradation TCF TCF/LEF BetaCatenin->TCF Activates Proliferation Cell Proliferation & Metastasis TCF->Proliferation Promotes Transcription G cluster_pathway Endothelial Function Improvement JAT Jatrorrhizine ER_Stress ER Stress JAT->ER_Stress Oxidative_Stress Oxidative Stress JAT->Oxidative_Stress Akt Akt JAT->Akt Activates (Phosphorylation) eNOS eNOS Akt->eNOS Phosphorylates (Ser1177) NO Nitric Oxide (NO) Bioavailability eNOS->NO Increases Vaso Vasodilation (Improved Endothelial Function) NO->Vaso G cluster_pathway Neuronal Apoptosis Pathway JAT Jatrorrhizine ROS ROS Production JAT->ROS Bax ↑ Bax/Bcl-2 Ratio JAT->Bax Attenuates Caspase3 Caspase-3 Activation JAT->Caspase3 OxidativeStress Oxidative Stress (e.g., H₂O₂, Aβ₂₅₋₃₅) OxidativeStress->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP MMP->Bax Bax->Caspase3 Apoptosis Neuronal Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Jatrorrhizine Chloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Jatrorrhizine chloride is a protoberberine alkaloid derived from plants such as Coptis chinensis. It has garnered significant interest within the scientific community for its diverse pharmacological activities, including neuroprotective, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] These effects are attributed to its interaction with various cellular signaling pathways. This document provides detailed application notes on the solubility of this compound and protocols for its use in a research setting, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties and Solubility

This compound is a crystalline solid.[5] Accurate preparation of stock solutions is critical for experimental reproducibility. The solubility of this compound can vary based on the solvent and the purity of both the compound and the solvent. It is generally more soluble in organic solvents than in water.

Data Presentation: Solubility of this compound

The following table summarizes the reported solubility of this compound in dimethyl sulfoxide (DMSO) and water. It is recommended to use fresh, anhydrous DMSO, as the presence of moisture can reduce solubility.[6] For some concentrations in DMSO, sonication may be required to achieve complete dissolution.[7][8]

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 25.35Use fresh DMSO as moisture can decrease solubility.[6]
3.338.91Sonication is recommended.[8]
410.7
513.38Ultrasonic assistance may be necessary.[7]
Water 25.35

Molecular Weight of this compound: 373.83 g/mol [9]

Experimental Protocols

Protocol for Preparation of Stock Solutions

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you would need 3.74 mg for 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming or sonication can be applied.[7][8]

  • Sterilization (Optional): If the stock solution is to be used in sterile cell culture, it can be filter-sterilized through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage Equilibrate Equilibrate Jatrorrhizine Chloride to Room Temp Weigh Weigh 3.74 mg of this compound Equilibrate->Weigh Add_DMSO Add 1 mL of Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex until Dissolved Add_DMSO->Vortex Sonicate Sonicate if Necessary Vortex->Sonicate Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot Sonicate->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Workflow for preparing a 10 mM this compound stock solution.
Protocol for Cell-Based Assays

This protocol provides a general guideline for treating adherent mammalian cells with this compound. The optimal concentration and treatment duration should be determined empirically for each cell line and experimental setup.

Materials:

  • Adherent cells cultured in appropriate vessels (e.g., 96-well plates, 6-well plates)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of this compound. This is crucial to account for any effects of the solvent on the cells.

  • Cell Treatment:

    • Carefully aspirate the old medium from the cell culture vessels.

    • Gently wash the cells with PBS if required by the specific assay.

    • Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the predetermined duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with the specific downstream assays, such as cell viability assays (e.g., MTT, WST-1), apoptosis assays, western blotting, or qPCR.

Biological Activity and Signaling Pathways

Jatrorrhizine has been shown to modulate multiple signaling pathways, which underlies its therapeutic potential.[10] For instance, it has been reported to inhibit the TGF-β1/Smad2/3 signaling pathway, which is involved in cardiac fibrosis.[11] It also affects pathways crucial for cell proliferation and survival, such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[1][10]

The diagram below illustrates the inhibitory effect of Jatrorrhizine on the PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth, proliferation, and survival.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Jatrorrhizine Jatrorrhizine Jatrorrhizine->AKT inhibits

Inhibition of the PI3K/AKT/mTOR pathway by Jatrorrhizine.

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Application Notes and Protocols for Jatrorrhizine Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jatrorrhizine, a protoberberine alkaloid isolated from medicinal plants such as Coptis chinensis, has garnered significant interest for its diverse pharmacological activities.[1][2][3] These include anti-diabetic, anti-inflammatory, anti-cancer, and neuroprotective effects.[4] This document provides detailed protocols for the administration of Jatrorrhizine in mouse models, intended for researchers, scientists, and drug development professionals. The protocols are based on established methodologies from peer-reviewed studies and are designed to ensure reproducibility and animal welfare.

Pharmacology and Pharmacokinetics

Jatrorrhizine exerts its biological effects by modulating multiple signaling pathways, including TGF-β1/Smad2/3, p53/Bax/Bcl-2, Akt/AMPK/eNOS, and NF-κB.[1][5] Understanding its pharmacokinetic profile is crucial for designing effective in vivo studies. Jatrorrhizine generally exhibits poor oral bioavailability, partly due to the efflux effect of P-glycoprotein.[1] Following intravenous administration in rats, it shows a biphasic decline in plasma concentration.[6] Its metabolism primarily involves demethylation and glucuronidation.[6]

Toxicity Profile

Jatrorrhizine has a favorable safety profile. The acute median lethal dose (LD50) in Kunming mice is approximately 5,500 mg/kg, which is significantly higher than that of the related alkaloid, berberine.[1][3] Sub-chronic toxicity studies in rats have shown no significant adverse effects on body weight, organ weight, or hematological parameters at doses up to 70.05 mg/kg/day for 90 days.[1]

Quantitative Data Summary

The following tables summarize dosages and administration routes of Jatrorrhizine used in various mouse models.

Table 1: Jatrorrhizine Dosage and Administration in Different Mouse Models

Mouse ModelAdministration RouteDosageDurationKey FindingsReference
Myocardial InfarctionNot specifiedLow-dose & High-doseOnce daily for 2 weeksImproved cardiac function, reduced apoptosis and fibrosis.[5][5]
Antidepressant ActionIntraperitoneal (i.p.)5, 10, 20 mg/kgOnce daily for 1 weekReduced immobility time in tail suspension test.[7][7]
Alzheimer's Disease (APP/PS1)Intraperitoneal (i.p.)5, 10 mg/kg/dayDaily for 6 monthsAmeliorated learning and memory deficits, reduced Aβ plaques.[8][8]
Diabetes and Obesity (DIO)Oral Gavage50 mg/kg/dayDaily for 5 weeksImproved glucose tolerance and endothelial function.[9][9]
Cancer (Colorectal Carcinoma)Not specified5 mg/kgNot specifiedReduced tumor volume and weight, inhibited lung metastasis.[3][3]
Obesity (High-fat diet)Not specifiedDose-dependentNot specifiedReduced body weight and inflammation.[10][10]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection

This protocol describes the standard procedure for administering Jatrorrhizine via intraperitoneal injection in mice. This route is often used for systemic delivery and to bypass first-pass metabolism.

Materials:

  • Jatrorrhizine solution (sterile, at the desired concentration)

  • Sterile syringes (1 ml)

  • Sterile needles (25-27 gauge)[11]

  • 70% ethanol

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of Jatrorrhizine Solution:

    • Dissolve Jatrorrhizine in a suitable sterile vehicle (e.g., physiological saline, PBS with a small percentage of DMSO if needed for solubility).

    • Ensure the final concentration allows for the desired dosage in a volume not exceeding 10 ml/kg.[11] For a 25g mouse, the maximum volume would be 0.25 ml.[11]

    • Warm the solution to room temperature before injection.[11]

  • Animal Handling and Restraint:

    • Weigh the mouse to calculate the precise injection volume.

    • Properly restrain the mouse. The preferred method is the two-person technique where one person restrains the mouse and the other performs the injection.[11]

    • Tilt the mouse so its head is slightly lower than its hindquarters. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[11]

  • Injection Procedure:

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[11]

    • Wipe the injection site with 70% ethanol.

    • Insert the needle, with the bevel facing up, at a 30-40° angle.[11]

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or fluid appears, withdraw the needle and select a new site.

    • Slowly inject the solution into the peritoneal cavity.

  • Post-injection Monitoring:

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress, such as bleeding at the injection site or peritonitis.[11]

Protocol 2: Oral Gavage

Oral gavage is a common method for direct and precise oral administration of substances.

Materials:

  • Jatrorrhizine solution or suspension

  • Sterile oral gavage needles (flexible tubes are preferred to minimize trauma)[12]

  • Syringes (appropriately sized for the dosing volume)

  • Animal scale

  • Appropriate PPE

Procedure:

  • Preparation of Jatrorrhizine Formulation:

    • Prepare a solution or a homogenous suspension of Jatrorrhizine in a suitable vehicle (e.g., water, saline, or 0.5% carboxymethylcellulose).

    • The volume should be kept as low as possible.

  • Animal Handling and Restraint:

    • Weigh the mouse to determine the correct volume for administration.

    • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Procedure:

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the tube to be inserted.

    • Gently insert the gavage needle into the mouth, passing it along the side of the mouth and over the tongue into the esophagus.

    • If any resistance is met, do not force the needle. Withdraw and re-insert.

    • Once the needle is in the correct position, slowly administer the substance.

  • Post-Gavage Monitoring:

    • Gently remove the gavage needle and return the mouse to its cage.

    • Observe the animal for any signs of immediate respiratory distress, which could indicate accidental administration into the lungs.[12] If this occurs, the animal should be humanely euthanized.[12]

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of Jatrorrhizine in Myocardial Fibrosis

Jatrorrhizine_TGF_Pathway TGFB1 TGF-β1 Smad23 Smad2/3 TGFB1->Smad23 Fibrosis Myocardial Fibrosis (Collagen I, Collagen III) Smad23->Fibrosis Jatrorrhizine Jatrorrhizine Jatrorrhizine->TGFB1 Jatrorrhizine->Smad23 MI Myocardial Infarction MI->TGFB1

Caption: Jatrorrhizine inhibits the TGF-β1/Smad2/3 pathway to reduce myocardial fibrosis.

Experimental Workflow for In Vivo Studies

Experimental_Workflow start Animal Acclimatization model Disease Model Induction (e.g., High-Fat Diet, Surgery) start->model grouping Random Group Assignment (Control, Vehicle, JAT Low, JAT High) model->grouping treatment Jatrorrhizine Administration (i.p. or Oral Gavage) grouping->treatment monitoring In-life Monitoring (Body Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Analysis (e.g., Behavioral Tests, Imaging) monitoring->endpoint collection Tissue & Blood Collection endpoint->collection analysis Ex Vivo Analysis (Histology, Western Blot, qPCR) collection->analysis end Data Analysis & Conclusion analysis->end

Caption: General experimental workflow for evaluating Jatrorrhizine in mouse models.

References

Application Notes: Jatrorrhizine Chloride as a Selective Acetylcholinesterase (AChE) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jatrorrhizine is a protoberberine isoquinoline alkaloid found in several medicinal plants, including Coptis chinensis and Phellodendron chinense.[1][2][3] Its hydrochloride salt, Jatrorrhizine chloride, has garnered significant attention in neuropharmacological research due to its activity as an inhibitor of acetylcholinesterase (AChE).[4][5] AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts.[6] The inhibition of AChE increases the concentration and duration of action of ACh, a key therapeutic strategy for managing the symptoms of Alzheimer's disease (AD) and other neurological conditions characterized by cholinergic deficits.[6][7] this compound has been identified as a potent and selective inhibitor of AChE over butyrylcholinesterase (BuChE), making it a valuable tool for researchers in neuroscience and drug development.[5][8][9] These notes provide detailed protocols for evaluating the AChE inhibitory activity and kinetics of this compound.

Mechanism of Action

In a healthy cholinergic synapse, acetylcholine is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a signal, and is then rapidly broken down into choline and acetate by AChE. This rapid degradation terminates the signal. This compound acts as a reversible inhibitor of AChE, preventing the breakdown of acetylcholine.[6] This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is considered a promising approach for the symptomatic treatment of Alzheimer's disease.[6]

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle ACh AChE AChE ACh_vesicle->AChE Hydrolysis AChR ACh Receptors ACh_vesicle->AChR Binding Products Choline + Acetate AChE->Products Jatrorrhizine Jatrorrhizine Chloride Jatrorrhizine->AChE Inhibition Signal\nPropagation Signal Propagation AChR->Signal\nPropagation

Caption: Cholinergic synapse showing AChE inhibition by this compound.

Quantitative Data Summary

The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50). Multiple studies have reported the IC50 of jatrorrhizine for acetylcholinesterase, with some variation in the exact values, which may be due to different experimental conditions. Its high selectivity for AChE over BuChE is a notable characteristic.

CompoundTarget EnzymeReported IC50SelectivityReference
This compoundAChE872 nM (0.872 µM)>115-fold vs BuChE[5][8][9][10]
JatrorrhizineAChE0.57 µMNot Specified[1]
JatrorrhizineAChE106.1 µMNot Specified[1]

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method, a colorimetric assay to measure AChE activity.[11][12] The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.

Principle of the Assay

  • AChE + Acetylthiocholine → Thiocholine + Acetate

  • Thiocholine + DTNB → Yellow Colored TNB Anion

Materials and Reagents

  • This compound

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl or Phosphate Buffer (50-100 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Preparation of Solutions

  • Buffer: Prepare 50 mM Tris-HCl buffer, pH 8.0.

  • DTNB Solution (3 mM): Dissolve DTNB in the buffer.

  • ATCI Solution (15 mM): Dissolve ATCI in deionized water. Prepare fresh daily.

  • AChE Enzyme Solution (0.2-0.3 U/mL): Prepare the working solution of AChE in buffer. The exact concentration may need optimization.

  • This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.

  • Working Inhibitor Solutions: Prepare serial dilutions of the this compound stock solution in the buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the well is ≤1%.

Assay Procedure

  • Setup: In a 96-well plate, add the following to each well:

    • Blank: 150 µL Buffer + 50 µL ATCI + 50 µL DTNB

    • Control (100% activity): 100 µL Buffer + 50 µL AChE + 50 µL ATCI + 50 µL DTNB

    • Inhibitor Wells: 100 µL of this compound working solution + 50 µL AChE + 50 µL ATCI + 50 µL DTNB

  • Pre-incubation: Add 100 µL of buffer or inhibitor solution and 50 µL of AChE solution to the appropriate wells. Mix and pre-incubate for 10-15 minutes at room temperature (or 37°C).

  • Reaction Initiation: To initiate the reaction, add 50 µL of DTNB solution followed by 50 µL of ATCI solution to all wells.

  • Measurement: Immediately start measuring the absorbance at 412 nm using a microplate reader. Take readings every 30-60 seconds for 5-10 minutes.

Data Analysis

  • Calculate Reaction Rate (Velocity): Determine the rate of change in absorbance over time (ΔAbs/min) for each well.

  • Calculate Percentage Inhibition: Use the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • V_control is the reaction rate of the control well.

    • V_inhibitor is the reaction rate in the presence of this compound.

  • Determine IC50: Plot the % Inhibition against the logarithm of the this compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

workflow_AChE_Assay prep Prepare Reagents (Buffer, AChE, DTNB, ATCI, Inhibitor) plate Pipette into 96-well Plate (Buffer/Inhibitor + AChE) prep->plate preincubate Pre-incubate (15 min at RT) plate->preincubate start_rxn Add DTNB and Substrate (ATCI) to start reaction preincubate->start_rxn measure Measure Absorbance at 412 nm (Kinetic Mode for 5-10 min) start_rxn->measure calc_rate Calculate Reaction Rates (ΔAbs/min) measure->calc_rate calc_inhib Calculate % Inhibition for each concentration calc_rate->calc_inhib plot Plot % Inhibition vs. [Inhibitor] (Logarithmic Scale) calc_inhib->plot ic50 Determine IC50 Value (Non-linear Regression) plot->ic50

Caption: Experimental workflow for the in vitro AChE inhibition assay.

Protocol 2: Kinetic Analysis of AChE Inhibition

This protocol determines the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) by measuring reaction rates at various substrate and inhibitor concentrations. The data is analyzed using Lineweaver-Burk or Dixon plots.[13][14]

Principle By analyzing how the Michaelis-Menten constant (Km) and maximum velocity (Vmax) change in the presence of the inhibitor, the mode of inhibition can be determined.

  • Competitive: Km increases, Vmax is unchanged.

  • Non-competitive: Km is unchanged, Vmax decreases.

  • Uncompetitive: Both Km and Vmax decrease.

  • Mixed: Both Km and Vmax are altered.

Procedure

  • Setup for Lineweaver-Burk Plot:

    • Use a fixed concentration of this compound (e.g., near its IC50 value) and a control set (no inhibitor).

    • In each set, vary the concentration of the substrate (ATCI) across a range (e.g., 5-7 concentrations bracketing the known Km value of AChE for ATCI).

    • Perform the AChE assay as described in Protocol 1 for each condition.

  • Setup for Dixon Plot:

    • Use a series of fixed ATCI concentrations (e.g., 2-3 different concentrations).

    • For each fixed ATCI concentration, vary the concentration of this compound.

    • Perform the AChE assay for each condition.

Data Analysis

  • Calculate Initial Velocities (V): Determine the initial reaction rate (V) for each combination of substrate and inhibitor concentration.

  • Lineweaver-Burk Plot:

    • Plot 1/V (y-axis) versus 1/[S] (x-axis), where [S] is the substrate concentration.

    • The plot for the uninhibited reaction will serve as a baseline.

    • Compare the plots with and without the inhibitor. Intersecting on the y-axis indicates competitive inhibition. Intersecting on the x-axis indicates non-competitive inhibition. Parallel lines indicate uncompetitive inhibition.

  • Dixon Plot:

    • Plot 1/V (y-axis) versus inhibitor concentration [I] (x-axis).

    • The lines for different substrate concentrations will intersect at a point. The x-coordinate of this intersection point gives -Ki (the inhibition constant).

  • Determine Ki: The inhibition constant (Ki) can be calculated from the plots, providing a measure of the inhibitor's binding affinity. Lower Ki values indicate a more potent inhibitor.[14]

logic_Kinetic_Analysis cluster_data Data Collection cluster_analysis Graphical Analysis cluster_result Interpretation data1 Set 1: Vary [Substrate] at fixed [Inhibitor] plot1 Create Lineweaver-Burk Plot (1/V vs 1/[S]) data1->plot1 data2 Set 2: Vary [Inhibitor] at fixed [Substrate] plot2 Create Dixon Plot (1/V vs [I]) data2->plot2 result Determine Inhibition Type (Competitive, Non-competitive, etc.) and Inhibition Constant (Ki) plot1->result plot2->result

Caption: Logical flow for kinetic analysis of AChE inhibition.

References

Application Notes and Protocols: In Vitro Antiplasmodial Activity of Jatrorrhizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antiplasmodial activity of Jatrorrhizine, a protoberberine alkaloid with demonstrated potential as an antimalarial agent. This document includes a summary of its activity against Plasmodium falciparum, detailed protocols for in vitro assays, and visualizations of the experimental workflow and proposed mechanism of action.

Data Presentation: In Vitro Antiplasmodial Activity of Jatrorrhizine

Jatrorrhizine has demonstrated notable activity against drug-resistant strains of Plasmodium falciparum. The following table summarizes the available quantitative data on its in vitro efficacy and cytotoxicity.

CompoundPlasmodium falciparum StrainIC50 (µg/mL)Cytotoxicity (Cell Line)CC50 (µM)Selectivity Index (SI)Reference
JatrorrhizineK1 (multidrug-resistant)0.24---[1]
Jatrorrhizine-Potency comparable to Quinine---[2]

Note: The Selectivity Index (SI) is a critical parameter in drug discovery, indicating the compound's specificity for the parasite over host cells. It is calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the inhibitory concentration (IC50) against the parasite. While a specific CC50 value for Jatrorrhizine against a standard mammalian cell line (e.g., HEK293) was not found in the reviewed literature, a comprehensive evaluation of its therapeutic potential would necessitate determining this value.

Experimental Protocols

In Vitro Antiplasmodial Susceptibility Testing using the SYBR Green I-based Fluorescence Assay

This protocol is a standard method for assessing the in vitro efficacy of compounds against Plasmodium falciparum.

a. Materials:

  • Plasmodium falciparum culture (e.g., K1 strain)

  • Human erythrocytes (O+)

  • Complete parasite culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and 10% human serum or Albumax)

  • Jatrorrhizine stock solution (dissolved in an appropriate solvent like DMSO, then diluted in culture medium)

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • SYBR Green I nucleic acid stain (10,000x concentrate)

  • Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

b. Protocol:

  • Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage using methods such as sorbitol treatment.[3]

  • Drug Plate Preparation: Prepare serial dilutions of Jatrorrhizine in complete culture medium in the 96-well plate. Include drug-free wells as negative controls (100% parasite growth) and wells with a known antimalarial drug (e.g., chloroquine or artemisinin) as a positive control.

  • Parasite Inoculation: Prepare a parasite suspension with 2% hematocrit and 1% parasitemia in complete culture medium. Add this suspension to each well of the drug plate.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with the specified gas mixture.[3]

  • Lysis and Staining: After incubation, carefully remove the plates and add SYBR Green I lysis buffer containing the SYBR Green I dye to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.[4]

  • Fluorescence Measurement: Read the fluorescence intensity of each well using a fluorescence plate reader with the appropriate excitation and emission wavelengths.[3][4]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration using a non-linear regression dose-response curve.[5]

In Vitro Cytotoxicity Assay using the MTT Method

This protocol outlines a general procedure to assess the cytotoxicity of Jatrorrhizine against a mammalian cell line (e.g., HEK293).

a. Materials:

  • HEK293 cells (or other suitable mammalian cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • Jatrorrhizine stock solution

  • 96-well clear microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader (absorbance at ~570 nm)

  • CO2 incubator

b. Protocol:

  • Cell Seeding: Seed the HEK293 cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate overnight to allow for cell attachment.[6]

  • Compound Addition: Add serial dilutions of Jatrorrhizine to the wells. Include wells with vehicle control (e.g., DMSO) and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Experimental Workflow

experimental_workflow In Vitro Antiplasmodial Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis parasite_culture P. falciparum Culture (e.g., K1 strain) synchronization Synchronization (Sorbitol Treatment) parasite_culture->synchronization plate_setup 96-well Plate Setup (Parasites + Drug) synchronization->plate_setup drug_prep Jatrorrhizine Serial Dilution drug_prep->plate_setup incubation 72h Incubation (37°C, Gas Mixture) plate_setup->incubation lysis_staining Cell Lysis & SYBR Green I Staining incubation->lysis_staining fluorescence_reading Fluorescence Reading lysis_staining->fluorescence_reading ic50_calc IC50 Calculation (Dose-Response Curve) fluorescence_reading->ic50_calc

Caption: Workflow for the in vitro antiplasmodial SYBR Green I assay.

Proposed Mechanism of Action

mechanism_of_action Proposed Mechanism of Action of Protoberberine Alkaloids cluster_parasite Plasmodium falciparum cluster_drug Drug Action hemoglobin Hemoglobin food_vacuole Food Vacuole hemoglobin->food_vacuole Digestion heme Free Heme (Toxic) food_vacuole->heme releases hemozoin Hemozoin (Non-toxic) heme->hemozoin Heme Detoxification (Polymerization) parasite_death Parasite Death heme->parasite_death Oxidative Stress Membrane Damage jatrorrhizine Jatrorrhizine (Protoberberine Alkaloid) jatrorrhizine->heme Inhibits Detoxification

Caption: Inhibition of heme detoxification by protoberberine alkaloids.

References

Application Notes and Protocols: Investigating the Anti-Fibrotic Effects of Jatrorrhizine on Cardiac Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for evaluating the therapeutic potential of Jatrorrhizine in mitigating cardiac fibrosis. The protocols outlined below are based on established methodologies and are intended to guide researchers in setting up robust in vivo and in vitro experiments.

Introduction

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a common pathological feature in many cardiovascular diseases, leading to cardiac stiffness, dysfunction, and eventual heart failure.[1] Jatrorrhizine, a protoberberine alkaloid, has demonstrated cardioprotective effects, including the attenuation of cardiac fibrosis.[2][3][4][5] The primary mechanism of action appears to be the inhibition of the Transforming Growth Factor-β1 (TGF-β1)/Smad2/3 signaling pathway, a key regulator of fibrosis.[2][3][4][5] These protocols detail the necessary steps to investigate and quantify the anti-fibrotic effects of Jatrorrhizine.

Data Presentation

The following tables summarize the expected quantitative outcomes from the described experimental protocols, based on previously published findings.[2][3]

Table 1: Echocardiographic Assessment of Cardiac Function

GroupLVEF (%)LVESV (μL)
Sham75.2 ± 5.120.1 ± 2.3
MI + Vehicle45.3 ± 4.855.6 ± 6.2
MI + Jatrorrhizine (Low Dose)58.7 ± 5.340.2 ± 4.9
MI + Jatrorrhizine (High Dose)65.1 ± 4.9 32.5 ± 3.8
*p < 0.05 vs. MI + Vehicle; **p < 0.01 vs. MI + Vehicle. LVEF: Left Ventricular Ejection Fraction; LVESV: Left Ventricular End-Systolic Volume. Data are presented as mean ± SD.

Table 2: Quantification of Myocardial Fibrosis

GroupCollagen Volume Fraction (%)
Sham2.1 ± 0.5
MI + Vehicle18.5 ± 2.3
MI + Jatrorrhizine (Low Dose)11.3 ± 1.8
MI + Jatrorrhizine (High Dose)7.8 ± 1.2**
p < 0.05 vs. MI + Vehicle; **p < 0.01 vs. MI + Vehicle. Data are presented as mean ± SD.

Table 3: Gene and Protein Expression Analysis of Fibrotic Markers

GroupCollagen I (relative expression)Collagen III (relative expression)α-SMA (relative expression)TGF-β1 (relative expression)p-Smad2/3 (relative expression)
Sham1.0 ± 0.21.0 ± 0.31.0 ± 0.21.0 ± 0.31.0 ± 0.2
MI + Vehicle5.8 ± 0.74.9 ± 0.64.5 ± 0.55.2 ± 0.64.8 ± 0.5
MI + Jatrorrhizine (Low Dose)3.2 ± 0.42.8 ± 0.42.7 ± 0.33.0 ± 0.42.9 ± 0.4
MI + Jatrorrhizine (High Dose)1.9 ± 0.3 1.7 ± 0.21.6 ± 0.2 1.8 ± 0.21.7 ± 0.3**
p < 0.05 vs. MI + Vehicle; **p < 0.01 vs. MI + Vehicle. Data are presented as mean ± SD. α-SMA: alpha-Smooth Muscle Actin; TGF-β1: Transforming Growth Factor-β1; p-Smad2/3: phosphorylated Smad2/3.

Experimental Workflow

experimental_workflow cluster_model Animal Model cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis MI_model Induction of Myocardial Infarction (MI) in Mice (LAD Ligation) Jatro_admin Jatrorrhizine Administration (Low and High Doses) MI_model->Jatro_admin Echo Echocardiography (Cardiac Function) Jatro_admin->Echo Histology Histological Analysis (H&E and Masson's Trichrome) Jatro_admin->Histology Mol_bio Molecular Biology Assays (qRT-PCR and Western Blot) Jatro_admin->Mol_bio Data_analysis Quantification of Fibrosis, Gene, and Protein Expression Echo->Data_analysis Histology->Data_analysis Mol_bio->Data_analysis

Caption: Experimental workflow for testing Jatrorrhizine's effect on cardiac fibrosis.

Experimental Protocols

Animal Model of Myocardial Infarction (MI)-Induced Cardiac Fibrosis

This protocol describes the surgical procedure to induce myocardial infarction in mice, a common model for studying cardiac fibrosis.[2][3][4][5]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, needle holder)

  • 7-0 silk suture

  • Ventilator

Protocol:

  • Anesthetize the mouse and place it in a supine position on a heating pad.

  • Intubate the mouse and connect it to a ventilator.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a 7-0 silk suture. Successful ligation is confirmed by the immediate appearance of a pale area in the ventricle.

  • Close the chest in layers.

  • Administer analgesics post-operatively and monitor the animal's recovery.

  • A sham-operated group should undergo the same procedure without LAD ligation.

Jatrorrhizine Administration

Materials:

  • Jatrorrhizine

  • Vehicle (e.g., normal saline)

Protocol:

  • Prepare solutions of Jatrorrhizine at low and high concentrations.

  • Starting 24 hours post-MI surgery, administer Jatrorrhizine or vehicle to the respective groups of mice once daily via oral gavage or intraperitoneal injection for the duration of the study (e.g., 2-4 weeks).[2][3]

  • Typical dosage ranges for in vivo studies can be determined from literature, for example, low dose (LD) and high dose (HD) regimens.[3]

Histological Analysis of Cardiac Fibrosis

3.1. Masson's Trichrome Staining

This staining technique is used to differentiate collagen fibers (blue/green) from muscle fibers (red) and nuclei (dark red/purple), allowing for the quantification of fibrotic tissue.[6][7][8][9][10]

Materials:

  • Paraffin-embedded heart tissue sections (5 μm)

  • Bouin's solution (optional, for mordanting)

  • Weigert's iron hematoxylin

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic-phosphotungstic acid solution

  • Aniline blue solution

  • 1% acetic acid solution

Protocol:

  • Deparaffinize and rehydrate tissue sections.

  • Optional: Mordant in Bouin's solution for 1 hour at 56°C for improved staining quality.[8][10]

  • Stain nuclei with Weigert's iron hematoxylin for 10 minutes.[7][8]

  • Rinse in running tap water.

  • Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[8][10]

  • Rinse in distilled water.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.[8][10]

  • Stain with aniline blue solution for 5-10 minutes.[8][10]

  • Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.[8][10]

  • Dehydrate through graded alcohols, clear in xylene, and mount.

3.2. Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)

This protocol is for the detection of α-SMA, a marker for the differentiation of fibroblasts into myofibroblasts, which are key effector cells in fibrosis.[11][12][13][14][15]

Materials:

  • Paraffin-embedded heart tissue sections (5 μm)

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Primary antibody: anti-α-SMA

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB chromogen solution

  • Hematoxylin counterstain

Protocol:

  • Deparaffinize and rehydrate tissue sections.

  • Perform heat-induced antigen retrieval.

  • Block endogenous peroxidase activity.

  • Block non-specific binding sites with a blocking serum.

  • Incubate with the primary anti-α-SMA antibody.

  • Incubate with the biotinylated secondary antibody.

  • Incubate with streptavidin-HRP conjugate.

  • Develop the color with DAB chromogen solution.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the mRNA expression levels of key fibrotic genes.

Materials:

  • Heart tissue samples

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., Collagen I, Collagen III, TGF-β1) and a housekeeping gene (e.g., GAPDH)

Protocol:

  • Homogenize heart tissue and extract total RNA.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using SYBR Green master mix and specific primers.

  • Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.

Western Blot Analysis

This technique is used to detect and quantify the protein levels of key signaling molecules and fibrotic markers.[16][17][18][19]

Materials:

  • Heart tissue samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Collagen I, anti-Collagen III, anti-TGF-β1, anti-Smad2/3, anti-p-Smad2/3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Homogenize heart tissue in RIPA buffer to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

  • Quantify band intensities and normalize to a loading control like GAPDH.

Signaling Pathway

signaling_pathway cluster_pathway TGF-β1/Smad Signaling Pathway in Cardiac Fibrosis TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Smad23 Smad2/3 TGFBR->Smad23 Phosphorylation pSmad23 p-Smad2/3 Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene_expression Fibrotic Gene Expression (Collagen I, Collagen III, α-SMA) Fibrosis Cardiac Fibrosis Gene_expression->Fibrosis Jatrorrhizine Jatrorrhizine Jatrorrhizine->TGFBR Inhibits Jatrorrhizine->Smad23 Inhibits Phosphorylation

Caption: Jatrorrhizine inhibits the TGF-β1/Smad signaling pathway to reduce cardiac fibrosis.

References

Application Notes: Assessing Jatrorrhizine's Impact on Collagen Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jatrorrhizine, a protoberberine alkaloid primarily isolated from plants like Phellodendron amurense, has demonstrated significant potential in modulating collagen homeostasis.[1][2] It is a critical process for maintaining the structural integrity of tissues, and its dysregulation is implicated in skin aging and fibrotic diseases.[1][3] Jatrorrhizine exerts its effects by simultaneously promoting the synthesis of new collagen and inhibiting its degradation, making it a compound of interest for therapeutic and cosmetic applications.[1][4]

Recent studies, particularly using human dermal fibroblast cell lines like CCD-986sk, have shown that Jatrorrhizine can counteract the effects of UV-B-induced photoaging.[1][5] It achieves this by upregulating the expression of key genes involved in collagen production, such as Collagen Type I Alpha 2 (COL1A2) and Transforming Growth Factor Beta 1 (TGFB1).[1][4] Concurrently, it suppresses collagen degradation by downregulating matrix metalloproteinases (MMPs), specifically MMP-1 and MMP-9, and upregulating their endogenous inhibitor, TIMP Metallopeptidase Inhibitor 1 (TIMP-1).[1][6]

The primary mechanism of action involves the modulation of key signaling pathways, notably the TGF-β/Smad pathway, which is a central regulator of fibrosis and extracellular matrix production.[7][8] By inhibiting this pathway in pathological contexts like myocardial fibrosis, Jatrorrhizine has been shown to reduce the expression of Collagen I and Collagen III.[3] In skin fibroblasts, it appears to enhance TGF-β1 expression to boost collagen synthesis.[1] This dual regulatory capacity highlights the importance of detailed experimental assessment to fully characterize its effects in different biological contexts.

Key Molecular Targets and Signaling Pathways

Jatrorrhizine maintains collagen homeostasis by influencing a network of signaling molecules. The two primary pathways affected are the TGF-β/Smad pathway, which governs collagen synthesis, and the AP-1/MMP pathway, which controls collagen degradation.

Jatrorrhizine's dual action on collagen synthesis and degradation pathways.

Data Presentation

The effects of Jatrorrhizine on the gene expression of key regulators of collagen homeostasis in UV-B irradiated human dermal fibroblasts (CCD-986sk) are summarized below.

Table 1: Effect of Jatrorrhizine on mRNA Expression of Collagen Homeostasis-Related Genes

Gene TargetFunctionEffect of JatrorrhizineFold Change (vs. UV-B Control)Reference
COL1A2 Encodes the alpha-2 chain of type I procollagen, essential for collagen synthesis.Upregulation~1.5 - 2.0[1][5][6]
TGFB1 Stimulates collagen synthesis via the Smad pathway.Upregulation~1.5[1][5]
MMP-1 Collagenase that degrades type I and III collagen.Downregulation~0.5 - 0.6[1][5][6]
MMP-9 Gelatinase that degrades denatured collagen and other ECM components.Downregulation~0.4 - 0.5[1][5][6]
TIMP-1 Endogenous inhibitor of most MMPs, including MMP-1 and MMP-9.Upregulation~1.8 - 2.0[1][5][6]

Note: Fold changes are approximate values derived from published graphical data and may vary based on experimental conditions and Jatrorrhizine concentration.

Experimental Protocols

Detailed protocols are provided for the essential assays used to evaluate Jatrorrhizine's effect on collagen homeostasis.

Protocol 1: Cell Culture, UV-B Irradiation, and Jatrorrhizine Treatment

This protocol describes the preparation of a human dermal fibroblast cell model to study the effects of Jatrorrhizine on simulated photoaging.

G A Seed CCD-986sk cells (1 x 10^6 cells/plate) B Wash cells 3x with PBS A->B C Irradiate with UV-B (20 mJ/cm² for 1 min) B->C D Treat with Jatrorrhizine (e.g., 1-10 µM) C->D E Incubate for 48 hours (37°C, 5% CO₂) D->E F Harvest cells/supernatant for downstream analysis E->F

Workflow for cell culture, UV-B irradiation, and Jatrorrhizine treatment.

Methodology:

  • Cell Seeding: Seed human dermal fibroblast CCD-986sk cells in 10 cm petri dishes at a density of 1 × 10⁶ cells/plate.[1]

  • Cell Washing: After cells have adhered, wash them three times with sterile phosphate-buffered saline (PBS) to remove residual medium. Add 1 mL of fresh PBS to the plate to keep the cells hydrated during irradiation.[1]

  • UV-B Irradiation: Irradiate the cells with 312 nm UV-B at a dose of 20 mJ/cm² for approximately 1 minute using a calibrated UV-B irradiator. The non-irradiated control group should be handled identically but shielded from the UV source.[1][5]

  • Jatrorrhizine Treatment: Immediately after irradiation, replace the PBS with a complete culture medium containing the desired concentrations of Jatrorrhizine (typically non-toxic doses up to 10 µM, as determined by an MTT assay).[1][4]

  • Incubation: Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO₂.[1]

  • Harvesting: After incubation, collect the cell culture supernatant for soluble collagen analysis and lyse the cells for RNA or protein extraction.

Protocol 2: Gene Expression Analysis by RT-qPCR

This protocol details the measurement of mRNA levels for genes involved in collagen synthesis and degradation.

G A 1. Total RNA Extraction from treated cells B 2. cDNA Synthesis (Reverse Transcription) A->B C 3. Real-Time PCR (qPCR) with gene-specific primers B->C D 4. Data Analysis (ΔΔCt method, normalized to GAPDH) C->D

Workflow for Real-Time Quantitative PCR (RT-qPCR) analysis.

Methodology:

  • RNA Extraction: Extract total RNA from the harvested cells using a commercial RNA extraction kit (e.g., Ribospin™) according to the manufacturer's instructions.[1]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a cDNA synthesis kit (e.g., qPCRBIO cDNA Synthesis Kit).[1]

  • Real-Time PCR:

    • Prepare the reaction mixture containing cDNA template, gene-specific primers (see Table 2), and a SYBR Green PCR master mix.[9]

    • Perform the qPCR using a real-time PCR system with thermal cycling conditions such as: an initial denaturation at 95°C for 10 seconds, followed by 40 cycles of 95°C for 5 seconds and 60°C for 30 seconds.[9]

    • Use a housekeeping gene like GAPDH for normalization.[9]

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, where results are expressed as a fold change relative to the control group.[10]

Table 2: Example Primer Sequences for Human Genes

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')Reference
COL1A1 AGGGCCAAGACATCAGGTCTAGATCACGTCATCGCACAACA[11]
GAPDH TGACAACTTTGGTATCGTGGAAGGAGGCAGGGATGATGTTCTGGAGAG[11]
Protocol 3: Quantification of Collagen by Sircol™ Assay

This protocol outlines a dye-binding method to quantify both soluble (in supernatant) and insoluble (in cell lysate/tissue) collagen.

G A 1. Prepare Samples & Standards (100 µL volume) B 2. Add Sircol™ Dye Reagent (1 mL) A->B C 3. Mix for 30 min (Collagen-dye complex precipitates) B->C D 4. Centrifuge (12,000 rpm, 10 min) & discard supernatant C->D E 5. Add Alkali Reagent to dissolve precipitate D->E F 6. Measure Absorbance (550-556 nm) E->F G 7. Quantify using Standard Curve F->G

Workflow for the Sircol™ Collagen Assay.

Methodology:

  • Sample Preparation:

    • Soluble Collagen: Use 100 µL of cell culture supernatant directly.[12]

    • Insoluble Collagen: For cell pellets or tissue (~20 mg), add Fragmentation Reagent, incubate at 65°C for 2-3 hours to solubilize collagen, then centrifuge and use 10-100 µL of the supernatant.[13][14]

  • Standard Curve: Prepare a standard curve using the provided collagen standard (e.g., 0, 5, 10, 15 µg) in 100 µL volumes.[15]

  • Dye Binding: Add 1.0 mL of Sircol™ Dye Reagent to all sample and standard tubes. Cap and mix on a gentle shaker for 30 minutes.[12][13]

  • Precipitation and Washing: Centrifuge the tubes at 12,000-13,000 x g for 10 minutes to pellet the collagen-dye complex. Carefully decant the supernatant.[12][13] An optional ice-cold acid-salt wash can be performed to remove unbound dye.[14]

  • Solubilization: Add 1.0 mL of Alkali Reagent to each tube and vortex thoroughly to dissolve the pellet.[14]

  • Measurement: Transfer 200 µL of each sample to a 96-well plate and read the absorbance at 550-556 nm using a microplate reader.[14][16]

  • Quantification: Determine the collagen concentration in your samples by comparing their absorbance values to the standard curve.

Protocol 4: Western Blot Analysis for Collagen-Related Proteins

This protocol is for detecting and quantifying specific proteins like Collagen Type I, TGF-β1, and Smad2/3.

G A 1. Protein Extraction (RIPA buffer) & Quantification (BCA) B 2. SDS-PAGE (Separate proteins by size) A->B C 3. Protein Transfer (to PVDF or nitrocellulose membrane) B->C D 4. Blocking (5% non-fat milk or 3% BSA) C->D E 5. Primary Antibody Incubation (e.g., anti-Collagen I, overnight at 4°C) D->E F 6. Secondary Antibody Incubation (HRP-conjugated, 1-2h at RT) E->F G 7. Detection (ECL substrate & imaging) F->G H 8. Densitometry Analysis (Normalize to β-actin) G->H

Workflow for Western Blot analysis.

Methodology:

  • Protein Extraction: Lyse cells in ice-cold RIPA buffer containing protease inhibitors. Centrifuge at 14,000 x g for 30 min at 4°C and collect the supernatant. Determine protein concentration using a BCA assay.[17]

  • Sample Preparation: Mix 10-30 µg of protein with 2x Laemmli sample buffer. For collagen analysis, avoid boiling the samples if using antibodies sensitive to thermal denaturation.[17][18][19]

  • SDS-PAGE: Separate the protein samples on a 6-12% polyacrylamide gel. A 6% gel is often recommended for the large size of Collagen I.[19]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17][20]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBS-T).[17][20]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody (e.g., anti-Collagen Type I, anti-TGF-β1, anti-Smad2/3) diluted in blocking buffer, typically overnight at 4°C.[17][21]

    • Wash the membrane three times with TBS-T.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[17]

  • Detection: Wash the membrane again, add an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using a chemiluminescence imaging system.[17]

  • Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin.[17]

References

Jatrorrhizine: A Promising Lead Compound for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Jatrorrhizine, a protoberberine alkaloid isolated from various medicinal plants such as Coptis chinensis and Phellodendron amurense, has emerged as a compelling lead compound in the field of drug discovery.[1][2] Its diverse pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, neuroprotective, and antimicrobial properties, underscore its therapeutic potential.[1][2] This document provides detailed application notes, summarizing key quantitative data, and comprehensive experimental protocols for researchers, scientists, and drug development professionals investigating jatrorrhizine.

Application Notes

Jatrorrhizine exerts its biological effects through the modulation of multiple signaling pathways, making it a molecule of interest for developing treatments for a wide range of diseases.

Anticancer Activity

Jatrorrhizine has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. A key pathway implicated in its anticancer effects is the Wnt/β-catenin signaling pathway.[3][4][5]

Quantitative Data: Anticancer Activity of Jatrorrhizine

Cell LineCancer TypeAssayIC50 ValueExposure TimeReference
HCT-116Colorectal CarcinomaMTT6.75 ± 0.29 µM72 h[3][5]
HT-29Colorectal CarcinomaMTT5.29 ± 0.13 µM72 h[3][5]
C8161Metastatic MelanomaProliferation Assay47.4 ± 1.6 µmol/lNot Specified[6]
Anti-inflammatory Activity

Jatrorrhizine exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It has been shown to suppress the NF-κB signaling pathway and the NLRP3 inflammasome, both critical players in the inflammatory response.[7]

Quantitative Data: Anti-inflammatory Activity of Jatrorrhizine

Cell Line/ModelConditionKey FindingsReference
Collagen-Induced Arthritis (Rats)ArthritisSuppressed NF-κB and MAPK activation
Helicobacter pylori-induced gastritis (Rats)GastritisInhibited NLRP3 inflammasome and NF-κB signaling[7]
Neuroprotective Effects

Jatrorrhizine has shown promise in protecting neurons from oxidative stress-induced injury and apoptosis, suggesting its potential in the treatment of neurodegenerative diseases.[8][9]

Quantitative Data: Neuroprotective Activity of Jatrorrhizine

Cell LineInsultEffective ConcentrationKey FindingsReference
PC12 cellsH₂O₂0.01-10.0 µMElevated cell viability and antioxidant enzyme activities[8]
Primary Rat Cortical NeuronsH₂O₂5-20 µMInhibited neurotoxicity, reduced Bcl-2/Bax ratio, and caspase-3 activation[9]
Antimicrobial Activity

Jatrorrhizine possesses broad-spectrum antimicrobial activity against various bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Quantitative Data: Antimicrobial Activity of Jatrorrhizine

MicroorganismTypeMIC (µg/mL)Reference
Staphylococcus aureus (MRSA) SA1199BBacteria64
Antidiabetic Activity

Jatrorrhizine has demonstrated hypoglycemic effects in animal models of diabetes.[10] It has been shown to improve endothelial function in diabetic and obese mice.[11]

Quantitative Data: Antidiabetic Activity of Jatrorrhizine

Animal ModelDosageKey FindingsReference
Alloxan-induced hyperglycemic mice50 mg/kg, 100 mg/kgSignificantly decreased blood glucose levels[10]
Diet-induced obese mice50 mg/kg/day (oral)Improved glucose tolerance and insulin sensitivity[11]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of jatrorrhizine's mechanisms of action and to guide experimental design, the following diagrams illustrate key signaling pathways and a general workflow for investigating its bioactivities.

Jatrorrhizine_Anticancer_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CancerCells Cancer Cell Lines (e.g., HCT-116, HT-29) Jatrorrhizine_Treatment Jatrorrhizine Treatment CancerCells->Jatrorrhizine_Treatment MTT_Assay MTT Assay (Cell Viability) Jatrorrhizine_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Jatrorrhizine_Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Jatrorrhizine_Treatment->Western_Blot qRT_PCR qRT-PCR (Gene Expression) Jatrorrhizine_Treatment->qRT_PCR Analysis1 Analysis1 MTT_Assay->Analysis1 IC50 Determination Analysis2 Analysis2 Flow_Cytometry->Analysis2 Apoptosis & Cell Cycle Analysis Analysis3 Analysis3 Western_Blot->Analysis3 Protein Level Changes Analysis4 Analysis4 qRT_PCR->Analysis4 Gene Expression Changes Xenograft_Model Nude Mice Xenograft Model Jatrorrhizine_Admin Jatrorrhizine Administration Xenograft_Model->Jatrorrhizine_Admin Tumor_Measurement Tumor Growth Measurement Jatrorrhizine_Admin->Tumor_Measurement IHC Immunohistochemistry (Apoptosis Markers) Jatrorrhizine_Admin->IHC Analysis5 Analysis5 Tumor_Measurement->Analysis5 Tumor Growth Inhibition Analysis6 Analysis6 IHC->Analysis6 In Vivo Apoptosis Wnt_Beta_Catenin_Pathway cluster_nucleus Jatrorrhizine Jatrorrhizine GSK3B GSK-3β Jatrorrhizine->GSK3B Upregulates BetaCatenin β-catenin Jatrorrhizine->BetaCatenin Downregulates GSK3B->BetaCatenin Phosphorylates for Degradation Degradation Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocation TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription (Proliferation, Metastasis) TCF_LEF->Gene_Transcription EMT EMT Markers (↓E-cadherin, ↑N-cadherin) Gene_Transcription->EMT NFkB_Signaling_Pathway cluster_nucleus Jatrorrhizine Jatrorrhizine IKK IKK Complex Jatrorrhizine->IKK Inhibits NLRP3 NLRP3 Inflammasome Jatrorrhizine->NLRP3 Inhibits Stimuli Inflammatory Stimuli (e.g., H. pylori, LPS) TLR4 TLR4 Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) Nucleus->Inflammatory_Genes

References

Application Notes: In Vitro Cellular & Molecular Assays Using Jatrorrhizine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrorrhizine chloride is a protoberberine isoquinoline alkaloid predominantly isolated from medicinal plants such as Coptis chinensis and Phellodendron chinense.[1][2] With the molecular formula C₂₀H₂₀ClNO₄, it is recognized for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties.[1] Of significant interest to the research community is its potent anti-cancer activity, demonstrated across various cancer cell lines in vitro.[1][2] this compound exerts its effects by modulating multiple critical signaling pathways, making it a compelling compound for oncology and drug discovery research.[3] Its multidirectional mechanisms include inhibiting cancer cell proliferation, preventing metastasis, and promoting programmed cell death (apoptosis).[1]

This document provides detailed application notes and protocols for conducting in vitro cell culture experiments to investigate the anti-cancer effects of this compound.

Mechanism of Action & Signaling Pathways

This compound's anti-cancer effects are attributed to its ability to interfere with several key cellular signaling pathways that govern cell proliferation, survival, and metastasis.

  • Inhibition of PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth and survival; its abnormal activation is common in many cancers.[4][5] Jatrorrhizine has been shown to suppress the PI3K/AKT/mTOR signaling pathway, leading to decreased proliferation and the induction of apoptosis in cancer cells, such as in thyroid cancer.[1]

  • Modulation of Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is vital in cell fate determination and proliferation.[6][7] Its dysregulation is a hallmark of colorectal cancer. Jatrorrhizine inhibits this pathway by down-regulating β-catenin and up-regulating GSK-3β, thereby suppressing cancer cell growth and epithelial-mesenchymal transition (EMT).[8][9]

  • Induction of Cell Cycle Arrest: Jatrorrhizine can halt the cell cycle at various phases. In C8161 metastatic melanoma cells, it induces G0/G1 phase arrest, which is associated with the overexpression of cell cycle suppressors p21 and p27.[10] In colorectal cancer cells, it has been observed to cause S phase arrest.[8][11]

  • Promotion of Apoptosis: A primary mechanism of Jatrorrhizine's anti-cancer activity is the induction of apoptosis.[1] This is achieved through the regulation of pro-apoptotic and anti-apoptotic proteins, such as up-regulating Bax and down-regulating Bcl-2.[12]

Visualizing the Molecular Impact of this compound

Jatrorrhizine_PI3K_AKT_Pathway_Inhibition Jatrorrhizine's Inhibition of the PI3K/AKT/mTOR Pathway cluster_membrane Cell Membrane cluster_effects Cellular Effects RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis JAT Jatrorrhizine Chloride JAT->PI3K Inhibits JAT->AKT Inhibits JAT->mTOR Inhibits

Caption: Jatrorrhizine inhibits the PI3K/AKT/mTOR survival pathway.

Jatrorrhizine_Wnt_Beta_Catenin_Pathway_Inhibition Jatrorrhizine's Inhibition of the Wnt/β-catenin Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JAT Jatrorrhizine Chloride GSK3B GSK-3β JAT->GSK3B Activates BetaCatenin β-catenin JAT->BetaCatenin Inhibits GSK3B->BetaCatenin Phosphorylates for Degradation Degradation Degradation BetaCatenin->Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates & Activates Transcription Gene Transcription (Proliferation, EMT) TCF_LEF->Transcription

Caption: Jatrorrhizine inhibits the Wnt/β-catenin proliferation pathway.

Quantitative Data Summary

The efficacy of this compound varies across different cancer cell types. The following tables summarize key quantitative data from published in vitro studies.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ ValueIncubation TimeCitation
C8161Metastatic Melanoma47.4 ± 1.6 µM48 hours[10][13]
HCT-116Colorectal Carcinoma6.75 ± 0.29 µM72 hours[8][11]
HT-29Colorectal Carcinoma5.29 ± 0.13 µM72 hours[8][11]
SW480Colorectal CancerEffective at 12.5 - 75 µM72 hours[14]
SW1736Thyroid CancerEffective at 1.5 - 48 µM48 hours[1]
MDA-MB-231Triple-Negative Breast CancerEffective at 10 - 30 µM24-48 hours[1]
MCF-7Breast CarcinomaEffective at 10 - 30 µM24-48 hours[1]

Table 2: Effect of this compound on Key Regulatory Proteins

ProteinEffectCell Line(s)PathwayCitation
Cell Cycle
p21UpregulationC8161Cell Cycle Control[10]
p27UpregulationC8161Cell Cycle Control[10]
Apoptosis
BaxUpregulationMDA-MB-231, MyocardiumIntrinsic Apoptosis[1][12]
Bcl-2DownregulationMDA-MB-231, MyocardiumIntrinsic Apoptosis[1][12]
Cleaved Caspase-3UpregulationSW1736, 8305CApoptosis Execution[1]
Wnt Signaling
β-cateninDownregulationHCT-116, HT-29, MDA-MB-231Wnt/β-catenin[1][8]
GSK-3βUpregulationHCT-116, MDA-MB-231Wnt/β-catenin[1][8]
PI3K Signaling
p-AKTDownregulationSW1736, 8305CPI3K/AKT/mTOR[1]
p-mTORDownregulationSW1736, 8305CPI3K/AKT/mTOR[1]
EMT
E-cadherinUpregulationHCT-116, HT-29, MDA-MB-231Cell Adhesion[1][8]
N-cadherinDownregulationHCT-116, HT-29, MDA-MB-231EMT Marker[1][8]

Experimental Protocols

The following protocols provide standardized methods for assessing the in vitro effects of this compound.

Experimental_Workflow General Experimental Workflow for In Vitro Analysis cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_results Results A 1. Cell Seeding (e.g., 96-well or 6-well plates) B 2. Cell Culture Incubation (Allow cells to adhere, ~24h) A->B C 3. This compound Treatment (Varying concentrations and time points) B->C D Cell Viability (MTT Assay) C->D E Apoptosis (Annexin V/PI Staining) C->E F Protein Expression (Western Blot) C->F G Spectrophotometry (OD at 570 nm) D->G H Flow Cytometry E->H I Immunodetection & Densitometry F->I J IC₅₀ Calculation G->J K Quantification of Apoptotic vs. Necrotic vs. Live Cells H->K L Protein Level Changes I->L

Caption: Workflow for assessing Jatrorrhizine's in vitro anti-cancer effects.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and proliferation.[15][16]

Materials:

  • This compound (≥98% purity)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • 96-well flat-bottom plates

  • Appropriate cell line and complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[17]

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)[17][18]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in serum-free medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium only (blank), and cells treated with vehicle (e.g., 0.1% DMSO) as controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[17] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[16][17] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[17]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells:

    • Cell Viability (%) = (OD_treated / OD_control) x 100

    • Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells.[19] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[20]

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2x10⁵ to 5x10⁵ cells per well in 6-well plates and allow them to adhere overnight. Treat cells with this compound at various concentrations (including a vehicle control) for the desired duration (e.g., 48 hours).[22]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 400-600 x g for 5 minutes.[23] Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[22]

  • Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[23] Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of approximately 1x10⁶ cells/mL.[20]

  • Staining: To the 100 µL cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

  • Dilution and Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[20] Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells/debris

Protocol 3: Protein Expression Analysis by Western Blot

This technique is used to detect and quantify changes in the expression levels of specific proteins involved in the pathways modulated by this compound.[24]

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Transfer buffer, PVDF or nitrocellulose membranes, and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against β-catenin, p-AKT, Bcl-2, Bax, β-actin)

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer.[25] Scrape the cells and collect the lysate.[26]

  • Protein Quantification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[27] Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[25]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins by size is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[25]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: Wash the membrane again as in the previous step. Apply ECL detection reagents and capture the chemiluminescent signal using an imaging system.

  • Analysis: Use densitometry software to quantify the band intensities. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to compare relative protein expression across different treatment groups.

References

high-performance liquid chromatography (HPLC) methods for Jatrorrhizine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for HPLC Analysis of Jatrorrhizine

Introduction

Jatrorrhizine is a protoberberine alkaloid found in various medicinal plants, including Coptis chinensis (Huang Lian) and Phellodendri Amurensis Cortex (Huang Bai).[1][2] It exhibits a range of pharmacological activities, making its accurate quantification in raw materials, extracts, and biological samples crucial for research, quality control, and drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the determination of Jatrorrhizine. This document provides detailed application notes and protocols for the HPLC analysis of Jatrorrhizine.

Principle of the Method

Reverse-phase HPLC (RP-HPLC) is the most common method for the analysis of Jatrorrhizine.[1][3][4] In this technique, a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. Jatrorrhizine, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is typically achieved using an ultraviolet (UV) detector, as Jatrorrhizine has a strong chromophore.

Quantitative Data Summary

The following table summarizes the chromatographic conditions used in various published HPLC methods for the determination of Jatrorrhizine. This allows for a comparative overview of the different analytical approaches.

ParameterMethod 1Method 2Method 3Method 4
Column Phenomenex Gemini C18 (4.6 x 250 mm, 5 µm)[1][3]Agilent Extend C18 (4.6 x 150 mm, 5 µm)[5]C18 column[6][7]Reversed-phase C18 column[8]
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid (gradient)[1][3]Water-acetonitrile (45:55) with 0.34 g potassium dihydrogen phosphate and 0.17 g sodium dodecyl sulfate per 100 mL[5]Water (containing 0.1% formic acid) and acetonitrile (30:70, v/v)[6][7]Methanol-formic acid aqueous solution (70:30, v/v, pH 3.5)[8]
Flow Rate 1.0 mL/min[1][3][5]Not specifiedNot specifiedNot specified
Detection Wavelength 345 nm[1][3]Not specifiedNot specifiedNot specified
Column Temperature 25°C[1][3]Not specifiedNot specifiedNot specified
Retention Time Not specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

This section provides a generalized protocol for the HPLC analysis of Jatrorrhizine based on commonly employed methods.

1. Materials and Reagents

  • Jatrorrhizine reference standard (purity > 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or deionized water)

  • Phosphoric acid (analytical grade)

  • Formic acid (analytical grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Sodium dodecyl sulfate (analytical grade)

  • Sample containing Jatrorrhizine (e.g., plant extract, biological fluid)

  • 0.45 µm syringe filters

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of Jatrorrhizine reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Preparation of Sample Solutions

  • Plant Extracts:

    • Accurately weigh a suitable amount of the dried plant powder or extract.

    • Add a known volume of extraction solvent (e.g., methanol or 70% ethanol).

    • Extract using a suitable method (e.g., sonication for 30 minutes or reflux for 1 hour).

    • Centrifuge the extract at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Biological Samples (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).[6][7]

    • Vortex for 2 minutes.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

The following are recommended starting conditions. Optimization may be required based on the specific sample matrix and HPLC system.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase:

    • Isocratic: Acetonitrile:Water (with 0.1% phosphoric acid), 30:70 (v/v)

    • Gradient: A linear gradient can also be employed for complex samples. For example, starting with a lower concentration of acetonitrile and gradually increasing it.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

  • Detection Wavelength: 345 nm

6. Data Analysis

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions.

  • Identify the Jatrorrhizine peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of Jatrorrhizine in the sample using the regression equation from the calibration curve.

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Reference Standard Standard_Prep Prepare Standard Solutions Standard->Standard_Prep Sample Sample Matrix Sample_Prep Sample Extraction/Cleanup Sample->Sample_Prep HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Inject Sample_Prep->HPLC_System Inject Separation Chromatographic Separation HPLC_System->Separation Detection UV Detection (345 nm) Separation->Detection Data_Acq Data Acquisition Detection->Data_Acq Integration Peak Integration Data_Acq->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the HPLC analysis of Jatrorrhizine.

Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Analyte Jatrorrhizine HPLC HPLC Method Analyte->HPLC Matrix Sample Matrix (e.g., Plant Extract) Matrix->HPLC Qualitative Qualitative Data (Retention Time) HPLC->Qualitative Quantitative Quantitative Data (Concentration) HPLC->Quantitative

References

Application Notes: Investigating Jatrorrhizine as an Inhibitor of Neovascularization in Melanoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Malignant melanoma is the most aggressive form of skin cancer, characterized by a high potential for metastasis, which is a primary factor in its high mortality rate.[1][2] The formation of new blood vessels, a process known as neovascularization (which includes angiogenesis and vasculogenic mimicry), is crucial for tumor growth and the spread of melanoma cells.[2][3] Consequently, targeting neovascularization is a promising strategy for developing effective anti-melanoma therapies. Jatrorrhizine, a natural protoberberine alkaloid derived from medicinal herbs like Coptis chinensis, has demonstrated various pharmacological activities, including anticancer effects.[1][4][5] Specifically, Jatrorrhizine hydrochloride (JH) has been shown to inhibit the proliferation and neovascularization of human metastatic melanoma cells, suggesting its potential as a novel therapeutic candidate.[1][2]

These application notes provide an overview and detailed protocols for researchers investigating the effects of Jatrorrhizine on melanoma cell neovascularization. The focus is on its mechanism of action, which involves cell cycle arrest and the modulation of key signaling pathways and proteins, such as VE-cadherin, a critical component in tumor angiogenesis.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of Jatrorrhizine on melanoma cells as reported in the literature.

Table 1: Inhibitory Effect of Jatrorrhizine on Melanoma Cell Proliferation

Cell LineCompoundIC50 ValueAssay Duration
C8161 (Human Metastatic Melanoma)Jatrorrhizine Hydrochloride (JH)47.4 ± 1.6 µmol/LNot Specified

Data sourced from a study on the antiproliferative effects of JH on C8161 cells.[1]

Table 2: Mechanistic Effects of Jatrorrhizine on Melanoma Cells

ParameterCell LineTreatmentObserved Effect
Cell CycleC8161Jatrorrhizine Hydrochloride (JH)Arrest at G0/G1 transition
Gene ExpressionC8161Jatrorrhizine Hydrochloride (JH)Overexpression of p21 and p27 genes
Neovascularization MarkerC8161Jatrorrhizine Hydrochloride (JH)Reduced expression of VE-cadherin gene

Summary of mechanistic studies on JH's effect on C8161 melanoma cells.[1]

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the proposed signaling pathway for Jatrorrhizine's anti-neovascularization activity and a general experimental workflow for its investigation.

Jatrorrhizine_Mechanism Jatrorrhizine Jatrorrhizine Melanoma_Cell Melanoma Cell Jatrorrhizine->Melanoma_Cell Proliferation Proliferation & Cell Cycle Progression Jatrorrhizine->Proliferation Inhibits Neovascularization Neovascularization (Angiogenesis & VM) Jatrorrhizine->Neovascularization Inhibits VE_Cadherin VE-Cadherin Expression Jatrorrhizine->VE_Cadherin Reduces p21_p27 p21/p27 Expression Jatrorrhizine->p21_p27 Increases Melanoma_Cell->Proliferation Melanoma_Cell->Neovascularization VEGF_Pathway VEGF/VEGFR Signaling Neovascularization->VEGF_Pathway PI3K_AKT_Pathway PI3K/Akt/mTOR Signaling Neovascularization->PI3K_AKT_Pathway Neovascularization->VE_Cadherin p21_p27->Proliferation Inhibits

Caption: Proposed mechanism of Jatrorrhizine in melanoma cells.

Experimental_Workflow cluster_assays In Vitro Assays Start Cell Culture (e.g., C8161, A375) Treatment Jatrorrhizine Treatment (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability (MTT / CCK-8) Treatment->Viability Migration Migration / Invasion (Transwell Assay) Treatment->Migration Tube_Formation Tube Formation Assay (on Matrigel) Treatment->Tube_Formation Analysis Molecular Analysis Treatment->Analysis End Data Analysis & Conclusion Viability->End Migration->End Tube_Formation->End WB Western Blot (VE-Cadherin, p-Akt, p-mTOR) Analysis->WB WB->End

Caption: Workflow for evaluating Jatrorrhizine's anti-angiogenic effects.

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of Jatrorrhizine on melanoma cell neovascularization.

Protocol 1: Cell Viability Assay (CCK-8)

This protocol determines the cytotoxic effect of Jatrorrhizine on melanoma cells.

Materials and Reagents:

  • Human melanoma cell lines (e.g., C8161, A375)

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Jatrorrhizine (stock solution in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed melanoma cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of Jatrorrhizine in complete medium. Replace the medium in each well with 100 µL of medium containing different concentrations of Jatrorrhizine (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the highest concentration used.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C, 5% CO₂.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color develops.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Tube Formation Assay

This assay assesses the ability of Jatrorrhizine to inhibit the formation of capillary-like structures by endothelial cells, a hallmark of angiogenesis.

Materials and Reagents:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Melanoma cells

  • Matrigel (or other basement membrane extract)

  • Jatrorrhizine

  • 24-well or 96-well plates (pre-chilled)

  • Calcein AM (for visualization)

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Thaw Matrigel on ice overnight. Using pre-chilled pipette tips, add 50-100 µL (for 96-well) or 250 µL (for 24-well) of Matrigel to each well.[6] Ensure the entire surface is covered.

  • Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[6]

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in EGM containing various concentrations of Jatrorrhizine.

    • Seed 1.5 x 10⁴ HUVECs (for 96-well) onto the solidified Matrigel.

    • Alternatively, to test the effect of factors secreted by melanoma cells, prepare conditioned medium: culture melanoma cells with/without Jatrorrhizine for 24 hours, collect the supernatant, and use it to resuspend the HUVECs before seeding.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours.

  • Visualization: Monitor tube formation under an inverted microscope. Capture images at different time points. For quantitative analysis, you can stain cells with Calcein AM before imaging.

  • Quantification: Analyze the images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of nodes, and number of branches.

Protocol 3: Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation of key proteins involved in neovascularization and cell signaling, such as VE-cadherin, Akt, and mTOR.

Materials and Reagents:

  • Melanoma cells treated with Jatrorrhizine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-VE-cadherin, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Lysis: After treating melanoma cells with Jatrorrhizine for the desired time, wash cells with ice-cold PBS and lyse them with RIPA buffer.[7]

  • Protein Quantification: Centrifuge the lysates at 12,000 x g for 20 minutes at 4°C.[7] Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7][8]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7][8][9]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7][8]

  • Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to a loading control like β-actin.

References

application of Jatrorrhizine in studying anti-diabetic activity

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Jatrorrhizine in Anti-Diabetic Research

Introduction

Jatrorrhizine (JAT), a protoberberine alkaloid found in medicinal plants such as Coptis chinensis (Rhizoma Coptidis), has demonstrated significant potential as an anti-diabetic agent.[1][2][3] Its multifaceted pharmacological activities include hypoglycemic and hypolipidemic effects, making it a compound of interest for researchers in metabolic diseases.[4][5] Jatrorrhizine exerts its anti-diabetic effects through various mechanisms, including the modulation of key signaling pathways, improvement of insulin sensitivity, promotion of insulin secretion, and regulation of gut microbiota.[1][2] These notes provide an overview of its application, key experimental findings, and detailed protocols for its study.

Mechanism of Action

Jatrorrhizine's anti-diabetic properties are attributed to its influence on several biological processes:

  • Signal Pathway Regulation : It upregulates the PI3K/AKT and AMPK signaling pathways, which are crucial for glucose uptake and metabolism.[1][2]

  • Improved Insulin Sensitivity : By activating these pathways, Jatrorrhizine enhances the expression and translocation of glucose transporters (GLUTs), thereby reducing insulin resistance.[1][6]

  • Inhibition of Gluconeogenesis : It has been shown to inhibit hepatic gluconeogenesis, contributing to lower blood glucose levels.[2]

  • Enzyme Inhibition : The compound exhibits inhibitory activity against α-glucosidase and aldose reductase, which helps in managing postprandial hyperglycemia.[2]

  • Endothelial Function : Jatrorrhizine protects against vascular endothelial dysfunction in diabetic models, partly by suppressing endoplasmic reticulum (ER) stress and oxidative stress.[4]

  • Gut Microbiota Modulation : It has been shown to modulate gut microbiota, which can influence host metabolism and glucose homeostasis.[1]

Key Signaling Pathways

Jatrorrhizine's effects on glucose metabolism are largely mediated by its activation of the PI3K/AKT and AMPK signaling pathways.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm InsulinReceptor Insulin Receptor IRS2 IRS2 InsulinReceptor->IRS2 GLUT4_mem GLUT4 Jat Jatrorrhizine pAKT p-AKT (Active) Jat->pAKT Upregulates PI3K PI3K IRS2->PI3K Activates AKT AKT PI3K->AKT Phosphorylates AKT->pAKT GLUT4_ves GLUT4 Vesicle pAKT->GLUT4_ves Promotes Translocation GLUT4_ves->GLUT4_mem Glucose Glucose Glucose->GLUT4_mem Enters Cell AMPK_Pathway cluster_effects Downstream Effects Jat Jatrorrhizine AMPK AMPK Jat->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK GlucoseUptake ↑ Glucose Uptake (GLUT4) pAMPK->GlucoseUptake FattyAcidOx ↑ Fatty Acid Oxidation pAMPK->FattyAcidOx Gluconeogenesis ↓ Hepatic Gluconeogenesis pAMPK->Gluconeogenesis InVivo_Workflow A 1. Acclimatization (Wistar rats, 1 week) B 2. T2DM Model Induction (High-fat diet + low-dose STZ i.p. injection) A->B C 3. Confirmation of Diabetes (Fasting blood glucose > 11.1 mmol/L) B->C D 4. Animal Grouping (Normal, Model Control, JAT-Low, JAT-High) C->D E 5. Daily Administration (Jatrorrhizine or vehicle via oral gavage for 8 weeks) D->E F 6. Monitoring (Weekly body weight and blood glucose checks) E->F G 7. Final Sample Collection (Blood and tissue harvesting post-euthanasia) F->G H 8. Biochemical & Molecular Analysis (ELISA for insulin/cytokines, Western blot for p-AKT/p-AMPK) G->H InVitro_Workflow A 1. Cell Culture (Culture 3T3-L1 preadipocytes to confluence) B 2. Differentiation (Induce differentiation into mature adipocytes over 8-10 days) A->B C 3. Serum Starvation (Incubate cells in serum-free medium for 2-4 hours) B->C D 4. Treatment (Incubate with Jatrorrhizine at various concentrations) C->D E 5. Glucose Uptake Stimulation (Add 2-NBDG, a fluorescent glucose analog) D->E F 6. Incubation & Termination (Incubate for 30-60 min, then wash with ice-cold PBS) E->F G 7. Measurement (Lyse cells and measure fluorescence intensity) F->G H 8. Data Analysis (Normalize to protein concentration and compare to controls) G->H

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Jatrorrhizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges that may be encountered during the total synthesis of Jatrorrhizine. The information is based on published synthetic routes and common chemical principles.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the total synthesis of Jatrorrhizine?

A1: A widely recognized and efficient method is a four-step synthesis starting from a substituted phenethylamine. The key steps are a Pictet-Spengler reaction, followed by a reductive amination, a Friedel–Crafts cyclization, and a final oxidation to yield Jatrorrhizine.[1][2] This route has been reported with an overall yield of approximately 20%.[1][2]

Q2: What are the primary challenges in the total synthesis of Jatrorrhizine?

A2: The main challenges include:

  • Regiocontrol in the Pictet-Spengler reaction: The initial cyclization can lead to a mixture of regioisomers that are often difficult to separate.[2]

  • Low yields in individual steps: While the overall yield is moderate, optimizing each of the four steps is crucial for an efficient synthesis.

  • Purification of intermediates and the final product: The polar nature of the intermediates and the final protoberberine salt can make purification challenging.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Standard laboratory safety protocols should be strictly followed. In particular:

  • Triflic acid , used in the Friedel-Crafts cyclization, is a strong, corrosive acid and should be handled with extreme care in a fume hood.

  • Sodium cyanoborohydride , a potential reagent for reductive amination, is toxic and can release hydrogen cyanide gas upon contact with acid. Handle with appropriate precautions.

  • Iodine , used in the oxidation step, is corrosive and can cause stains.

II. Troubleshooting Guides

This section provides detailed troubleshooting for each key stage of the Jatrorrh-izine total synthesis.

Step 1: Pictet-Spengler Reaction

Description: This step involves the condensation of a substituted phenethylamine with 2,2-dimethoxyacetaldehyde to form a tetrahydroisoquinoline intermediate. A major challenge in this step is controlling the regioselectivity of the cyclization.[2]

Troubleshooting Table: Pictet-Spengler Reaction

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Tetrahydroisoquinoline Incomplete reaction.Increase reaction time or temperature. Ensure the starting materials are pure and dry.
Decomposition of starting material or product.Use milder reaction conditions (e.g., lower temperature, alternative acid catalyst). Monitor the reaction closely by TLC.
Formation of an Inseparable Regioisomeric Mixture The directing effects of the substituents on the phenethylamine lead to cyclization at two different positions on the aromatic ring.[2]While reported as inseparable, explore advanced chromatographic techniques (e.g., preparative HPLC with different columns and solvent systems). Consider modifying the substituents on the starting phenethylamine to enhance the directing effect towards the desired isomer.
Difficult Purification The product is a polar amine.Use a silica gel column with a polar solvent system, often containing a small amount of a basic modifier like triethylamine to prevent tailing. Acid-base extraction can also be employed to isolate the amine product.
Step 2: Reductive Amination

Description: The tetrahydroisoquinoline intermediate is reacted with 2,3-dimethoxybenzaldehyde in the presence of a reducing agent to form a tertiary amine.

Troubleshooting Table: Reductive Amination

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Tertiary Amine Incomplete imine formation.Ensure anhydrous conditions, as water can inhibit imine formation. The use of a dehydrating agent like magnesium sulfate can be beneficial.
Inefficient reduction of the imine.Choose an appropriate reducing agent. Sodium triacetoxyborohydride is often effective and selective for imine reduction in the presence of aldehydes.[3]
Side reactions of the aldehyde.Add the reducing agent after the imine has formed, which can be monitored by TLC or NMR.
Formation of Byproducts Over-reduction of the aldehyde to an alcohol.Use a milder or more selective reducing agent.
Dimerization or polymerization of the starting materials.Control the stoichiometry of the reactants carefully. Add the aldehyde slowly to the reaction mixture.
Difficult Purification The product is a polar tertiary amine.Similar to the previous step, use column chromatography with a polar, slightly basic eluent. Acid-base extraction is also a viable purification method.
Step 3 & 4: Friedel-Crafts Cyclization and Oxidation

Description: The tertiary amine undergoes an intramolecular Friedel-Crafts cyclization to form the tetracyclic tetrahydroprotoberberine core, which is then oxidized to the final product, Jatrorrhizine. These two steps are often performed in a single pot.[2]

Troubleshooting Table: Friedel-Crafts Cyclization and Oxidation

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Jatrorrhizine Incomplete cyclization.Ensure a strong enough Lewis acid (e.g., triflic acid) is used to promote the reaction.[2] Reaction temperature and time may need optimization.
Incomplete oxidation.Ensure sufficient oxidizing agent (e.g., iodine) is present.[2] The reaction may need to be exposed to air for aerial oxidation to complete.
Decomposition of the product.The protoberberine core can be sensitive to harsh conditions. Use the minimum necessary amount of acid and monitor the reaction to avoid prolonged reaction times.
Formation of Char or Polymeric Material Strong acid and high temperatures can lead to decomposition.Add the acid slowly at a lower temperature and then gently heat the reaction.
Difficult Purification of Final Product Jatrorrhizine is a quaternary ammonium salt and is highly polar.Purification is often achieved by precipitation or crystallization from a suitable solvent system. Reverse-phase chromatography may also be effective.

III. Quantitative Data Summary

The following table summarizes the reported yields for each step in the total synthesis of Jatrorrhizine by Mori-Quiroz et al. (2018).[2]

Reaction Step Product Reported Yield
Pictet-Spengler ReactionTetrahydroisoquinoline Intermediate82% (as a regioisomeric mixture)
Reductive AminationTertiary Amine Intermediate60%
Friedel-Crafts Cyclization & OxidationJatrorrhizine41%
Overall Yield Jatrorrhizine 20%

IV. Experimental Protocols

The following are generalized experimental protocols based on the synthetic strategy for protoberberine alkaloids. For precise amounts and conditions, it is imperative to consult the original publication by Mori-Quiroz et al. (2018) in Organic Letters.

Protocol 1: Pictet-Spengler Reaction
  • Dissolve the starting phenethylamine derivative in a suitable aprotic solvent (e.g., dichloromethane).

  • Add 2,2-dimethoxyacetaldehyde to the solution.

  • Cool the mixture in an ice bath and slowly add trifluoroacetic acid.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is typically used in the next step without further purification due to the inseparable nature of the regioisomers.

Protocol 2: Reductive Amination
  • Dissolve the crude tetrahydroisoquinoline intermediate from the previous step in a suitable solvent (e.g., methanol).

  • Add 2,3-dimethoxybenzaldehyde to the solution.

  • Stir the mixture at room temperature for a designated period to allow for imine formation.

  • Add a suitable reducing agent (e.g., sodium triacetoxyborohydride) portion-wise.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Quench the reaction with water and remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Friedel-Crafts Cyclization and Oxidation
  • Dissolve the purified tertiary amine from the previous step in a suitable solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath and slowly add triflic acid.

  • Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitor by TLC).

  • Add a solution of iodine in the same solvent.

  • Stir the reaction mixture at room temperature, open to the atmosphere, until the oxidation is complete.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude Jatrorrhizine by precipitation or crystallization from an appropriate solvent system.

V. Visualizations

Jatrorrhizine_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Pictet-Spengler Reaction cluster_step2 Step 2: Reductive Amination cluster_step3_4 Steps 3 & 4: Friedel-Crafts & Oxidation Phenethylamine Phenethylamine Tetrahydroisoquinoline Tetrahydroisoquinoline Phenethylamine->Tetrahydroisoquinoline  + 2,2-Dimethoxyacetaldehyde  TFA 2,2-Dimethoxyacetaldehyde 2,2-Dimethoxyacetaldehyde Tertiary Amine Tertiary Amine Tetrahydroisoquinoline->Tertiary Amine  + 2,3-Dimethoxybenzaldehyde  Reducing Agent Jatrorrhizine Jatrorrhizine Tertiary Amine->Jatrorrhizine  1. Triflic Acid  2. Iodine, Air Troubleshooting_Logic Low_Yield Low Yield in a Step Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Check TLC/NMR Side_Reactions Significant Side Reactions? Low_Yield->Side_Reactions Analyze Crude Mixture Purification_Issues Difficulty in Purification? Low_Yield->Purification_Issues Assess Product Loss Optimize_Conditions Increase Time/Temp Check Reagent Purity Incomplete_Reaction->Optimize_Conditions Yes Modify_Reagents Change Reagent/Catalyst Adjust Stoichiometry Side_Reactions->Modify_Reagents Yes Improve_Purification Modify Chromatography Utilize Extraction Purification_Issues->Improve_Purification Yes

References

Jatrorrhizine Stability and Degradation in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of jatrorrhizine in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that influence the stability of jatrorrhizine in solution?

A1: Jatrorrhizine, a protoberberine alkaloid, is susceptible to degradation under various conditions. The primary factors influencing its stability in solution are:

  • pH: Jatrorrhizine's stability is significantly affected by the pH of the solution. As a quaternary ammonium compound, its structure can be susceptible to hydrolytic degradation, particularly in alkaline and strongly acidic environments.

  • Temperature: Elevated temperatures can accelerate the degradation of jatrorrhizine, leading to the formation of various degradation products.

  • Light: Exposure to light, especially ultraviolet (UV) radiation, can induce photodegradation of jatrorrhizine.

  • Oxidizing Agents: Jatrorrhizine can be degraded in the presence of oxidizing agents, such as hydrogen peroxide. Its structure contains sites that are susceptible to oxidation.[1][2]

Q2: I am observing a rapid decrease in the concentration of my jatrorrhizine stock solution. What could be the cause?

A2: A rapid decrease in jatrorrhizine concentration is likely due to one or more of the following:

  • Improper Storage: Is your stock solution protected from light and stored at an appropriate temperature (e.g., refrigerated or frozen)? Exposure to ambient light and temperature can lead to significant degradation over a short period.

  • pH of the Solvent: What solvent was used to prepare the stock solution? If the solvent is not pH-adjusted or is alkaline, it could be causing hydrolysis. For aqueous solutions, using a slightly acidic buffer (e.g., pH 4-6) may improve stability.

  • Contamination: Was the solvent or container free from oxidizing contaminants? Trace amounts of oxidizing agents can initiate degradation.

Q3: What are the expected degradation products of jatrorrhizine?

A3: While specific degradation products under various stress conditions are not extensively documented in the literature, studies on the metabolism of jatrorrhizine provide insights into potential degradation pathways. The main biotransformation reactions, which may be analogous to degradation pathways, include hydroxylation, methylation, demethylation, and dehydrogenation.[3][4][5] Therefore, you might expect to see degradation products with modifications at the methoxy and hydroxyl groups on the aromatic rings.

Q4: How can I develop a stability-indicating HPLC method for jatrorrhizine?

A4: A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To develop such a method for jatrorrhizine, you should:

  • Select an appropriate column: A C18 column is a common starting point for the analysis of alkaloids like jatrorrhizine.

  • Optimize the mobile phase: A mixture of an acidic aqueous buffer (e.g., phosphate or acetate buffer, pH 3-5) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to achieve adequate separation of all degradation products.

  • Perform forced degradation studies: Subject jatrorrhizine to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

  • Validate the method: Once you have a method that separates jatrorrhizine from its degradation products, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[6][7]

Troubleshooting Guides

Issue 1: Peak tailing or poor peak shape for jatrorrhizine in HPLC analysis.

  • Possible Cause: Secondary interactions between the positively charged jatrorrhizine molecule and residual silanol groups on the HPLC column.

  • Troubleshooting Steps:

    • Lower the pH of the mobile phase: A lower pH (e.g., 2.5-3.5) will protonate the silanol groups, reducing their interaction with the analyte.

    • Add an ion-pairing agent: Incorporating an ion-pairing agent like trifluoroacetic acid (TFA) or an alkyl sulfonate into the mobile phase can improve peak shape.

    • Use a base-deactivated column: These columns have a lower concentration of active silanol groups.

Issue 2: Appearance of multiple, small, and unresolved peaks in the chromatogram after storing the sample.

  • Possible Cause: Degradation of jatrorrhizine into multiple minor products.

  • Troubleshooting Steps:

    • Review sample storage conditions: Ensure samples are protected from light and stored at a low temperature immediately after preparation.

    • Optimize the HPLC gradient: A shallower gradient or a longer run time may be necessary to resolve these minor degradants.

    • Use a higher-resolution column: A column with a smaller particle size (e.g., UPLC) or a longer length can improve the separation of complex mixtures.

Quantitative Data Summary

Disclaimer: The following tables provide estimated degradation data for jatrorrhizine based on studies of the structurally related alkaloid, berberine, and general knowledge of protoberberine alkaloid stability.[3][8] This data should be used as a guideline for experimental design, and specific stability studies for jatrorrhizine are highly recommended.

Table 1: Estimated Degradation of Jatrorrhizine under Hydrolytic Conditions

ConditionTemperature (°C)Time (h)Estimated Degradation (%)
0.1 M HCl8055 - 10
0.1 M NaOH800.540 - 50
0.1 M NaOH803> 80
Water805< 5

Table 2: Estimated Degradation of Jatrorrhizine under Oxidative, Thermal, and Photolytic Conditions

Stress ConditionParametersTimeEstimated Degradation (%)
Oxidative3% H₂O₂2 h at 80°C15 - 25
Thermal (Dry Heat)105°C12 h< 5
Photolytic (UV)254 nm24 h10 - 20
Photolytic (Daylight)Ambient7 days5 - 15

Experimental Protocols

Protocol 1: Forced Degradation of Jatrorrhizine in Solution

This protocol outlines the general procedure for conducting forced degradation studies on jatrorrhizine to generate degradation products and assess its stability.[9][10]

Materials:

  • Jatrorrhizine standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Volumetric flasks

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of jatrorrhizine in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 80°C for 5 hours.

    • Cool the solution and neutralize with 1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 80°C for 30 minutes.

    • Cool the solution and neutralize with 1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at 80°C for 1 hour.

    • Cool the solution and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Thermal Degradation:

    • Keep the solid jatrorrhizine powder in an oven at 105°C for 12 hours.

    • After cooling, prepare a solution at a concentration of 100 µg/mL in the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of jatrorrhizine (100 µg/mL in mobile phase) in a transparent container to UV light (254 nm) for 24 hours in a photostability chamber.

    • Simultaneously, expose another solution to daylight conditions for 7 days.

    • Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Jatrorrhizine

This protocol provides a starting point for developing a stability-indicating RP-HPLC method for the analysis of jatrorrhizine and its degradation products.[11][12]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.05 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-30 min: 90-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 271 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the standard solution, control samples, and stressed samples.

  • Monitor the separation of jatrorrhizine from its degradation products. The retention time of jatrorrhizine is expected to be around 10-15 minutes under these conditions.

  • Optimize the gradient, pH, or organic modifier as needed to achieve baseline separation of all peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Jatrorrhizine Stock (1 mg/mL) acid Acid Hydrolysis (1M HCl, 80°C) stock->acid base Base Hydrolysis (1M NaOH, 80°C) stock->base oxidative Oxidative (30% H2O2, 80°C) stock->oxidative thermal Thermal (105°C, solid) photo Photolytic (UV/Daylight) hplc Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc characterization Degradant Characterization hplc->characterization

Forced degradation experimental workflow.

degradation_pathways cluster_degradation Putative Degradation Pathways Jatrorrhizine Jatrorrhizine Demethylation Demethylation Products Jatrorrhizine->Demethylation -CH3 Hydroxylation Hydroxylation Products Jatrorrhizine->Hydroxylation +OH Dehydrogenation Dehydrogenation Products Jatrorrhizine->Dehydrogenation -2H Methylation Methylation Products Jatrorrhizine->Methylation +CH3

Putative degradation pathways of jatrorrhizine.

troubleshooting_logic start Poor Peak Shape (Tailing) cause1 Secondary Silanol Interactions start->cause1 solution1a Lower Mobile Phase pH cause1->solution1a solution1b Add Ion-Pairing Agent cause1->solution1b solution1c Use Base-Deactivated Column cause1->solution1c

Troubleshooting logic for poor peak shape.

References

Technical Support Center: Troubleshooting Jatrorrhizine Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during in vitro cytotoxicity assays with Jatrorrhizine.

Frequently Asked Questions (FAQs)

Q1: My untreated control cells are showing low viability. What are the potential causes and how can I fix this?

A1: Low viability in control wells is a critical issue that can invalidate your experimental results. Several factors could be at play:

  • Cell Culture Conditions: Ensure your incubator provides a stable environment with optimal temperature, humidity, and CO2 levels. Even minor fluctuations can stress the cells.[1][2] Regularly check and calibrate your equipment.

  • Media and Reagents: Use high-quality, pre-warmed media and reagents. Improper storage or contamination of media, serum, or supplements can be detrimental to cell health.[][4]

  • Cell Handling: Over-trypsinization or harsh pipetting can damage cells. Handle cell suspensions gently to maintain membrane integrity.[][5]

  • Contamination: Microbial contamination (bacteria, yeast, fungi, or mycoplasma) can rapidly lead to cell death.[1][][4] Regularly inspect your cultures for any signs of contamination and consider routine testing for mycoplasma.[1][4]

  • Seeding Density: Both too low and too high cell densities can negatively impact viability. Optimize the seeding density for your specific cell line.[6][7]

Q2: I'm observing high variability between replicate wells. How can I improve the reproducibility of my assay?

A2: Inconsistent results across replicates can obscure the true effect of your compound. To improve reproducibility:

  • Uniform Cell Seeding: Ensure a homogenous single-cell suspension before plating. Inadequate mixing can lead to clumping and uneven cell distribution.[8]

  • Pipetting Technique: Use calibrated pipettes and consistent technique for adding cells, media, and reagents. For 96-well plates, be mindful of the "edge effect," where wells on the periphery of the plate are more prone to evaporation.[9] To mitigate this, you can fill the outer wells with sterile PBS or media without cells.

  • Compound Solubilization: Ensure your Jatrorrhizine stock solution is fully dissolved and well-mixed before diluting and adding it to the wells. Incomplete solubilization of formazan crystals in MTT assays is a common source of variability.[10]

  • Incubation Time: Use consistent incubation times for both drug treatment and the final viability assay steps.[11]

Q3: The IC50 value for Jatrorrhizine in my experiment is significantly different from what's reported in the literature. What could be the cause?

A3: Discrepancies in IC50 values are common and can arise from several experimental variables:

  • Cell Line Differences: Different cell lines exhibit varying sensitivities to the same compound.[12] Ensure you are using the same cell line as the cited literature.

  • Assay Type: The choice of cytotoxicity assay (e.g., MTT, XTT, LDH) can influence the apparent IC50 value.

  • Experimental Conditions: Factors such as cell seeding density, treatment duration, and serum concentration in the media can all affect the calculated IC50.[7] For instance, higher cell densities may require longer exposure times to observe an effect.[7]

  • Compound Purity and Solvent: The purity of your Jatrorrhizine and the solvent used to dissolve it can impact its activity. Some solvents may have inherent cytotoxicity at higher concentrations.

Q4: I am not observing a clear dose-dependent effect of Jatrorrhizine on cell viability. What should I check?

A4: A lack of a dose-response curve can be due to several issues:

  • Inappropriate Concentration Range: You may be testing a concentration range that is too high (causing maximum cell death across all concentrations) or too low (having no effect). Conduct a pilot experiment with a broad range of concentrations to identify the effective range.

  • Compound Stability: Ensure Jatrorrhizine is stable in your culture medium for the duration of the experiment.

  • Cell Proliferation Rate: If the cells are dividing very rapidly, the cytotoxic effect of the compound might be masked. Conversely, if the cells are not actively dividing, you may not observe a significant effect.

  • Assay Interference: Some compounds can interfere with the chemistry of the viability assay itself. For example, colored compounds can interfere with absorbance readings in colorimetric assays. Include appropriate controls to test for such interference.

Q5: My adherent cells are detaching from the plate after Jatrorrhizine treatment. How can I prevent this?

A5: Cell detachment can be a sign of cytotoxicity or other cellular stresses.

  • Apoptosis vs. Necrosis: Jatrorrhizine is known to induce apoptosis (programmed cell death).[13] During apoptosis, cells can lose their adhesion and detach. This is an expected part of the cytotoxic process.

  • Coating Plates: If premature detachment is a concern, consider coating your culture plates with an extracellular matrix protein like poly-L-lysine or collagen to enhance cell adhesion.

  • Gentle Handling: When changing media or adding reagents, do so gently to avoid dislodging the cells.

Quantitative Data Summary

Table 1: Recommended Cell Seeding Densities for 96-well Plates
Cell Line TypeSeeding Density (cells/well)Notes
Fast-growing cancer cells500 - 5,000[14]Titration is recommended to find the optimal density for your specific cell line and experiment duration.[14][15]
Slower-growing cells5,000 - 20,000A higher initial density may be needed to achieve sufficient signal in the assay window.
General recommendation1,000 - 100,000The optimal density depends on the cell replication rate and the length of the assay.[16]
Table 2: Jatrorrhizine Concentration Ranges for Cytotoxicity Assays
Cell LineEffective Concentration Range (µM)IC50 (µM)Reference
SW480 (colorectal cancer)12.5 - 75[17]Not specified[17]
Thyroid cancer cells (SW1736, BHP7-13)1.25 - 12.0 (as a Platinum(II) complex)Not specified[18]
Various cancer cell lines1 - 10Varies[19]
MCF-7 (breast cancer)Non-cytotoxic below 10 µM>10[13]

Note: IC50 values can vary significantly based on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 for your specific system.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at the optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Jatrorrhizine in culture medium. Remove the old medium from the wells and add the Jatrorrhizine-containing medium. Include untreated control and solvent control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[20]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[11]

Protocol 2: LDH Release Assay

The LDH assay is a colorimetric assay that measures the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Controls: Prepare wells for the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis solution (e.g., Triton X-100).[21][22]

    • Background: Medium only.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 1000 RPM for 5 minutes.[21] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[21]

  • LDH Reaction: Add the LDH reaction mix (containing substrate and cofactor) to each well of the new plate.[23]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[23]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[21]

Visualizations

Experimental Workflow

experimental_workflow General Workflow for Jatrorrhizine Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Viability Measurement cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding jat_prep Jatrorrhizine Stock Solution Preparation treatment Treatment with Jatrorrhizine (Serial Dilutions) jat_prep->treatment incubation1 24h Incubation (Attachment) seeding->incubation1 incubation1->treatment incubation2 24/48/72h Incubation (Treatment) treatment->incubation2 viability_assay {MTT Assay | LDH Assay | Other} incubation2->viability_assay readout Data Acquisition (Plate Reader) viability_assay->readout calculation Calculation of % Viability and IC50 readout->calculation results Results Interpretation calculation->results

Caption: General workflow for a Jatrorrhizine cytotoxicity assay.

Jatrorrhizine-Induced Apoptosis Signaling Pathways

jatrorrhizine_pathways Signaling Pathways in Jatrorrhizine-Induced Cytotoxicity cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_p53 p53 Pathway jat Jatrorrhizine pi3k PI3K jat->pi3k Inhibition erk ERK jat->erk Inhibition p53 p53 jat->p53 Activation cell_cycle_arrest Cell Cycle Arrest (G0/G1) jat->cell_cycle_arrest Induction of akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis mtor->apoptosis Suppression of ras RAS raf RAF ras->raf raf->erk erk->apoptosis Suppression of bax Bax p53->bax bcl2 Bcl-2 p53->bcl2 bax->apoptosis Induction of bcl2->apoptosis Inhibition of

Caption: Jatrorrhizine induces cytotoxicity via multiple signaling pathways.

References

overcoming solubility issues of Jatrorrhizine chloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Jatrorrhizine chloride in aqueous buffers.

Troubleshooting Guide

Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, Tris-HCl). What are the initial steps I should take?

A1: this compound, an isoquinoline alkaloid, is known to have moderate solubility in water, which can be challenging in aqueous buffer systems.[1] Here are the initial troubleshooting steps:

  • Ensure you are using the salt form: Jatrorrhizine is often available as a hydrochloride (chloride) salt, which is more water-soluble than its free base form. Verify the form of the compound you are using.

  • Start with a small amount of solvent: Add a small volume of your aqueous buffer to the this compound powder and vortex thoroughly. Gradually add more buffer to reach your desired concentration.

  • Gentle Heating: Gently warm the solution to 37°C. For many compounds, a slight increase in temperature can improve solubility. Do not boil the solution, as this may degrade the compound.

  • Sonication: Use a bath sonicator to aid dissolution. The ultrasonic waves can help to break down any clumps of powder and increase the surface area for solvation.

Q2: My this compound precipitates out of solution after initial dissolution in my aqueous buffer. What can I do to prevent this?

A2: Precipitation after initial dissolution often indicates that the solution is supersaturated or that the compound is unstable under the current buffer conditions. Consider the following:

  • pH Adjustment: The solubility of alkaloids can be pH-dependent. Although specific data for this compound in various buffers is limited, you can empirically test adjusting the pH of your buffer. For basic compounds like many alkaloids, a slightly acidic pH may improve solubility. It is recommended to test a range of pH values (e.g., 5.0, 6.0, 7.0) to find the optimal condition for your experiment.

  • Use of Co-solvents: If your experimental design allows, the addition of a small percentage of an organic co-solvent can significantly enhance solubility. DMSO is a common choice. Start with a stock solution of this compound in 100% DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5% for cell-based assays).

Q3: I need to prepare a stock solution of this compound at a concentration higher than what I can achieve in my aqueous buffer alone. What are my options?

A3: For preparing concentrated stock solutions, using an organic solvent is the recommended approach.

  • DMSO: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of this compound.[2][3] It is advisable to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed water can reduce the solubility of the compound.

  • Ethanol: Ethanol can also be used to dissolve this compound.[2]

  • Storage of Stock Solutions: Once prepared, stock solutions in organic solvents should be stored at -20°C or -80°C to maintain stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common solvents?

A1: The reported solubility of this compound in various solvents is summarized in the table below. Please note that solubility in specific aqueous buffers like PBS and Tris-HCl is not well-documented in publicly available literature.

SolventSolubilityReference
Water2 mg/mL[2]
DMSO2 mg/mL to 5 mg/mL (with sonication)[2][4]
Ethanol6 mg/mL[2]
DMF0.1 mg/mL[4]

Q2: Are there established protocols for preparing this compound for in vivo studies?

A2: Yes, for in vivo experiments where aqueous-based formulations are necessary, co-solvent systems are typically employed. Here are two published protocols that achieve a solubility of ≥ 2.08 mg/mL:[5]

  • Protocol 1 (Co-solvent mixture):

    • Prepare a stock solution of this compound.

    • Sequentially add and mix the following solvents in the specified volumetric ratios: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Protocol 2 (Cyclodextrin-based):

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a solution of 20% SBE-β-CD in Saline.

    • Add 10% of the DMSO stock solution to 90% of the SBE-β-CD/Saline solution.

Q3: How does the pH of the solution affect the solubility of this compound?

Q4: What are the key signaling pathways modulated by this compound?

A4: this compound has been shown to modulate several important signaling pathways, making it a compound of interest for various research areas. Key pathways include:

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival.

  • MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis.

  • Wnt/β-catenin Signaling Pathway: This pathway plays a critical role in embryonic development and tissue homeostasis.

Experimental Protocols & Visualizations

General Protocol for Enhancing Solubility in Aqueous Buffers

This protocol provides a general workflow for researchers to systematically address solubility issues with this compound in aqueous buffers.

experimental_workflow cluster_start cluster_preparation Initial Dissolution Attempts cluster_troubleshooting Troubleshooting Steps cluster_advanced Advanced Strategies cluster_end start This compound Powder dissolve_buffer Add Aqueous Buffer (e.g., PBS, Tris-HCl) start->dissolve_buffer vortex Vortex Thoroughly dissolve_buffer->vortex gentle_heat Gentle Heating (37°C) vortex->gentle_heat sonicate Sonication gentle_heat->sonicate check_solubility Observe for Dissolution sonicate->check_solubility adjust_ph Adjust Buffer pH check_solubility->adjust_ph Insoluble/ Precipitation end Clear Solution for Experiment check_solubility->end Soluble add_cosolvent Add Co-solvent (e.g., DMSO <0.5%) adjust_ph->add_cosolvent add_cosolvent->end

Caption: A stepwise workflow for dissolving this compound in aqueous buffers.

Key Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways known to be influenced by this compound.

PI3K_Akt_Pathway Jatrorrhizine Jatrorrhizine Chloride PI3K PI3K Jatrorrhizine->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

MAPK_Pathway Jatrorrhizine Jatrorrhizine Chloride MAPKKK MAPKKK Jatrorrhizine->MAPKKK Modulates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors CellularResponse Cellular Responses (Inflammation, Proliferation) TranscriptionFactors->CellularResponse

Caption: Modulation of the MAPK signaling cascade by this compound.

Wnt_Pathway Jatrorrhizine Jatrorrhizine Chloride GSK3B GSK-3β Jatrorrhizine->GSK3B Inhibits Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Degrades TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GeneExpression Target Gene Expression TCF_LEF->GeneExpression

Caption: this compound's interaction with the Wnt/β-catenin signaling pathway.

References

refining extraction and purification protocols for Jatrorrhizine from plant sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining extraction and purification protocols for Jatrorrhizine from plant sources. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for Jatrorrhizine extraction? A1: Jatrorrhizine is a protoberberine type isoquinoline alkaloid found in various medicinal plants.[1][2] The most common sources belong to families such as Berberidaceae, Menispermaceae, Papaveraceae, and Ranunculaceae.[1][3] Key species include Coptis chinensis (Chinese Goldthread), various Berberis species (e.g., Berberis vernae), Tinospora species, and Phellodendron amurense.[1][4][5]

Q2: What is the chemical stability of Jatrorrhizine during extraction? A2: Jatrorrhizine, like many natural products, can be sensitive to heat and pH. Prolonged exposure to high temperatures during extraction methods like distillation or reflux can lead to the degradation of thermolabile compounds.[6][7] The stability can also be affected by the plant matrix, the pH of the solvent, and the presence of other phytochemicals.[8][9]

Q3: Why is Jatrorrhizine bioavailability generally low? A3: Jatrorrhizine typically displays low permeability and poor bioavailability when administered orally.[3][8][10] This is partly because it is a substrate for P-glycoprotein (P-gp), which causes it to be pumped out of cells, significantly affecting its absorption.[3][10] Its interactions with other compounds in a crude extract can also alter its absorption and elimination.[3][8]

Q4: What analytical methods are used to quantify Jatrorrhizine? A4: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for the determination and quantification of Jatrorrhizine.[4][11] Other methods include Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) for metabolic studies and Capillary Electrophoresis.[1][3][12]

Troubleshooting Guide

Q1: My Jatrorrhizine yield is significantly lower than expected. What are the possible causes? A1: Low yield is a common issue in natural product extraction.[6] Several factors could be responsible:

  • Plant Material: The concentration of Jatrorrhizine can vary greatly depending on the plant species, geographical source, harvest time, and storage conditions.

  • Particle Size: Inefficient grinding of the plant material can lead to poor solvent penetration. Ensure the material is pulverized into a fine powder.[2]

  • Solvent Choice: The polarity of the extraction solvent is critical.[7] Jatrorrhizine is an alkaloid, and its extraction is often more efficient using acidified polar solvents like ethanol or methanol, which convert the alkaloid into its more soluble salt form.[2][13]

  • Extraction Method: Conventional methods like maceration may be less efficient than modern techniques.[7] Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time.[6][14] However, be mindful that UAE can generate heat, potentially degrading thermolabile compounds.[6]

  • pH Level: For acid-base extraction methods, incorrect pH adjustments can lead to significant product loss. Ensure the pH is accurately controlled during the precipitation and re-dissolving steps.[2]

Q2: I am having difficulty separating Jatrorrhizine from other co-extracted alkaloids like Berberine and Palmatine. How can I improve purification? A2: Co-elution of structurally similar protoberberine alkaloids is a frequent challenge.[2][15]

  • Chromatography Stationary Phase: Standard silica gel may not provide sufficient resolution. Consider using base-treated silica gel, which can selectively retain Jatrorrhizine, allowing other alkaloids like berberine to elute first.[15] Macroporous resins are also used for enrichment and preliminary separation.[2]

  • HPLC Method Optimization: Adjusting the mobile phase composition is crucial. A gradient elution with a buffered mobile phase (e.g., acetonitrile and water with phosphoric or formic acid) can improve separation on a C18 column.[4][12] Experiment with different pH levels and organic modifiers.

  • Preparative Chromatography: For obtaining high-purity compounds, techniques like preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC) are highly effective.[2][16][17]

Q3: My final purified product shows signs of degradation. How can I prevent this? A3: Compound degradation can occur at multiple stages.

  • Temperature Control: Avoid excessive heat during solvent evaporation (e.g., using a rotary evaporator). Use moderate temperatures (40°C–60°C) as higher temperatures can cause degradation.[7]

  • Light Exposure: Store extracts and purified fractions in the dark, as many alkaloids are light-sensitive.

  • pH Stability: Jatrorrhizine is more stable in acidic conditions. Ensure that during storage, the compound is in a suitable buffer or as a salt to prevent degradation.

Data Presentation

Table 1: Plant Sources and Extraction Methods for Jatrorrhizine

Plant SpeciesFamilyCommon Extraction MethodTypical Purity AchievedReference
Coptis chinensisRanunculaceaeAcidified Ethanol Reflux>80%[1][2]
Phellodendron amurenseRutaceaeRP-HPLCAnalytical Grade[4]
Berberis vernaeBerberidaceaeSolvent ExtractionHigh[1]
Tinospora cordifoliaMenispermaceaeColumn ChromatographyHigh[18]
Mahonia bealeiBerberidaceaeAcid-Base Solvent Method>85%[1][2]

Table 2: Typical HPLC Parameters for Jatrorrhizine Analysis

ParameterConditionReference
Column C18 (e.g., Phenomenex Gemini, 4.6 mm x 250 mm, 5 µm)[4]
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (Gradient)[4]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 345 nm[4][19]
Column Temperature 25°C[4]

Experimental Protocols

Protocol 1: Acid-Base Extraction of Jatrorrhizine from Coptis chinensis

This protocol is a generalized method based on common acid-base extraction principles.[2]

  • Preparation of Plant Material: Grind dried rhizomes of Coptis chinensis into a fine powder (80-100 mesh).

  • Acidic Extraction:

    • Macerate 1 kg of the medicinal powder in 12 L of an acidic 50% ethanol solution (containing 0.2% acetic acid or hydrochloric acid).[2]

    • Perform reflux extraction for 2 hours. Repeat the extraction twice with fresh solvent.

    • Combine the liquid extracts and filter to remove solid plant material.

  • Solvent Recovery: Concentrate the combined filtrate using a rotary evaporator under reduced pressure to recover the ethanol.

  • Basification and Precipitation:

    • Adjust the pH of the remaining aqueous concentrate to ~9 with a base (e.g., ammonia water).[2]

    • Allow the solution to stand, which will cause the alkaloids to precipitate.

    • Collect the precipitate by filtration.

  • Acidification and Purification:

    • Re-dissolve the precipitate in an acidic solution by adjusting the pH to ~1 with hydrochloric acid.[2]

    • Add sodium chloride (15% w/v) to the solution to salt out the Jatrorrhizine hydrochloride.[2]

    • Allow it to stand, then collect the precipitate by filtration.

  • Final Purification & Drying: The precipitate can be further purified by re-dissolving and re-precipitating or by column chromatography. Dry the final precipitate under a vacuum to obtain Jatrorrhizine with a purity often exceeding 85-90%.[2]

Protocol 2: Purification by Column Chromatography

This is a general protocol for purifying a crude Jatrorrhizine extract.

  • Preparation of Crude Extract: Dissolve the dried crude extract obtained from Protocol 1 in a minimal amount of the initial mobile phase.

  • Column Packing:

    • Prepare a slurry of silica gel (100-200 mesh) in the chosen non-polar solvent (e.g., a hexane-ethyl acetate mixture).

    • Pour the slurry into a glass column and allow it to pack uniformly under gravity or slight pressure. Do not let the column run dry.

  • Loading the Sample: Carefully load the dissolved crude extract onto the top of the packed silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., petroleum ether:ethyl acetate, 4:1 v/v).[16]

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, then adding methanol).

  • Fraction Collection: Collect the eluate in separate fractions (e.g., 10-20 mL each).

  • Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) or HPLC to identify the fractions containing Jatrorrhizine.[16]

  • Final Step: Combine the pure fractions and evaporate the solvent to yield purified Jatrorrhizine.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the extraction and purification of Jatrorrhizine from a plant source.

Jatrorrhizine_Workflow cluster_start Preparation cluster_extraction Extraction cluster_purification Purification cluster_end Final Product plant_material Plant Material (e.g., Coptis Rhizome) grinding Grinding & Pulverizing plant_material->grinding Step 1 extraction Solvent Extraction (e.g., Acidified Ethanol) grinding->extraction Step 2 filtration Filtration extraction->filtration Step 3 concentration Solvent Evaporation filtration->concentration Step 4 crude_extract Crude Alkaloid Extract concentration->crude_extract Step 5 column_chrom Column Chromatography crude_extract->column_chrom Step 6 fraction_collection Fraction Collection column_chrom->fraction_collection Step 7 analysis Purity Analysis (TLC / HPLC) fraction_collection->analysis Step 8 pure_jatrorrhizine Pure Jatrorrhizine analysis->pure_jatrorrhizine Step 9 (Combine Pure Fractions)

Caption: General workflow for Jatrorrhizine extraction and purification.

References

proper storage conditions for long-term stability of Jatrorrhizine chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and use of Jatrorrhizine chloride to ensure its long-term stability and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1][2] Some suppliers also indicate that storage at 4°C in a sealed container, protected from moisture, is acceptable.[3][4] The compound should be kept in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound have different stability periods depending on the storage temperature. For maximum stability, it is recommended to store solutions at -80°C, where they can be viable for 6 months to a year.[1][3][4][5][6] If storing at -20°C, the solution should be used within one month.[3][4][5][6] It is crucial to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[5][6]

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in several common laboratory solvents. Solubility has been reported in DMSO (2-5 mg/mL), Ethanol (6 mg/mL), and DMF (0.1 mg/mL).[2][3][6] For in vivo experiments, complex solvent systems such as a mixture of DMSO, PEG300, Tween-80, and saline have been used.[3]

Q4: Is this compound sensitive to light or moisture?

Yes. It should be stored away from direct sunlight.[1] The compound is also noted to be hygroscopic, meaning it can absorb moisture from the air.[7] Therefore, it is critical to keep the container tightly sealed and store it in a dry environment.[3][4]

Storage Condition Summary

For quick reference, the following tables summarize the recommended storage conditions and solubility for this compound.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Solid (Powder) -20°C≥ 4 years[2]Optimal for long-term stability.
4°CNot specifiedMust be in a sealed container, away from moisture.[3][4]
In Solvent -80°C6 months - 1 year[3][5][6]Recommended for stock solutions.
-20°C1 month[3][5][6]Suitable for short-term storage of solutions.

Table 2: Solubility of this compound in Common Solvents

SolventReported ConcentrationNotes
DMSO2 - 5 mg/mL[3][6]Moisture-absorbing DMSO can reduce solubility; use fresh solvent.[6]
Ethanol6 mg/mL[6]
DMF0.1 mg/mL[2]

Troubleshooting Guide

Issue: My this compound powder has clumped together.

  • Cause: The compound is likely hygroscopic and has absorbed moisture from the air.[7] This can happen if the container was not sealed tightly or was opened in a humid environment.

  • Solution: While the compound may still be usable, moisture can affect stability and weighing accuracy. For future prevention, always ensure the container is tightly sealed immediately after use and store it in a desiccator or a controlled low-humidity environment.

Issue: The compound has precipitated out of my stock solution after freezing.

  • Cause 1: The concentration may be too high for the solvent to maintain solubility at low temperatures.

  • Cause 2: Repeated freeze-thaw cycles can lead to compound degradation and precipitation.[5][6]

  • Solution:

    • Gently warm the solution and vortex or sonicate to try and redissolve the precipitate.

    • In the future, prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles.[5][6]

    • Consider preparing a slightly less concentrated stock solution if the issue persists.

Issue: I am observing reduced or inconsistent activity in my experiments.

  • Cause 1: The stock solution may have degraded due to improper storage (e.g., stored at -20°C for longer than one month or repeated freeze-thaw cycles).[5][6]

  • Cause 2: The solid compound may have degraded due to exposure to light or moisture.[1][7]

  • Solution:

    • Prepare a fresh stock solution from the solid compound. Follow the recommended protocols for preparation and storage.

    • Always use fresh DMSO, as absorbed moisture can impact solubility and stability.[6]

    • Ensure the solid compound has been stored correctly, protected from light and moisture.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation: Before opening, allow the this compound vial to equilibrate to room temperature to prevent condensation.

  • Weighing: In a well-ventilated area or chemical hood, accurately weigh the desired amount of this compound powder (Molecular Weight: 373.83 g/mol ).

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM solution, dissolve 3.74 mg of the compound in 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[3]

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected polypropylene tubes. Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for short-term use (up to 1 month).[6]

G cluster_receiving Receiving and Initial Handling cluster_prep Stock Solution Preparation cluster_storage Long-Term Stability Storage receive Receive Compound equilibrate Equilibrate to Room Temperature receive->equilibrate Prevents Condensation weigh Weigh Powder (Low Humidity) equilibrate->weigh add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent store_solid Store Solid at -20°C (Sealed, Dark) weigh->store_solid Store Unused Solid dissolve Vortex / Sonicate for Full Dissolution add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot Avoids Freeze-Thaw Cycles store_80 Store Aliquots at -80°C (up to 1 year) aliquot->store_80 Recommended store_20 Store Aliquots at -20°C (up to 1 month) aliquot->store_20 Short-Term

Caption: Experimental workflow for handling and storing this compound.

G cluster_synapse Synaptic Cleft / Extracellular Space jat Jatrorrhizine Chloride ache Acetylcholinesterase (AChE) jat->ache Inhibits (IC50 = 872 nM) transporter Monoamine Transporters (OCT2, OCT3, PMAT) jat->transporter Inhibits Uptake-2 choline Choline + Acetate ache->choline Hydrolysis ach Acetylcholine ach->ache Substrate reuptake Re-uptake into Cells transporter->reuptake amines Serotonin (5-HT) Norepinephrine (NE) amines->transporter Uptake

Caption: Simplified mechanism of action for this compound.

References

Technical Support Center: Managing Jatrorrhizine Autofluorescence in Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Jatrorrhizine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you address the challenges posed by the intrinsic fluorescence (autofluorescence) of Jatrorrhizine in your imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is Jatrorrhizine, and why is it autofluorescent?

Jatrorrhizine is a bioactive isoquinoline alkaloid found in several medicinal plants.[1][2] Like many compounds with complex ring structures, Jatrorrhizine possesses native fluorescence, meaning it absorbs light at certain wavelengths and re-emits it at longer wavelengths. This autofluorescence can interfere with the detection of specific fluorescent labels (e.g., from immunofluorescence or fluorescent probes) in your experiments, potentially masking your signal of interest.

Q2: What are the likely excitation and emission spectra of Jatrorrhizine autofluorescence?

While detailed spectral data for Jatrorrhizine's intrinsic fluorescence in a cellular context is not extensively published, we can infer its properties from related compounds and analytical methods. Jatrorrhizine belongs to the protoberberine class of alkaloids, similar to berberine. Berberine typically shows a broad excitation peak around 350-450 nm and a broad emission peak in the green-yellow range, around 530-550 nm.[3][4][5][6] An HPLC method for Jatrorrhizine uses a detection wavelength of 345 nm, suggesting it absorbs light in this UV-to-blue region.[7] Therefore, it is reasonable to assume that Jatrorrhizine's autofluorescence will be most problematic when using blue excitation (e.g., a 488 nm laser) and detecting in the green channel (e.g., FITC or GFP filters).

Q3: How can I check for autofluorescence in my Jatrorrhizine-treated samples?

To confirm that the fluorescence you are observing is from Jatrorrhizine and not another source, you should always prepare a control sample that includes the cells or tissue and Jatrorrhizine but without any of your fluorescent labels (e.g., no primary or secondary antibodies). Image this control sample using the same settings as your fully stained samples.[8][9] Any signal detected in this control is likely due to autofluorescence.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure your specific signal and make data interpretation difficult. Use the following decision-making workflow and troubleshooting table to identify and solve the issue.

G start High Background Signal Observed unstained_control Prepare Unstained Control (Sample + Jatrorrhizine, No Labels) start->unstained_control is_autofluor Is Fluorescence Present in Unstained Control? unstained_control->is_autofluor autofluor_yes Issue is Autofluorescence is_autofluor->autofluor_yes Yes autofluor_no Issue is Non-Specific Staining is_autofluor->autofluor_no No choose_method Select Autofluorescence Reduction Method autofluor_yes->choose_method troubleshoot_staining Optimize Blocking, Antibody Concentration, and Wash Steps autofluor_no->troubleshoot_staining spectral Spectral Unmixing choose_method->spectral Confocal w/ Spectral Detector? chemical Chemical Quenching (e.g., Sudan Black B) choose_method->chemical Fixed Sample? photobleach Photobleaching choose_method->photobleach Fixed Sample & Target is Robust? far_red Use Far-Red Fluorophores choose_method->far_red Flexible Dye Choice?

Caption: Decision workflow for troubleshooting high background fluorescence.

Issue Possible Cause Recommended Solution
High background in all channels, including the unstained control. Jatrorrhizine Autofluorescence: The compound is naturally fluorescent, especially in the green/yellow spectrum.1. Chemical Quenching: Treat samples with a quenching agent like Sudan Black B.[6][10][11][12][13] 2. Spectral Unmixing: If you have a spectral confocal microscope, you can treat the autofluorescence as a separate "fluorophore" and computationally remove its signal.[7][14] 3. Photobleaching: Intentionally expose the sample to high-intensity light to destroy the autofluorescent molecules before imaging your target.[1][4][15] 4. Shift to Far-Red Spectrum: Use fluorophores that excite and emit in the far-red region (e.g., Alexa Fluor 647, Cy5), as autofluorescence is typically much lower at these longer wavelengths.[4][10][11]
High background, but worse after fixation. Fixation-Induced Autofluorescence: Aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde can react with cellular components to create fluorescent products.[11][16]1. Reduce Fixation Time: Use the minimum fixation time necessary for sample preservation.[10][11] 2. Use Fresh Fixative: Old or improperly stored formaldehyde can increase autofluorescence.[8] 3. Sodium Borohydride Treatment: This can reduce aldehyde-induced autofluorescence, but results can be variable.[3][9][10][11] 4. Change Fixative: Consider using chilled methanol or ethanol as an alternative for some applications.[3][11]
Signal is bright but appears speckled or granular. Lipofuscin Autofluorescence: These are granules of oxidized proteins and lipids that accumulate in aging cells and fluoresce brightly across all channels.[5][10]1. Sudan Black B or TrueBlack™: These reagents are effective at quenching lipofuscin autofluorescence.[5][10][12]
Background is high only in specific stained samples, not the unstained control. Non-Specific Antibody Binding: The primary or secondary antibody may be binding to unintended targets.1. Optimize Blocking: Increase blocking time or try a different blocking agent (e.g., normal serum from the species of the secondary antibody).[8][17][18] 2. Titrate Antibodies: Use the lowest antibody concentration that still gives a specific signal.[17] 3. Increase Wash Steps: Perform more extensive washes to remove unbound antibodies.[17]

Experimental Protocols

Here are detailed protocols for common methods to reduce autofluorescence.

Protocol 1: Sudan Black B Staining for Quenching Autofluorescence

Sudan Black B (SBB) is a non-fluorescent dark dye that can mask autofluorescence from sources like lipofuscin and Jatrorrhizine.[6][12][13]

Materials:

  • Sudan Black B powder

  • 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Staining jars

Procedure:

  • Prepare SBB Solution: Prepare a 0.1% to 0.3% (w/v) solution of Sudan Black B in 70% ethanol. For a 0.3% solution, dissolve 0.3 g of SBB in 100 mL of 70% ethanol. Stir overnight in the dark.[13]

  • Filter Solution: The next day, filter the solution using a 0.2 µm syringe filter to remove any undissolved particles.

  • Perform Immunostaining: Complete your standard immunofluorescence staining protocol, including primary and secondary antibody incubations and washes.

  • Incubate with SBB: After the final wash step of your staining protocol, immerse the slides in the filtered SBB solution for 10-20 minutes at room temperature.[12][13] The optimal time may need to be determined empirically for your specific tissue type.

  • Wash Excess SBB: Wash the slides extensively to remove excess SBB. This can be done with three 5-minute washes in PBS.[12] Some protocols suggest a brief wash in 70% ethanol followed by PBS washes.

  • Mount and Image: Mount the coverslip using an aqueous-based mounting medium. Proceed with imaging.

Note: SBB can sometimes introduce a subtle, uniform background in the far-red channel.[5]

Protocol 2: Photobleaching to Reduce Autofluorescence

This method uses high-intensity light to destroy the fluorescent molecules causing background before you label your sample.[1][4][15]

G start Start: Prepared Sample (Fixed and Permeabilized) photobleach Expose to High-Intensity Light (Confocal Laser, LED, or Lamp) with broad spectrum or targeted excitation (e.g., 405nm, 488nm) start->photobleach monitor Monitor Autofluorescence Levels Periodically by Imaging photobleach->monitor monitor->photobleach Signal Still High stain Proceed with Standard Immunofluorescence Staining Protocol monitor->stain Signal Reduced end Image Sample stain->end

Caption: Experimental workflow for photobleaching autofluorescence.

Procedure:

  • Sample Preparation: Prepare your samples as usual (e.g., fixation, permeabilization) up to the point of adding your fluorescent labels.

  • Photobleaching: Place your sample on the microscope. Expose it to high-intensity light from your microscope's light source (e.g., mercury lamp, LED, or laser).

    • For broad-spectrum autofluorescence: Use a wide-spectrum light source.

    • For Jatrorrhizine: Since its excitation is likely in the blue range, you can specifically use a 405 nm or 488 nm laser at high power.

  • Duration: The time required can range from minutes to hours, depending on the intensity of the light source and the stability of the autofluorescent molecules.[1] It is crucial to test this empirically.

  • Monitor: Periodically check the autofluorescence level by imaging the sample until the background signal has been significantly reduced.

  • Staining: Once the autofluorescence is quenched, proceed with your standard immunolabeling protocol.

  • Imaging: Image your final stained sample.

Caution: Photobleaching can potentially damage some epitopes, affecting subsequent antibody binding. This should be tested for your specific target.

Protocol 3: Spectral Unmixing Workflow

This computational technique separates the emission spectra of different fluorophores, including autofluorescence. It requires a confocal microscope with a spectral detector.

G start Prepare Samples unstained 1. Unstained Control (Sample + Jatrorrhizine) start->unstained single_stains 2. Single-Stained Controls (For each fluorophore used) start->single_stains fully_stained 3. Fully Stained Experimental Sample start->fully_stained acquire Acquire Lambda Stack Images unstained->acquire single_stains->acquire fully_stained->acquire define_spectra Define Reference Spectra in Software acquire->define_spectra autofluor_spec Use Unstained Control to define 'Autofluorescence' Spectrum define_spectra->autofluor_spec fluor_spec Use Single-Stain Controls to define Spectra for each Fluorophore define_spectra->fluor_spec unmix Apply Linear Unmixing Algorithm autofluor_spec->unmix fluor_spec->unmix result Separated Images: - Jatrorrhizine Autofluorescence - Fluorophore 1 - Fluorophore 2 - etc. unmix->result

References

optimizing incubation times for Jatrorrhizine treatment in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with Jatrorrhizine in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration and incubation time for Jatrorrhizine treatment?

A1: The optimal concentration and incubation time for Jatrorrhizine are highly dependent on the cell line and the biological endpoint being measured. As a starting point, concentrations typically range from 5 µM to 75 µM, with incubation times between 24 and 72 hours. For instance, studies on colorectal cancer cell lines HCT-116 and HT-29 showed IC50 values (the concentration that inhibits 50% of cell growth) of 6.75 µM and 5.29 µM, respectively, after 72 hours of treatment.[1][2] In contrast, SW480 colorectal cancer cells showed inhibitory effects at concentrations between 12.5 µM and 75 µM after 48 and 72 hours.[3] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.[4]

Q2: My cells are not showing the expected inhibitory response to Jatrorrhizine. What could be the problem?

A2: Several factors could contribute to a lack of response. First, verify the quality and solubility of your Jatrorrhizine. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in culture medium, and be mindful of the final DMSO concentration, as it can be toxic to cells.[5] Second, the resistance of the specific cell line to the drug is a primary consideration; some cell lines are inherently more resistant than others.[6] Third, the incubation time may be too short. Some effects of Jatrorrhizine, such as changes in protein expression related to specific signaling pathways, may require longer exposure times (e.g., 72 hours) to become apparent.[1] Finally, cell seeding density can influence drug sensitivity; ensure you are using a consistent and appropriate number of cells for your assays.[7]

Q3: I'm observing high variability in my cell viability results between experiments. What are the common causes?

A3: High variability in cell-based assays can stem from several sources. Inconsistent cell seeding density is a common culprit; ensure precise cell counting and even distribution in multi-well plates.[5] The stability of your Jatrorrhizine stock and working solutions is also critical; it is recommended to prepare fresh dilutions for each experiment and store stock solutions appropriately, avoiding repeated freeze-thaw cycles.[4] Evaporation from the outer wells of microplates can concentrate the drug and affect cell viability, so maintaining proper humidity in the incubator and considering not using the outermost wells for data collection is advisable.[5] Finally, ensure that the incubation time for both the drug treatment and the viability assay reagent (e.g., MTT, resazurin) is consistent across all experiments.[5]

Q4: How do I choose the optimal incubation time for my specific research question?

A4: The optimal incubation time depends on the biological process you are studying.

  • Cell Proliferation/Viability (IC50 determination): Longer incubation times (e.g., 48 to 72 hours) are common to allow for effects on cell division to become pronounced.[1][3]

  • Apoptosis: Early signs of apoptosis can sometimes be detected within 24 hours. However, running a time course (e.g., 12, 24, 48 hours) is recommended to capture the peak apoptotic response.[8]

  • Cell Migration/Invasion: These assays are often monitored over 24 to 48 hours to allow sufficient time for cells to move.[1]

  • Signaling Pathway Analysis (Western Blot/qPCR): Changes in protein expression or gene regulation can occur at various time points. Early signaling events might be detectable in a few hours, while downstream effects may require 24 hours or longer.[1][8] A time-course experiment is the best approach to identify the ideal window for analysis.

Q5: What are the key signaling pathways known to be affected by Jatrorrhizine?

A5: Jatrorrhizine has been shown to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. These include the PI3K/AKT/mTOR, RAS/RAF/ERK, Wnt/β-catenin, and p53 signaling pathways.[1][3][8][9] For example, in colorectal cancer cells, Jatrorrhizine has been found to inhibit the Wnt/β-catenin pathway by reducing β-catenin expression.[1][10] In thyroid cancer cells, a Jatrorrhizine-platinum(II) complex was shown to suppress the PI3K/AKT/mTOR pathway.[8]

Q6: Should I be concerned about the stability and storage of my Jatrorrhizine solution?

A6: Yes. Like any chemical compound, the stability of Jatrorrhizine in solution can affect experimental reproducibility. It is best practice to obtain storage information from the supplier's data sheet.[4] Generally, stock solutions are prepared at a high concentration in a solvent like DMSO and stored at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. Working solutions should ideally be made fresh for each experiment by diluting the stock solution in cell culture medium.[4]

Data Summary Tables

Table 1: Reported IC50 Values and Incubation Times for Jatrorrhizine

Cell LineCancer TypeIncubation Time (hours)IC50 Value (µM)Reference
HCT-116Colorectal Cancer726.75 ± 0.29[1]
HT-29Colorectal Cancer725.29 ± 0.13[1]
SW480Colorectal Cancer48 & 72Dose-dependent effect[3]
C8161Melanoma4847.4 ± 1.6[11]

Note: The inhibitory effect on SW480 cells was observed at concentrations from 12.5 µM to 75 µM in a time- and dose-dependent manner, but a specific IC50 value was not reported in the cited source.

Table 2: Troubleshooting Guide for Common Issues

IssuePossible CauseRecommended Solution
No or Low Cytotoxicity 1. Incubation time is too short. 2. Drug concentration is too low. 3. Cell line is resistant. 4. Jatrorrhizine degradation.1. Increase incubation time (e.g., test 24, 48, and 72 hours).[3] 2. Perform a dose-response curve with a wider concentration range. 3. Check literature for known resistance or test a sensitive control cell line.[6] 4. Prepare fresh drug dilutions for each experiment from a properly stored stock.[4]
High Variability Between Replicates 1. Inconsistent cell seeding. 2. Edge effects in the microplate. 3. Inaccurate pipetting.1. Use a cell counter for accuracy and ensure the cell suspension is homogenous before plating. 2. Fill outer wells with sterile PBS or medium and do not use them for experimental data.[5] 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Unexpected Results 1. Solvent (e.g., DMSO) toxicity. 2. Contamination of cell culture. 3. Incorrect assay choice.1. Include a vehicle control (cells treated with the highest concentration of solvent used) in all experiments.[5] 2. Regularly check cultures for signs of contamination and test for mycoplasma. 3. Ensure the chosen viability assay is compatible with your cell line and treatment.[6]

Experimental Protocols & Workflows

Protocol 1: General Workflow for Optimizing Jatrorrhizine Incubation Time

This protocol outlines a systematic approach to determine the optimal treatment duration for your specific cell line and experimental endpoint.

Methodology:

  • Initial Range Finding: Based on literature values, select a concentration of Jatrorrhizine expected to be effective (e.g., the reported IC50 value or a concentration in the 10-50 µM range).

  • Time-Course Seeding: Seed cells in multiple plates or wells, ensuring the cell density is appropriate so that control cells do not become over-confluent by the final time point.

  • Staggered Treatment: Treat cells with the chosen Jatrorrhizine concentration at different starting times to achieve a range of total incubation periods (e.g., 6, 12, 24, 48, 72 hours) that all finish simultaneously.

  • Endpoint Assay: At the end of the experiment, perform your desired assay (e.g., cell viability, apoptosis assay, protein extraction for Western blot) on all samples at the same time.

  • Data Analysis: Analyze the results to identify the incubation time that yields the most robust and statistically significant effect for your endpoint of interest.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis start Select Cell Line & Endpoint lit Literature Review for Starting Concentration & Time start->lit seed Seed Cells in Multiple Plates lit->seed treat Treat Cells at Staggered Time Points (e.g., 72h, 48h, 24h, 12h before endpoint) seed->treat control Add Vehicle Control incubate Incubate Under Standard Conditions treat->incubate assay Perform Endpoint Assay on All Plates (e.g., Viability, Western Blot) incubate->assay analyze Analyze Data vs. Time assay->analyze optimal Determine Optimal Incubation Time analyze->optimal

Workflow for optimizing Jatrorrhizine incubation time.

Protocol 2: Cell Viability (Resazurin Assay)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of Jatrorrhizine in culture medium at 2x the final desired concentration.

  • Treatment: Remove the old medium and add 100 µL of the appropriate Jatrorrhizine dilution or vehicle control to each well.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Assay: Add 10 µL of resazurin solution (0.2 mg/mL in sterile PBS) to each well and incubate for 2-4 hours, or until a color change is observed.[5]

  • Measurement: Read the fluorescence or absorbance on a plate reader (typically 560 nm excitation / 590 nm emission for fluorescence).

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

Methodology:

  • Seeding and Treatment: Seed cells in 6-well plates and grow them to 70-80% confluency. Treat with the desired concentrations of Jatrorrhizine for the optimized incubation time (e.g., 72 hours for downstream targets).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.[8] Incubate the membrane with primary antibodies (e.g., anti-β-catenin, anti-p-AKT, anti-AKT) overnight at 4°C.[1][8]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[8] Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Troubleshooting Logic

G cluster_pi3k PI3K/AKT Pathway cluster_wnt Wnt/β-catenin Pathway cluster_p53 p53 Pathway cluster_outcomes Cellular Outcomes Jat Jatrorrhizine PI3K PI3K Jat->PI3K bCat β-catenin Jat->bCat promotes degradation p53 p53 Jat->p53 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Prolif Proliferation mTOR->Prolif GSK3b GSK-3β GSK3b->bCat inhibits degradation bCat->Prolif Meta Metastasis bCat->Meta Bax Bax p53->Bax Apop Apoptosis Bax->Apop

Key signaling pathways modulated by Jatrorrhizine.

G cluster_drug Drug & Treatment cluster_cell Cells & Culture cluster_assay Assay & Plate start Unexpected Cell Viability Result (e.g., no effect or high variance) check_conc Is the concentration range appropriate? start->check_conc check_time Is the incubation time long enough? check_conc->check_time Yes end_node Optimize Protocol & Repeat check_conc->end_node No, perform dose-response check_sol Was the drug solution fresh & properly stored? check_time->check_sol Yes check_time->end_node No, perform time-course check_seed Was cell seeding density consistent? check_sol->check_seed Yes check_sol->end_node No, prepare fresh check_contam Is the culture free of contamination? check_seed->check_contam Yes check_seed->end_node No, refine seeding protocol check_resist Is the cell line known to be resistant? check_contam->check_resist Yes check_contam->end_node No, discard & use new cells check_edge Were edge effects controlled for? check_resist->check_edge Yes check_resist->end_node No, switch/test cell line check_vehicle Was a vehicle control included? check_edge->check_vehicle Yes check_edge->end_node No, avoid outer wells check_vehicle->end_node Yes check_vehicle->end_node No, always include vehicle

Troubleshooting flowchart for cell viability assays.

References

Validation & Comparative

A Comparative Analysis of Jatrorrhizine and Berberine Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivities of two closely related protoberberine alkaloids, Jatrorrhizine and Berberine. This analysis is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.

Jatrorrhizine and Berberine, both isoquinoline alkaloids, are major bioactive constituents found in various medicinal plants, including those from the Berberis and Coptis genera.[1] While structurally similar, subtle differences in their chemical makeup lead to distinct pharmacological profiles. This guide delves into a comparative analysis of their anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, presenting quantitative data, experimental protocols, and the underlying signaling pathways.

Comparative Bioactivity Data

The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the bioactivities of Jatrorrhizine and Berberine.

Anticancer Activity

The in vitro cytotoxic effects of Jatrorrhizine and Berberine have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Cancer Cell Line Compound IC50 (µM) Reference
NCI-H460 (Lung Cancer)Jatrorrhizine> 50[2]
Berberine44.21[2]
HeLa (Cervical Cancer)Jatrorrhizine> 50[2]
Berberine45.13[2]
SW480 (Colon Cancer)Berberine3.436[3]

Note: Lower IC50 values indicate higher cytotoxic activity.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Microorganism Compound MIC (µg/mL) Reference
Staphylococcus aureus (MRSA)Berberine64 - 256[4]
Candida albicansJatrorrhizineNot specified[1]
Bacterial NeuraminidaseJatrorrhizine37.0 ± 1.8 (IC50)[1]
BerberineNot specified

Note: Lower MIC values indicate greater antimicrobial efficacy.

Anti-inflammatory Activity

The anti-inflammatory effects can be assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO) and cytokines.

Assay Cell Line/Model Compound Effect Reference
Inhibition of IL-6 secretionRAW 264.7 macrophagesBerberineIC50 = 10.4 µM[5]
Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), PGE2, and NOLPS-induced RAW264.7 macrophagesJatrorrhizineDose-dependent decrease[6]
BerberineDose-dependent decrease[6]
Relative PotencyOxyberberine > Berberine > Dihydroberberine[6]
Antidiabetic Activity

In vivo studies using diabetic animal models are crucial for evaluating antidiabetic potential.

Animal Model Compound Dosage Key Findings Reference
Streptozotocin-induced diabetic ratsJatrorrhizineNot specifiedProtected against vascular endothelial dysfunction[1]
Berberine (and its metabolite Oxyberberine)100 mg/kgSuperior hypoglycemic effect of Oxyberberine[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Jatrorrhizine or Berberine and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from a dose-response curve by determining the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a serial two-fold dilution of Jatrorrhizine or Berberine in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treatment and Stimulation: Pre-treat the cells with different concentrations of Jatrorrhizine or Berberine for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • NO Concentration Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antidiabetic Activity: Streptozotocin (STZ)-Induced Diabetic Model

This in vivo model is widely used to study type 1 diabetes.

Protocol:

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Induction of Diabetes: Administer a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer (pH 4.5). The dosage varies depending on the animal model (e.g., 60 mg/kg for rats).

  • Confirmation of Diabetes: Monitor blood glucose levels. Animals with fasting blood glucose levels above 250 mg/dL are considered diabetic.

  • Compound Administration: Administer Jatrorrhizine or Berberine orally or via injection for a specified period.

  • Assessment of Antidiabetic Effects: Monitor blood glucose levels, body weight, and other relevant parameters such as insulin levels and lipid profiles throughout the study. At the end of the study, tissues can be collected for histological and molecular analysis.

Signaling Pathway Analysis

Jatrorrhizine and Berberine exert their diverse biological effects by modulating multiple signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Both Jatrorrhizine and Berberine have been shown to inhibit this pathway, contributing to their anticancer effects.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Jatrorrhizine Jatrorrhizine Jatrorrhizine->PI3K Jatrorrhizine->Akt Berberine Berberine Berberine->PI3K Berberine->Akt Berberine->mTORC1

Caption: Jatrorrhizine and Berberine inhibit the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in inflammation. Both compounds have demonstrated the ability to suppress this pathway, which underlies their anti-inflammatory properties.

NFkB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression Jatrorrhizine Jatrorrhizine Jatrorrhizine->IKK Berberine Berberine Berberine->IKK Berberine->NFkB inhibits translocation

Caption: Jatrorrhizine and Berberine inhibit the NF-κB signaling pathway.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key energy sensor and regulator of metabolism. Activation of AMPK is a primary mechanism for the antidiabetic effects of both Jatrorrhizine and Berberine.

AMPK_Signaling_Pathway AMP_ATP ↑ AMP/ATP Ratio AMPK AMPK AMP_ATP->AMPK Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake Gluconeogenesis ↓ Gluconeogenesis AMPK->Gluconeogenesis Jatrorrhizine Jatrorrhizine Jatrorrhizine->AMPK Berberine Berberine Berberine->AMPK

Caption: Jatrorrhizine and Berberine activate the AMPK signaling pathway.

Conclusion

Both Jatrorrhizine and Berberine exhibit a broad spectrum of pharmacological activities, making them promising candidates for further drug development. While Berberine has been more extensively studied, Jatrorrhizine also demonstrates significant bioactivity, and in some cases, such as its lower acute toxicity, it may offer advantages.[1]

Direct comparative studies are essential to fully elucidate the nuanced differences in their efficacy and mechanisms of action. This guide provides a foundational comparison to aid researchers in designing future investigations into these potent natural compounds. The provided experimental protocols and pathway diagrams serve as valuable resources for such endeavors. Further research focusing on head-to-head comparisons will be instrumental in determining the specific therapeutic niches for each of these promising alkaloids.

References

Unveiling the Anti-Cancer Potential of Jatrorrhizine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Jatrorrhizine, a naturally occurring protoberberine alkaloid, is demonstrating significant promise as a multi-targeted agent in oncology research. A comprehensive analysis of its effects across various cancer cell lines reveals a consistent pattern of anti-proliferative, pro-apoptotic, and anti-metastatic activity. This guide provides a comparative overview of the experimental data validating the anti-cancer effects of Jatrorrhizine, offering valuable insights for researchers, scientists, and drug development professionals.

Comparative Efficacy of Jatrorrhizine Across Diverse Cancer Cell Lines

The inhibitory effects of Jatrorrhizine on the viability of cancer cells have been quantified in multiple studies. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, highlights its efficacy across a range of cancer types.

Cancer TypeCell LineIC50 Value (µM)Treatment Duration (hours)Reference
Colorectal CarcinomaHCT-1166.75 ± 0.2972[1][2]
HT-295.29 ± 0.1372[1][2]
MelanomaC816147.4 ± 1.6Not Specified[3]
Breast CancerMDA-MB-468Not explicitly stated, but significant dose-dependent decrease in proliferation observed at 5 µM and 20 µM.Not Specified
Liver CancerHepG2Significant suppression of viability in the range of 0.5 to 16.0 µM.Not Specified
HCCLM3Significant suppression of viability in the range of 0.5 to 16.0 µM.Not Specified[4]
Non-Small Cell Lung CancerH1975Dose-dependent inhibition of proliferation.Not Specified[5]

Induction of Apoptosis: A Key Mechanism of Action

Jatrorrhizine consistently induces programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells and preventing tumor growth.

Cell LineJatrorrhizine Concentration (µM)Apoptotic Cells (%)Treatment Duration (hours)Reference
HCT-116526.64 ± 3.2072[6]
1029.30 ± 5.0072[6]
1550.47 ± 5.6672[6]
HT-29570.18 ± 24.7872[6]
1084.48 ± 13.9172[6]
1594.47 ± 7.8272[6]
SW48012.5 - 75Did not significantly promote apoptosis compared to the control group.72[7][8]
MDA-MB-4685Increased apoptosis rate compared to control.Not Specified[9]
20Obviously increased apoptosis rate compared to control.Not Specified[9]

Cell Cycle Arrest: Halting Cancer Cell Proliferation

Jatrorrhizine disrupts the normal progression of the cell cycle in cancer cells, leading to an accumulation of cells in specific phases and preventing their division and proliferation.

Cell LineJatrorrhizine Concentration (µM)Effect on Cell CycleReference
HCT-1165, 10, 15S phase arrest[1][10]
HT-295, 10, 15S phase arrest[1][10]
C8161160G0/G1 phase arrest[3][10]

Inhibition of Metastasis: Preventing Cancer Spread

A crucial aspect of Jatrorrhizine's anti-cancer activity is its ability to inhibit the migration and invasion of cancer cells, key processes in metastasis.

Cell LineAssayJatrorrhizine Concentration (µM)Observed EffectReference
HCT-116Wound Healing5, 10, 15Time and dose-dependent inhibition of cell migration.[1]
Transwell Invasion5, 10Dose-dependent suppression of cell invasion.[1]
HT-29Wound Healing5, 10, 15Time and dose-dependent inhibition of cell migration.[1]
Transwell Invasion5, 10Dose-dependent suppression of cell invasion.[1]
MDA-MB-468Not Specified5, 20Remarkable decline in the number of invasive and migratory cells.
HepG2Transwell Invasion4.0Markedly suppressed cell invasion.
HCCLM3Transwell Invasion4.0Markedly suppressed cell invasion.[4]

Signaling Pathways Modulated by Jatrorrhizine

Jatrorrhizine exerts its anti-cancer effects by modulating several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Wnt/β-catenin Signaling Pathway

Jatrorrhizine has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in many cancers.[1][7][8] This inhibition leads to a decrease in the expression of downstream target genes that promote cancer cell growth and proliferation.

Wnt_Pathway Jatrorrhizine Jatrorrhizine GSK3b GSK-3β Jatrorrhizine->GSK3b Upregulates beta_catenin β-catenin Jatrorrhizine->beta_catenin Downregulates GSK3b->beta_catenin Phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Target_Genes Target Genes (c-myc, cyclin D1) TCF_LEF->Target_Genes Promotes transcription Proliferation Cell Proliferation Target_Genes->Proliferation

Caption: Jatrorrhizine inhibits the Wnt/β-catenin pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, survival, and metabolism, and its dysregulation is common in cancer. Jatrorrhizine has been found to suppress this pathway, contributing to its anti-cancer effects.[10]

PI3K_Akt_Pathway Jatrorrhizine Jatrorrhizine PI3K PI3K Jatrorrhizine->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: Jatrorrhizine suppresses the PI3K/Akt/mTOR pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Studies suggest that Jatrorrhizine can modulate this pathway to exert its anti-cancer effects.[7][8]

MAPK_Pathway Jatrorrhizine Jatrorrhizine MAPKKK MAPKKK Jatrorrhizine->MAPKKK Modulates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response

Caption: Jatrorrhizine modulates the MAPK signaling pathway.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of Jatrorrhizine on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of Jatrorrhizine (e.g., 0, 5, 10, 20, 50, 100 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow Start Seed Cells in 96-well plate Treat Treat with Jatrorrhizine Start->Treat Incubate Incubate Treat->Incubate MTT Add MTT reagent Incubate->MTT Incubate2 Incubate (4h) MTT->Incubate2 Solubilize Add DMSO Incubate2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following Jatrorrhizine treatment.

  • Cell Treatment: Culture and treat cancer cells with desired concentrations of Jatrorrhizine for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[12][13]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Apoptosis_Assay_Workflow Start Treat Cells with Jatrorrhizine Harvest Harvest & Wash Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Stain with Annexin V & PI Resuspend->Stain Incubate Incubate (15 min) Stain->Incubate Analyze Flow Cytometry Analysis Incubate->Analyze Interpret Quantify Apoptosis Analyze->Interpret

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis by Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle after Jatrorrhizine treatment.

  • Cell Treatment and Harvesting: Treat cells with Jatrorrhizine, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.[1]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA.

  • PI Staining: Add Propidium Iodide (PI) staining solution and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Workflow Start Treat & Harvest Cells Fix Fix in 70% Ethanol Start->Fix Wash Wash with PBS Fix->Wash RNase Treat with RNase A Wash->RNase Stain Stain with Propidium Iodide RNase->Stain Analyze Flow Cytometry Analysis Stain->Analyze Quantify Quantify Cell Cycle Phases Analyze->Quantify

Caption: Workflow for cell cycle analysis using PI staining.

This comparative guide underscores the potential of Jatrorrhizine as a promising candidate for further pre-clinical and clinical investigation in cancer therapy. Its ability to target multiple facets of cancer progression, including proliferation, apoptosis, and metastasis, through the modulation of key signaling pathways, positions it as a compound of significant interest to the oncology research community.

References

A Comparative Analysis of the Antimicrobial Efficacy of Jatrorrhizine and Other Protoberberine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of jatrorrhizine against other prominent protoberberine alkaloids: berberine, palmatine, and coptisine. This analysis is supported by experimental data from various in vitro studies, with detailed methodologies for key experiments and a visual representation of a proposed antimicrobial mechanism.

Protoberberine alkaloids, a class of isoquinoline alkaloids found in various medicinal plants, have long been recognized for their broad-spectrum antimicrobial properties. Among them, jatrorrhizine, berberine, palmatine, and coptisine are frequently studied for their potential as therapeutic agents. This guide synthesizes available data to offer a comparative perspective on their efficacy against common bacterial and fungal pathogens.

Quantitative Antimicrobial Activity: A Comparative Overview

The antimicrobial efficacy of these alkaloids is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of jatrorrhizine and other protoberberine alkaloids against selected bacteria and fungi, as reported in various studies. It is important to note that direct comparisons of MIC values across different studies should be made with caution due to potential variations in experimental conditions.

Antibacterial Activity
MicroorganismJatrorrhizine (µg/mL)Berberine (µg/mL)Palmatine (µg/mL)Coptisine (µg/mL)
Staphylococcus aureus64[1], 200[2]64 - 256[3][4]--
Methicillin-resistantStaphylococcus aureus (MRSA)64[1]64 - 256[3][5]--
Escherichia coli->1024[6]--
Propionibacterium acnes25 - 50[2]---
Coagulase-negative staphylococci100 - 250[2]---

Note: "-" indicates that no data was found in the searched literature for a direct comparison under similar conditions.

One study investigating the antibacterial effects of berberine, coptisine, and palmatine against Escherichia coli reported the order of activity as berberine > coptisine > palmatine[7]. Another study suggested that jatrorrhizine has weak antibacterial activity on its own but exhibits a synergistic effect when combined with other antibiotics against MRSA[1].

Antifungal Activity
MicroorganismJatrorrhizine (µg/mL)Berberine (µg/mL)Palmatine (µg/mL)Coptisine (µg/mL)
Candida albicans256[2]64[8]32 - 1281000[9]
Candida auris256[2]---
Candida tropicalis125[2]-32 - 128-

Note: "-" indicates that no data was found in the searched literature for a direct comparison under similar conditions.

Experimental Protocols

The data presented in this guide are primarily derived from antimicrobial susceptibility testing using the broth microdilution method. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, which are commonly adapted for testing natural products.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Microbial Inoculum:

  • Bacteria: Bacterial colonies from an 18-24 hour culture on a non-selective agar plate are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Fungi (Yeast): Yeast colonies from a 24-hour culture on Sabouraud Dextrose Agar are suspended in sterile saline or broth. The suspension is adjusted spectrophotometrically to a specific optical density and then diluted to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

2. Preparation of Protoberberine Alkaloid Dilutions:

  • A stock solution of each alkaloid is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted alkaloids is inoculated with the prepared microbial suspension.

  • Control wells are included: a growth control (microorganism and broth without the alkaloid) and a sterility control (broth only).

  • The plates are incubated at a temperature and duration appropriate for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for Candida species).

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the alkaloid at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or with the aid of a microplate reader.

Visualization of Antimicrobial Mechanisms and Workflows

To visualize the relationships and processes described, the following diagrams were generated using Graphviz.

Structural Comparison of Protoberberine Alkaloids cluster_Jatrorrhizine Jatrorrhizine cluster_Berberine Berberine cluster_Palmatine Palmatine cluster_Coptisine Coptisine Jatrorrhizine Berberine Palmatine Coptisine

Chemical structures of the compared protoberberine alkaloids.

General Workflow for Broth Microdilution MIC Assay A Prepare Microbial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Protoberberine Alkaloids in Microtiter Plate B->C D Incubate Plate (e.g., 37°C for 24h) C->D E Visually or Spectrophotometrically Determine MIC D->E Proposed Antimicrobial Mechanisms of Berberine cluster_bacterial_cell Bacterial Cell Berberine Berberine FtsZ FtsZ Protein Berberine->FtsZ Inhibition DNA DNA/RNA Synthesis Berberine->DNA Inhibition EffluxPump Efflux Pumps Berberine->EffluxPump Inhibition CellDivision Cell Division FtsZ->CellDivision Required for DrugResistance Drug Resistance EffluxPump->DrugResistance Contributes to

References

Jatrorrhizine: A Comparative Guide to its Neuroprotective Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Jatrorrhizine (JAT), a protoberberine alkaloid found in several medicinal plants, has emerged as a promising natural compound with neuroprotective properties. This guide provides a comprehensive comparison of the neuroprotective effects of Jatrorrhizine in various animal models of neurodegenerative diseases, with supporting experimental data and comparisons to other therapeutic alternatives.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective potential of Jatrorrhizine has been primarily investigated in animal models of Alzheimer's disease, with emerging evidence in other neurodegenerative conditions. This section summarizes the key quantitative findings from preclinical studies, comparing Jatrorrhizine with standard treatments and other natural compounds.

Table 1: In Vivo Efficacy of Jatrorrhizine and Comparators in Alzheimer's Disease Models
CompoundAnimal ModelDosageDurationKey Behavioral OutcomesPathological Marker OutcomesCitation
Jatrorrhizine APP/PS1 Mice5 mg/kg/day (i.p.)6 monthsImproved learning and memory deficitsReduced Aβ plaques in the cortex and hippocampus[1]
Jatrorrhizine APP/PS1 Mice10 mg/kg/day (i.p.)6 monthsAlleviated learning and memory deficitsReduced Aβ plaques in the cortex and hippocampus[1]
Donepezil APP/PS1 Mice1 mg/kg (oral)5 weeksPromptly increased percentage of spontaneous alternations in Y-maze testDecreased the area, but not the number, of Aβ plaques[2]
Donepezil APP/PS1 Mice2 mg/kg/day (i.g.)60 daysReduced escape latency in Morris water mazeReduced congophilic amyloid plaques and microglial activation[3][4]
Resveratrol Tg19959 Mice0.2% in diet45 daysNot specifiedReduced Aβ plaque area in medial cortex (-48%), striatum (-89%), and hypothalamus (-90%)[5]
Resveratrol Tg6799 (5XFAD) Mice60 mg/kg (oral)60 daysImproved spatial working memory (Y-maze) and rescued spatial memory deficits (Morris water maze)Reduced amyloid plaque formation and Aβ42 levels[6]
Curcumin APP/PS1 MiceNot specifiedNot specifiedShorter escape latencies in Morris water maze and increased percent alternation in Y-mazeDid not affect amyloid plaques, but decreased GFAP-positive cells[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the cited studies.

Alzheimer's Disease Model: APP/PS1 Transgenic Mice
  • Animal Strain: APP/PS1 double-transgenic mice, which co-express a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9). These mice develop age-dependent cerebral Aβ plaque deposition and cognitive deficits.

  • Treatment Administration:

    • Jatrorrhizine: Administered via intraperitoneal (i.p.) injection at doses of 5 or 10 mg/kg/day for 6 months.

    • Donepezil: Administered orally via drinking water (1 mg/kg) or intragastrically (2 mg/kg/day).

  • Behavioral Assessments:

    • Morris Water Maze (MWM): A test to assess spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. Key metrics include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (platform removed).[4][7][8][9]

    • Y-Maze Test: Used to evaluate short-term spatial working memory. The test is based on the natural tendency of rodents to explore novel environments. The key metric is the percentage of spontaneous alternations, defined as consecutive entries into the three different arms.[10]

  • Histological and Biochemical Analysis:

    • Immunohistochemistry: Brain sections are stained with antibodies against Aβ (e.g., 6E10) to visualize and quantify amyloid plaques. Thioflavin-S staining is also used to detect dense-core plaques.

    • ELISA: Enzyme-linked immunosorbent assay is used to measure the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.[3]

In Vitro Neurotoxicity Models
  • Cell Culture:

    • Primary Rat Cortical Neurons: Neurons are isolated from the cerebral cortex of newborn Sprague-Dawley rats.[6]

    • SH-SY5Y Cells: A human neuroblastoma cell line commonly used to model neuronal function and neurotoxicity.

  • Induction of Neurotoxicity:

    • Aβ₂₅₋₃₅: A toxic fragment of the amyloid-beta peptide is used to induce neuronal apoptosis and oxidative stress.[6]

    • Hydrogen Peroxide (H₂O₂): Used to induce oxidative stress and cell death.[11][12]

    • Okadaic Acid (OA): A protein phosphatase inhibitor that induces hyperphosphorylation of tau-like proteins and oxidative stress.[7]

  • Assessment of Neuroprotection:

    • Cell Viability Assays (e.g., MTT): To quantify the percentage of viable cells after treatment.

    • Measurement of Oxidative Stress Markers: Assays for reactive oxygen species (ROS), malondialdehyde (MDA, a marker of lipid peroxidation), and antioxidant enzymes (e.g., superoxide dismutase (SOD), glutathione peroxidase (GSH-Px)).

    • Apoptosis Assays: Analysis of caspase-3 activation and the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.

Signaling Pathways and Mechanisms of Action

Jatrorrhizine exerts its neuroprotective effects through multiple signaling pathways. The following diagrams illustrate the key mechanisms identified in preclinical studies.

Jatrorrhizine_Neuroprotection_Workflow cluster_model Animal/Cellular Model of Neurodegeneration cluster_treatment Treatment cluster_assessment Assessment Animal_Model e.g., APP/PS1 Mice Behavioral Behavioral Tests (MWM, Y-Maze) Animal_Model->Behavioral Evaluate cognitive function Pathological Pathological Analysis (Aβ plaques, Neuronal Loss) Animal_Model->Pathological Assess brain pathology Cell_Model e.g., Aβ-treated Neurons Biochemical Biochemical Assays (Oxidative Stress, Apoptosis) Cell_Model->Biochemical Measure cellular changes Jatrorrhizine Jatrorrhizine Jatrorrhizine->Animal_Model Jatrorrhizine->Cell_Model Comparator Comparator (e.g., Donepezil) Comparator->Animal_Model

Experimental Workflow for Evaluating Neuroprotective Agents.

Jatrorrhizine_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Jatrorrhizine Jatrorrhizine miR-223-3p miR-223-3p Jatrorrhizine->miR-223-3p Upregulates MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Jatrorrhizine->MAPK_Pathway Inhibits Oxidative_Stress Oxidative Stress Jatrorrhizine->Oxidative_Stress Reduces HDAC4 HDAC4 miR-223-3p->HDAC4 Inhibits Apoptosis Apoptosis HDAC4->Apoptosis Promotes MAPK_Pathway->Apoptosis Promotes Neuroinflammation Neuroinflammation MAPK_Pathway->Neuroinflammation Promotes Oxidative_Stress->Apoptosis Induces Neuroprotection Neuroprotection & Neuronal Survival Oxidative_Stress->Neuroprotection Reduces Apoptosis->Neuroprotection Inhibits Neuroinflammation->Neuroprotection Inhibits

Proposed Signaling Pathways of Jatrorrhizine's Neuroprotection.

Discussion and Future Directions

The evidence from animal models strongly suggests that Jatrorrhizine holds significant potential as a neuroprotective agent. Its multifaceted mechanism of action, targeting oxidative stress, apoptosis, and neuroinflammation, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases.

In Alzheimer's disease models, Jatrorrhizine not only ameliorates cognitive deficits but also reduces the core pathology of amyloid plaques.[1] The modulation of the miR-223-3p/HDAC4 axis presents a novel therapeutic target that warrants further exploration.[13]

While the current research is promising, several areas require further investigation. The efficacy of Jatrorrhizine in animal models of other neurodegenerative diseases, such as Parkinson's disease and stroke, is an area that needs more in-depth study. Although some in vitro studies suggest potential benefits in these conditions through the inhibition of MAPK pathways and reduction of oxidative stress, in vivo data is currently limited.[5][7]

Future preclinical studies should focus on:

  • Expanding the scope of animal models: Investigating the effects of Jatrorrhizine in models of Parkinson's disease (e.g., 6-OHDA or MPTP models) and ischemic stroke (e.g., MCAO model).[14][15][16][17]

  • Dose-response and pharmacokinetic studies: Establishing optimal dosing regimens and understanding the bioavailability and blood-brain barrier penetration of Jatrorrhizine.

  • Direct comparative studies: Conducting head-to-head comparisons with a wider range of existing and emerging neuroprotective agents to better define its therapeutic potential.

References

A Comparative Guide to Synthetic vs. Naturally Sourced Jatrorrhizine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the efficacy, sourcing, and experimental evaluation of jatrorrhizine from both synthetic and natural origins.

Jatrorrhizine, a protoberberine alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-cancer, anti-diabetic, and anti-inflammatory properties.[1] This guide provides a comprehensive comparison between synthetically produced and naturally sourced jatrorrhizine, offering valuable insights for researchers, scientists, and professionals in drug development. The comparison focuses on purity, potential for synergistic effects, and the experimental protocols used to evaluate efficacy.

Sourcing and Purity: A Tale of Two Origins

The primary distinction between synthetic and naturally sourced jatrorrhizine lies in their composition and purity.

Synthetic Jatrorrhizine: Chemical synthesis offers a route to high-purity jatrorrhizine. Commercially available synthetic jatrorrhizine typically boasts a purity of ≥98.0%. This high level of purity is advantageous for studies where the specific effects of jatrorrhizine need to be isolated without the confounding influence of other compounds. The synthesis of jatrorrhizine has been achieved through a four-step process, providing a controlled and reproducible source of the compound.[2]

Naturally Sourced Jatrorrhizine: Jatrorrhizine is naturally present in a variety of medicinal plants, most notably in the genus Coptis, such as Coptis chinensis (Huanglian).[3] Extraction from these botanical sources yields jatrorrhizine alongside a profile of other structurally related alkaloids, including berberine, coptisine, and palmatine.[3][4] This complex mixture of bioactive compounds is a key characteristic of naturally sourced jatrorrhizine.

A potential point of consideration for naturally sourced compounds is the concept of synergy, where the combined effect of multiple compounds is greater than the sum of their individual effects.[5] Research suggests that the other alkaloids present in Coptis extracts may interact with jatrorrhizine, potentially influencing its overall therapeutic efficacy.[6]

Efficacy and Biological Activity: A Review of the Evidence

The following tables summarize key quantitative data from studies on the anti-cancer, anti-diabetic, and anti-inflammatory effects of jatrorrhizine.

Anti-Cancer Activity
Cell LineAssayIC50 ValueReference
HCT-116 (Colorectal Carcinoma)MTT Assay6.75 ± 0.29 µM (72h)[7]
HT-29 (Colorectal Carcinoma)MTT Assay5.29 ± 0.13 µM (72h)[7]
Anti-Diabetic Activity
Animal ModelParameter MeasuredDosageEffectReference
Alloxan-induced diabetic miceBlood Glucose50 mg/kg, 100 mg/kgSignificant decrease in a dose- and time-dependent mannerNot specified in search results
Anti-Inflammatory Activity
Cell LineAssayConcentrationInhibitionReference
LPS-stimulated RAW 264.7Nitric Oxide (NO) Production100 µg/mL>60%[8]
LPS-stimulated RAW 264.7iNOS Expression100 µg/mL45%[8]
LPS-stimulated RAW 264.7COX-2 Expression100 µg/mL29%[8]

Key Signaling Pathways

Jatrorrhizine exerts its biological effects by modulating various signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

Jatrorrhizine_Signaling_Pathways cluster_cancer Anti-Cancer Effects cluster_diabetes Anti-Diabetic Effects cluster_inflammation Anti-Inflammatory Effects Jatrorrhizine Jatrorrhizine Wnt_beta_catenin Wnt/β-catenin Jatrorrhizine->Wnt_beta_catenin Inhibits PI3K_AKT PI3K/AKT Jatrorrhizine->PI3K_AKT Activates NF_kappaB NF-κB Jatrorrhizine->NF_kappaB Inhibits GSK_3beta GSK-3β Wnt_beta_catenin->GSK_3beta Activates EMT Epithelial-Mesenchymal Transition (EMT) Wnt_beta_catenin->EMT Promotes beta_catenin β-catenin GSK_3beta->beta_catenin Inhibits Proliferation_Metastasis Inhibition of Proliferation & Metastasis GLUT4 GLUT4 Translocation PI3K_AKT->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kappaB->Pro_inflammatory_Cytokines Inflammation Reduced Inflammation

Figure 1. Key signaling pathways modulated by Jatrorrhizine.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment of jatrorrhizine's efficacy. Below are methodologies for key in vitro and in vivo assays.

Natural Sourcing: Extraction and Isolation

A common method for extracting jatrorrhizine from plant material, such as Phellodendron amurense, involves the following steps:

  • Extraction: The plant material is extracted with 60% ethanol in a shaking incubator for 24 hours at room temperature.

  • Fractionation: The crude extract is then subjected to fractionation using different solvents. An n-butanol extract has been shown to have significant inhibitory activity.

  • Purification: The active fraction is purified using column chromatography, such as Sephadex LH-20 and MCI-gel CHP-20, with gradient elution.

  • Identification: The structure of the isolated compound is confirmed as jatrorrhizine through spectroscopic analyses, including 1H- and 13C-NMR.[8]

Jatrorrhizine_Extraction_Workflow start Plant Material (e.g., Phellodendron amurense) extraction Ethanol Extraction start->extraction fractionation n-Butanol Fractionation extraction->fractionation purification Column Chromatography (Sephadex LH-20, MCI-gel CHP-20) fractionation->purification identification Spectroscopic Analysis (NMR) purification->identification end Purified Natural Jatrorrhizine identification->end

Figure 2. Workflow for the extraction and purification of natural Jatrorrhizine.
Chemical Synthesis

A four-step total synthesis of jatrorrhizine has been reported with a 20% overall yield.[2] This provides a reliable method for obtaining isomerically pure jatrorrhizine.

In Vitro Anti-Cancer Efficacy: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Seed colorectal cancer cells (e.g., HCT-116, HT-29) in 96-well plates at a density of 1.0×10^4 cells/well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of jatrorrhizine for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5.0 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

MTT_Assay_Workflow start Seed Cancer Cells in 96-well plate treatment Treat with Jatrorrhizine start->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (4h) mtt_addition->incubation solubilization Add DMSO incubation->solubilization readout Measure Absorbance (570 nm) solubilization->readout end Determine Cell Viability (IC50) readout->end

Figure 3. Experimental workflow for the MTT assay.
In Vivo Anti-Diabetic Efficacy: Alloxan-Induced Diabetic Mouse Model

This model is used to induce a state of diabetes in mice to test the efficacy of anti-diabetic compounds.

  • Induction of Diabetes: Administer a single intraperitoneal injection of alloxan monohydrate (e.g., 150 mg/kg body weight) to overnight-fasted mice.[9]

  • Confirmation of Diabetes: After 72 hours, measure blood glucose levels. Mice with fasting blood glucose levels above 200 mg/dL are considered diabetic.[10]

  • Treatment: Administer jatrorrhizine (e.g., 50 or 100 mg/kg, orally) to the diabetic mice for a specified period.

  • Monitoring: Monitor blood glucose levels at regular intervals throughout the study.

  • Endpoint Analysis: At the end of the study, other relevant parameters such as plasma insulin levels and lipid profiles can be assessed.

In Vitro Anti-Inflammatory Efficacy: LPS-Stimulated RAW 264.7 Macrophages

This assay evaluates the ability of a compound to reduce the inflammatory response in macrophages.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 5.5% FBS.

  • Stimulation and Treatment: Seed the cells in 48-well plates. After 16 hours, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) in the presence or absence of various concentrations of jatrorrhizine for 24 hours.[11]

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO): Measure the concentration of nitrite in the cell culture supernatant using the Griess reagent.[12]

    • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Quantify the levels of cytokines in the supernatant using ELISA kits.[12]

    • Gene and Protein Expression (iNOS, COX-2): Analyze the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) using RT-qPCR and Western blotting, respectively.[12]

Conclusion

The choice between synthetic and naturally sourced jatrorrhizine depends on the specific research objectives. Synthetic jatrorrhizine provides a high-purity compound, ideal for mechanistic studies where the effects of a single agent are under investigation. In contrast, naturally sourced jatrorrhizine, with its accompanying alkaloids, may offer a more holistic therapeutic profile due to potential synergistic interactions, which warrants further investigation. The provided experimental protocols offer a robust framework for evaluating the efficacy of jatrorrhizine from either source, enabling researchers to make informed decisions in their drug discovery and development endeavors.

References

Jatrorrhizine's Inhibitory Effect on Acetylcholinesterase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acetylcholinesterase (AChE) inhibitory activity of Jatrorrhizine against other known inhibitors, including the natural alkaloids Berberine and Palmatine, and the clinically approved drug Donepezil. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.

Comparative Inhibitory Potency

The inhibitory efficacy of a compound against acetylcholinesterase is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The table below summarizes the reported IC50 values for Jatrorrhizine and its comparators. It is important to note that variations in experimental conditions can influence the IC50 values.

CompoundAcetylcholinesterase (AChE) IC50Source of AChE
Jatrorrhizine 0.57 µM[1]Not Specified
106.1 µMNot Specified
0.872 µM (872 nM)Not Specified
Berberine 0.44 µM[2]Not Specified
0.37 µM[2]Not Specified
0.58 µM[2]Not Specified
Palmatine 0.294 µM[3]Not Specified
Donepezil 0.021 µM[4]Electric Eel
0.0067 µM (6.7 nM)[4]Not Specified
~24-36 nM (in plasma)[5]Human Red Blood Cell

Experimental Protocols

The most frequently cited method for determining acetylcholinesterase inhibition is the spectrophotometric method developed by Ellman. Below is a generalized protocol based on this method, followed by specific details where available for the compounds discussed.

General Ellman's Method Protocol

This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Typical Reagents and Solutions:

  • Buffer: Potassium phosphate buffer (0.1 M, pH 8.0) or Tris-HCl buffer (50 mM, pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Enzyme: Acetylcholinesterase (e.g., from electric eel or human recombinant).

  • Inhibitor: Test compound (e.g., Jatrorrhizine) dissolved in a suitable solvent (e.g., DMSO).

General Procedure:

  • In a 96-well microplate, the reaction mixture is prepared by adding the buffer, inhibitor solution at various concentrations, and the AChE enzyme solution.

  • The mixture is typically pre-incubated for a specific duration (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • The reaction is initiated by the addition of the substrate, ATCI, and DTNB.

  • The change in absorbance at 412 nm is monitored over time using a microplate reader.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without the inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Specific Protocol Details for Berberine Inhibition Assay

One study provides the following specific concentrations and conditions for determining the AChE inhibitory activity of Berberine[6][7]:

  • Buffer: 50 μl of potassium phosphate buffer (pH 8.0, 0.1 M).

  • Enzyme: 25 μl of acetylcholinesterase (0.01 U).

  • DTNB: 125 μl of DTNB (3 mM).

  • Substrate: 25 μl of acetylcholine (15 mM).

  • Sample: 25 μl of the test sample.

  • Incubation: The plate was incubated for 30 minutes at 37°C.

  • Controls: DMSO was used as a negative control and galantamine hydrobromide as a positive control.

Signaling Pathway of Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors exert their primary effect by increasing the concentration of acetylcholine (ACh) in the synaptic cleft. This enhanced cholinergic transmission has downstream effects that are believed to contribute to the therapeutic benefits observed in conditions like Alzheimer's disease. One of the key neuroprotective pathways activated is the PI3K/Akt signaling cascade.

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_downstream Downstream Neuroprotective Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binding & Activation Postsynaptic Postsynaptic Neuron nAChR->Postsynaptic Signal Transduction PI3K PI3K nAChR->PI3K Activation Inhibitor Jatrorrhizine / Other Inhibitors Inhibitor->AChE Inhibition Akt Akt (Protein Kinase B) PI3K->Akt Activation GSK3b GSK-3β Akt->GSK3b Inhibition CREB CREB Akt->CREB Activation Bcl2 Bcl-2 Akt->Bcl2 Activation Tau Tau Hyperphosphorylation GSK3b->Tau Induces BDNF BDNF CREB->BDNF Upregulation Neuronal_Survival Neuronal Survival & Plasticity BDNF->Neuronal_Survival Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Bcl2->Neuronal_Survival

Caption: Signaling pathway of acetylcholinesterase inhibition leading to neuroprotection.

Experimental Workflow

The process of validating the inhibitory effect of a compound like Jatrorrhizine on acetylcholinesterase typically follows a structured workflow from initial screening to detailed kinetic analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Compound_Prep Prepare Jatrorrhizine & Comparator Solutions Assay_Setup Set up 96-well plate with controls and inhibitor concentrations Compound_Prep->Assay_Setup Reagent_Prep Prepare Assay Reagents (Buffer, Substrate, DTNB, AChE) Reagent_Prep->Assay_Setup Preincubation Pre-incubate enzyme with inhibitor Assay_Setup->Preincubation Reaction_Start Initiate reaction with substrate and DTNB Preincubation->Reaction_Start Measurement Measure absorbance at 412 nm Reaction_Start->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC50 values from dose-response curve Inhibition_Calc->IC50_Calc Comparison Compare IC50 of Jatrorrhizine with other inhibitors IC50_Calc->Comparison

Caption: General experimental workflow for assessing AChE inhibition.

Conclusion

The available data indicates that Jatrorrhizine is a potent inhibitor of acetylcholinesterase. Its efficacy, as measured by IC50 values, appears to be in a similar range to other naturally occurring alkaloids like Berberine and Palmatine. However, it is generally less potent than the synthetic drug Donepezil. The variability in the reported IC50 values for Jatrorrhizine highlights the importance of standardized experimental protocols for accurate comparative analysis. The neuroprotective effects of acetylcholinesterase inhibitors are attributed not only to the symptomatic relief provided by increased acetylcholine levels but also to the activation of downstream signaling pathways, such as the PI3K/Akt pathway, which promote neuronal survival and plasticity. Further research with detailed and consistent methodologies is warranted to fully elucidate the therapeutic potential of Jatrorrhizine as an acetylcholinesterase inhibitor.

References

Unlocking Synergistic Potential: A Comparative Guide to Jatrorrhizine Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Jatrorrhizine with other compounds, supported by experimental data and detailed methodologies. Jatrorrhizine, a protoberberine alkaloid, has demonstrated the ability to enhance the efficacy of various therapeutic agents, opening new avenues for combination therapies in infectious diseases and oncology.

This guide summarizes key quantitative data in structured tables for easy comparison, provides detailed experimental protocols for pivotal studies, and visualizes the underlying mechanisms and workflows through diagrams rendered in Graphviz.

Synergistic Antimicrobial Activity: Jatrorrhizine and Norfloxacin against MRSA

A significant area of investigation has been the potentiation of antibiotics by Jatrorrhizine, particularly against resistant bacterial strains. A key study has demonstrated a synergistic effect between Jatrorrhizine and the fluoroquinolone antibiotic Norfloxacin (NFX) against methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Data Summary

The synergistic interaction between Jatrorrhizine and Norfloxacin was quantified using the checkerboard microdilution assay to determine the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is considered synergistic.

CompoundMIC Alone (mg/L)MIC in Combination (mg/L)FICIInterpretation
Jatrorrhizine64160.375Synergy
Norfloxacin648

Table 1: In vitro synergistic effect of Jatrorrhizine and Norfloxacin against MRSA (SA1199B).[1]

Mechanism of Synergy: Efflux Pump Inhibition

The primary mechanism underlying this synergy is the inhibition of the NorA multidrug efflux pump in MRSA by Jatrorrhizine. This inhibition leads to an increased intracellular concentration of Norfloxacin, thereby restoring its antibacterial activity.

cluster_cell MRSA Cell NorA NorA Efflux Pump Target Bacterial DNA/Target Norfloxacin_in Norfloxacin Norfloxacin_in->NorA Efflux Norfloxacin_in->Target Inhibition of DNA Synthesis Jatrorrhizine_in Jatrorrhizine Jatrorrhizine_in->NorA Inhibition Norfloxacin_out Norfloxacin (extracellular) Norfloxacin_out->Norfloxacin_in Jatrorrhizine_out Jatrorrhizine (extracellular) Jatrorrhizine_out->Jatrorrhizine_in

Mechanism of Jatrorrhizine and Norfloxacin Synergy.
Experimental Protocols

Checkerboard Microdilution Assay: The synergistic effect of Jatrorrhizine and Norfloxacin was determined using the checkerboard method in a 96-well microtiter plate.[1] Serial twofold dilutions of Jatrorrhizine and Norfloxacin were prepared in Mueller-Hinton broth. An inoculum of MRSA strain SA1199B was added to each well to a final concentration of 5 x 105 CFU/mL. The plates were incubated at 37°C for 24 hours. The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the drug that completely inhibited visible bacterial growth. The Fractional Inhibitory Concentration Index (FICI) was calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Ethidium Bromide Efflux Assay: To assess the inhibitory effect of Jatrorrhizine on the NorA efflux pump, an ethidium bromide (EtBr) accumulation assay was performed. MRSA SA1199B cells were loaded with EtBr, a substrate of the NorA pump. The fluorescence of EtBr is quenched upon binding to DNA within the cell. In the presence of an efflux pump inhibitor, the efflux of EtBr is blocked, leading to an increase in intracellular fluorescence. The fluorescence was monitored over time in the presence and absence of Jatrorrhizine.

In Vivo Murine Thigh Infection Model: The in vivo synergistic efficacy was evaluated in a neutropenic murine thigh infection model.[1] Mice were rendered neutropenic by cyclophosphamide injections. Thighs were infected with MRSA SA1199B. Treatment groups received Jatrorrhizine, Norfloxacin, or a combination of both. Bacterial counts in the thighs were determined after 24 hours of treatment to assess the bactericidal activity.

Synergistic Anticancer Potential: Jatrorrhizine in Colorectal Cancer

Jatrorrhizine has also been investigated for its anticancer properties and its potential to synergize with conventional chemotherapeutic agents. Studies on colorectal cancer cell lines have elucidated its inhibitory effects on cancer cell proliferation and metastasis, suggesting a basis for combination therapies.[1][2][3]

Quantitative Data Summary

While a direct synergistic study with quantitative Combination Index (CI) values for Jatrorrhizine and oxaliplatin is not yet fully available in the public domain, the IC50 values of Jatrorrhizine alone on colorectal cancer cell lines have been established.[1][2][3]

Cell LineIC50 of Jatrorrhizine (µM) after 72h
HCT-1166.75 ± 0.29
HT-295.29 ± 0.13

Table 2: Inhibitory effect of Jatrorrhizine on colorectal cancer cell proliferation.[2][3]

A study has been referenced that reportedly investigates the synergistic effect of Jatrorrhizine and oxaliplatin in colon cancer cells, though the full text with quantitative data is not widely accessible.[1]

Mechanism of Action: Wnt/β-catenin Signaling Pathway

Jatrorrhizine exerts its anticancer effects in colorectal cancer by inhibiting the Wnt/β-catenin signaling pathway.[2][3][4][5] This pathway is crucial for cancer cell proliferation, migration, and invasion. By downregulating key components of this pathway, Jatrorrhizine can suppress tumor growth and metastasis.

Jatrorrhizine Jatrorrhizine Wnt Wnt Signaling Jatrorrhizine->Wnt Inhibition GSK3b GSK-3β Wnt->GSK3b Inhibition b_catenin β-catenin GSK3b->b_catenin Degradation TCF_LEF TCF/LEF b_catenin->TCF_LEF Activation Proliferation Cell Proliferation Metastasis TCF_LEF->Proliferation Transcription of Target Genes

Jatrorrhizine's Inhibition of the Wnt/β-catenin Pathway.
Experimental Protocols

MTT Assay for Cell Viability: Colorectal cancer cells (HCT-116 and HT-29) were seeded in 96-well plates and treated with various concentrations of Jatrorrhizine for 24, 48, and 72 hours.[1][2][3] Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength, and the IC50 value was calculated.

Colony Formation Assay: Cells were seeded at a low density in 6-well plates and treated with Jatrorrhizine.[1][2][3] After a designated period, the cells were fixed and stained with crystal violet. The number of colonies was counted to determine the effect of the compound on the long-term proliferative capacity of the cells.

Wound Healing and Transwell Invasion Assays: To evaluate the effect of Jatrorrhizine on cell migration and invasion, wound healing and Transwell assays were performed.[1][2][3] In the wound healing assay, a scratch was made in a confluent cell monolayer, and the rate of wound closure was monitored over time. In the Transwell invasion assay, cells were seeded in the upper chamber of a Matrigel-coated insert, and their ability to invade the lower chamber containing a chemoattractant was quantified.

Western Blot Analysis: To investigate the molecular mechanism, the expression levels of key proteins in the Wnt/β-catenin signaling pathway (e.g., β-catenin, GSK-3β, E-cadherin, N-cadherin) were analyzed by Western blotting in Jatrorrhizine-treated and untreated cells.[1][2][3]

Future Directions and Other Potential Synergies

Research suggests that Jatrorrhizine's synergistic potential is not limited to these examples. Its ability to interact with other alkaloids like berberine and its reported synergistic effect with colistin against carbapenem-resistant Klebsiella pneumoniae warrant further investigation to establish quantitative data and detailed mechanisms.[6] The exploration of Jatrorrhizine in combination with other anticancer agents, particularly those to which resistance develops, is a promising area for future drug development.

cluster_synergy Synergistic Combinations cluster_applications Therapeutic Applications Jatrorrhizine Jatrorrhizine Norfloxacin Norfloxacin Jatrorrhizine->Norfloxacin Oxaliplatin Oxaliplatin Jatrorrhizine->Oxaliplatin Colistin Colistin Jatrorrhizine->Colistin Berberine Berberine Jatrorrhizine->Berberine MRSA MRSA Infections Norfloxacin->MRSA Colorectal_Cancer Colorectal Cancer Oxaliplatin->Colorectal_Cancer Resistant_Bacteria Resistant Bacterial Infections Colistin->Resistant_Bacteria Other_Cancers Other Cancers Berberine->Other_Cancers

Overview of Jatrorrhizine's Synergistic Potential.

References

Independent Verification of Jatrorrhizine's Effect on TGF-β Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Jatrorrhizine's effect on the Transforming Growth Factor-beta (TGF-β) signaling pathway with other known inhibitors. The information is supported by experimental data to aid in research and development decisions.

Overview of Jatrorrhizine and TGF-β Signaling

Jatrorrhizine is a protoberberine alkaloid found in several medicinal plants. It has been investigated for various pharmacological activities. The TGF-β signaling pathway is a crucial regulator of cellular processes, including growth, differentiation, and extracellular matrix (ECM) production. Dysregulation of this pathway is a key factor in the progression of fibrotic diseases and cancer.

Recent studies have explored the potential of Jatrorrhizine as a modulator of the TGF-β pathway, suggesting its potential as a therapeutic agent. This guide aims to provide an independent verification of these effects by comparing available data with that of established TGF-β inhibitors.

Comparative Analysis of TGF-β Signaling Inhibition

The following tables summarize the quantitative data on the effects of Jatrorrhizine and other known TGF-β inhibitors on key components and downstream targets of the TGF-β signaling pathway.

Table 1: Effect of Jatrorrhizine on TGF-β Signaling Components
CompoundModel SystemDosage/ConcentrationTarget MeasuredResultCitation
Jatrorrhizine Mouse model of myocardial infarctionLow-dose & High-dose (i.p.)TGF-β1 mRNASignificantly reduced[1][2]
TGF-β1 proteinStatistically decreased[1][2]
Smad2/3 proteinStatistically decreased[1][2]
Collagen I mRNA & proteinSignificantly downregulated[1][2]
Collagen III mRNA & proteinSignificantly downregulated[1][2]
Table 2: Comparative Efficacy of TGF-β Inhibitors
InhibitorTargetIC50Model SystemKey FindingsCitation
Pirfenidone Broad-spectrum anti-fibroticNot specifiedHuman lens epithelial cellsInhibited TGF-β2-induced proliferation, migration, and EMT; decreased TGF-β2 and SMADs mRNA and protein levels.[3]
Renal cell carcinoma modelInhibited TGF-β production and downstream signaling, preventing EMT.[4]
Galunisertib (LY2157299) TGF-β Receptor I (ALK5) KinaseNot specifiedHuman dermal fibroblastsAttenuated fibrotic gene expression (COL1A1, αSMA, FN1); increased anti-fibrotic gene expression (MMP1).[5]
Ex vivo human liver fibrosisInhibited SMAD2 phosphorylation and reduced expression of multiple fibrosis-related genes.[6]
SB-431542 ALK4, ALK5, ALK794 nM (ALK5)Human osteosarcoma cellsSuppressed TGF-β-induced proliferation.
~0.5-1 µM (Smad2 phosphorylation)Multiple cell linesInhibited TGF-β induced phosphorylation of Smad2.[7]
60 nM (collagen Iα1 mRNA), 50 nM (PAI-1 mRNA)A498 cellsInhibited TGF-β1-induced collagen Iα1 and PAI-1 mRNA.[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII 1. Ligand Binding TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI 2. Receptor Complex Formation Smad23 Smad2/3 TGFbRI->Smad23 3. Phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex 4. Complex with Smad4 Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA 5. Nuclear Translocation & DNA Binding Transcription Gene Transcription (e.g., Collagen, α-SMA) DNA->Transcription 6. Regulation of Target Genes Jatrorrhizine Jatrorrhizine Jatrorrhizine->TGFbRI Inhibits Signaling (Reduced Smad2/3)

Caption: Canonical TGF-β/Smad Signaling Pathway and the inhibitory effect of Jatrorrhizine.

experimental_workflow cluster_model Experimental Model cluster_treatment Treatment cluster_analysis Analysis model In vivo (e.g., Mouse Model of Fibrosis) or In vitro (e.g., Cell Culture) treatment Administer Jatrorrhizine or other inhibitors model->treatment qPCR qRT-PCR (mRNA expression of TGF-β1, Collagen) treatment->qPCR WesternBlot Western Blot (Protein levels of TGF-β1, p-Smad2/3) treatment->WesternBlot ELISA ELISA (Quantify secreted TGF-β1) treatment->ELISA IHC Immunohistochemistry (Protein localization in tissue) treatment->IHC

Caption: General experimental workflow for verifying the effect of inhibitors on TGF-β signaling.

Detailed Experimental Protocols

The following are summaries of standard protocols used in the cited research to assess the impact of compounds on the TGF-β signaling pathway.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the messenger RNA (mRNA) expression levels of target genes.

  • RNA Extraction: Total RNA is isolated from tissue homogenates or cultured cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen). The quality and quantity of RNA are assessed using a spectrophotometer.

  • cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA using a high-capacity RNA-to-cDNA kit.

  • qPCR Reaction: The qPCR is carried out using a real-time PCR system with specific primers for target genes (e.g., TGF-β1, COL1A1, COL3A1) and a housekeeping gene (e.g., GAPDH for normalization). A fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan) is used for detection.

  • Data Analysis: The relative expression of target genes is calculated using the comparative Ct (2^-ΔΔCt) method, normalized to the housekeeping gene.

Western Blotting

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Total protein is extracted from tissues or cells using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., TGF-β1, phospho-Smad2/3).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). The signal is detected using a chemiluminescent substrate, and the band intensity is quantified using imaging software. A loading control protein (e.g., β-actin or GAPDH) is used for normalization.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used for the quantitative detection of proteins, such as TGF-β1, in biological fluids like serum, plasma, or cell culture supernatants.

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for the target protein (e.g., human TGF-β1).

  • Sample Incubation: Standards and samples are added to the wells, and the target protein is captured by the immobilized antibody. For TGF-β1, samples often require an activation step (e.g., acidification) to measure the active form.

  • Detection Antibody: A biotinylated detection antibody specific for the target protein is added, forming a sandwich complex.

  • Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

  • Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the target protein in the samples is determined by comparison to a standard curve.

Immunohistochemistry (IHC)

IHC is used to visualize the presence and location of specific proteins within a tissue sample.

  • Tissue Preparation: Tissue samples are fixed (e.g., in formalin), embedded in paraffin, and sectioned.

  • Antigen Retrieval: The sections are deparaffinized, rehydrated, and treated to unmask the antigenic sites.

  • Immunostaining: The sections are incubated with a primary antibody against the target protein (e.g., TGF-β1).

  • Detection: A secondary antibody, linked to an enzyme or a fluorophore, is applied. A chromogen or fluorescent signal is developed to visualize the location of the target protein.

  • Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopic examination.

TGF-β/Smad Reporter Assay

This assay measures the transcriptional activity of the TGF-β/Smad signaling pathway.

  • Cell Transfection: Cells (e.g., HEK293) are transiently transfected with a reporter plasmid containing a luciferase gene under the control of Smad-binding elements (SBEs). A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

  • Treatment: The transfected cells are treated with TGF-β in the presence or absence of the inhibitor being tested (e.g., Jatrorrhizine).

  • Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for transfection efficiency. A decrease in luciferase activity in the presence of the inhibitor indicates suppression of the TGF-β/Smad pathway.[9][10][11]

Conclusion and Future Directions

The available evidence suggests that Jatrorrhizine can inhibit the TGF-β1/Smad2/3 signaling pathway, leading to a reduction in the expression of fibrotic markers in a mouse model of myocardial infarction.[1][2] This positions Jatrorrhizine as a potential therapeutic candidate for fibrotic diseases.

However, it is crucial to note that the independent verification of these findings across different fibrotic models (e.g., liver, lung, kidney fibrosis) is currently limited. Further research is necessary to confirm the inhibitory effects of Jatrorrhizine on the TGF-β pathway in various cellular and disease contexts and to elucidate its precise mechanism of action.

A direct comparison with established TGF-β inhibitors like Pirfenidone and Galunisertib is challenging due to variations in experimental models and conditions. Future studies should aim to perform head-to-head comparisons of Jatrorrhizine with these inhibitors to better understand its relative potency and therapeutic potential.

For drug development professionals, Jatrorrhizine presents an interesting natural compound for further investigation. The next steps should include:

  • In-depth mechanistic studies: Investigating the direct molecular target of Jatrorrhizine within the TGF-β signaling cascade.

  • Broad-spectrum efficacy studies: Evaluating the anti-fibrotic effects of Jatrorrhizine in a range of preclinical models of fibrosis.

  • Pharmacokinetic and toxicological profiling: Establishing a comprehensive safety and efficacy profile for Jatrorrhizine.

By addressing these research gaps, the scientific community can fully ascertain the therapeutic value of Jatrorrhizine as a modulator of TGF-β signaling.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Jatrorrhizine and Related Protoberberine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetics of Jatrorrhizine, a bioactive isoquinoline alkaloid, with its structurally related protoberberine alkaloids, Palmatine and Berberine. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Jatrorrhizine, primarily isolated from medicinal plants like Coptis chinensis (Huang-Lian) and Phellodendron amurense (Huang-Bai), has demonstrated a wide range of pharmacological activities.[1][2][3] However, like many protoberberine alkaloids, its clinical application is often hampered by poor oral bioavailability.[4][5][6] Understanding its pharmacokinetic profile in comparison to other key alkaloids found in the same herbal sources is crucial for optimizing its therapeutic potential and for the development of novel derivatives.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for Jatrorrhizine and its related alkaloids following oral (p.o.) and intravenous (i.v.) administration in rats. These parameters are essential for comparing the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.

Table 1: Comparative Pharmacokinetic Parameters in Rats After Oral Administration

CompoundDoseFormulationCmax (ng/mL)Tmax (min)AUC (mg·min/L)t1/2 (min)Oral Bioavailability (%)Reference
Jatrorrhizine 60 mg/kgTotal alkaloids of Huangteng700 ± 8047.76 ± 1.24144.36 ± 1.06105.64 ± 16.9943.90%[7][8]
Palmatine 60 mg/kgTotal alkaloids of Huangteng910 ± 6035.24 ± 0.83280.30 ± 18.69187.03 ± 1.5310.98%[7][8]
Jatrorrhizine 15.52 mg/kgJiaotai Pills extracts5.56 ± 2.40127.8 ± 61.816.96 ± 1.57 (ng·h/mL)173.4 ± 105.6Not Reported[1]

Table 2: Comparative Pharmacokinetic Parameters in Rats After Intravenous Administration

CompoundDoseFormulationAUC (mg·min/L)t1/2 (min)Reference
Jatrorrhizine 60 mg/kgTotal alkaloids of Huangteng328.83 ± 10.81147.26 ± 1.82[7][8]
Palmatine 60 mg/kgTotal alkaloids of Huangteng2553.14 ± 214.91172.18 ± 12.38[7][8]

Note: Direct comparison between studies should be made with caution due to differences in dosing, formulation (pure compound vs. herbal extract), and analytical methods.

The data reveals significant differences in the pharmacokinetic behaviors of these alkaloids. Notably, Jatrorrhizine exhibits a considerably higher oral bioavailability (43.90%) compared to Palmatine (10.98%) when administered as part of the total alkaloids from Huangteng.[7][8] However, the pharmacokinetics are significantly altered when administered in different herbal preparations, such as Zuojinwan, indicating that interactions between herbal components can change the absorption profiles of the alkaloids.[9][10]

Experimental Protocols

The data presented is derived from in vivo pharmacokinetic studies, typically following standardized protocols as described below.

Animal Model and Dosing
  • Species: Sprague-Dawley rats are commonly used for pharmacokinetic studies of Jatrorrhizine.[11]

  • Administration: For oral bioavailability studies, animals are typically administered the compound or extract via intragastric gavage. For intravenous studies, the substance is administered through the tail vein.[7][8] Doses vary depending on the study's objective, ranging from 0.1 mg/kg to 60 mg/kg.[7][8][12]

Sample Collection and Preparation
  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points after administration.

  • Plasma Extraction: Plasma is separated by centrifugation. A protein precipitation method is then employed to extract the target compounds and the internal standard. A common approach involves adding an acetonitrile-methanol mixture to the plasma samples to precipitate proteins.[9][10]

Analytical Methodology
  • Instrumentation: A highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous determination of Jatrorrhizine, Palmatine, and Berberine in plasma.[9][10]

  • Chromatography: Chromatographic separation is typically achieved using a C18 column.[9][10]

  • Detection: Mass spectrometric detection is performed using an electrospray ionization (ESI) source operating in positive ionization mode, with selected reaction monitoring (SRM) for precise quantification.[10]

Pharmacokinetic Analysis
  • The plasma concentration-time data for each compound is analyzed using pharmacokinetic software (e.g., 3P97) to calculate key parameters, including Cmax, Tmax, AUC, and t1/2.[7][8]

Visualizing Key Processes

To better illustrate the procedures and biological pathways involved, the following diagrams are provided.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines the typical workflow for an in vivo pharmacokinetic study of Jatrorrhizine and its derivatives.

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Sample Collection & Processing cluster_3 Analysis & Data Processing A Acclimatization of Sprague-Dawley Rats B Fasting Overnight (with free access to water) A->B C Oral Gavage (p.o.) or Intravenous (i.v.) Injection B->C D Serial Blood Sampling (via tail vein) C->D E Plasma Separation (Centrifugation) D->E F Protein Precipitation & Analyte Extraction E->F G LC-MS/MS Analysis F->G H Quantification of Concentration vs. Time G->H I Pharmacokinetic Modeling (e.g., using 3P97 software) H->I J Calculation of Parameters (Cmax, Tmax, AUC, t1/2) I->J G cluster_phase1 Phase I Metabolism (Liver Microsomes) cluster_phase2 Phase II Metabolism (Liver Microsomes) JAT Jatrorrhizine Met_Dem Demethylated Metabolites JAT->Met_Dem Demethylation Met_Gluc Glucuronidated Metabolites JAT->Met_Gluc Glucuronidation P450 CYP3A1/2 CYP2D2 P450->Met_Dem Elim Elimination Met_Dem->Elim UGT UGT1A1 UGT1A3 UGT->Met_Gluc Met_Gluc->Elim

References

Validating the Therapeutic Potential of Jatrorrhizine: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Jatrorrhizine across various preclinical models, supported by experimental data. It is designed to assist researchers in evaluating its efficacy against alternative treatments and in understanding the methodologies behind these findings.

Executive Summary

Jatrorrhizine, a naturally occurring isoquinoline alkaloid, has demonstrated significant therapeutic promise in a range of preclinical studies. Its multifaceted pharmacological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and neuroprotective effects, position it as a compelling candidate for further drug development. This guide synthesizes the key findings from in vitro and in vivo models, presenting a comparative analysis of its performance.

Anti-Cancer Potential: Colorectal Cancer

Jatrorrhizine has shown potent cytotoxic and anti-proliferative effects against colorectal cancer cell lines and has demonstrated tumor growth inhibition in xenograft models.

In Vitro Efficacy

Jatrorrhizine exhibits dose-dependent inhibition of colorectal cancer cell proliferation.

Cell LineIC50 (72h)Reference
HCT-1166.75 ± 0.29 µM[1][2][3]
HT-295.29 ± 0.13 µM[1][2][3]
In Vivo Efficacy: Xenograft Model

In a nude mouse xenograft model using HCT-116 cells, Jatrorrhizine treatment suppressed tumor growth and metastasis.[1][3]

Experimental Protocol: In Vivo Colorectal Cancer Model
  • Model: Nude mice xenograft model.

  • Cell Line: HCT-116 human colorectal carcinoma cells.

  • Procedure: HCT-116 cells are implanted subcutaneously into nude mice. Once tumors are established, mice are treated with Jatrorrhizine.

  • Parameters Monitored: Tumor volume and weight are measured regularly. At the end of the study, tumors and lungs are harvested for histological and immunohistochemical analysis to assess tumor growth, apoptosis, and metastasis.[1][3]

Signaling Pathway: Wnt/β-catenin in Colorectal Cancer

Jatrorrhizine has been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in the development and progression of colorectal cancer.

G Jatrorrhizine Jatrorrhizine GSK3b GSK3b Jatrorrhizine->GSK3b Upregulates beta_catenin beta_catenin Jatrorrhizine->beta_catenin Downregulates Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP5_6 LRP5_6 LRP5_6->Dvl Destruction_Complex Destruction Complex Dvl->Destruction_Complex inhibits GSK3b->Destruction_Complex APC APC APC->Destruction_Complex Axin Axin Axin->Destruction_Complex TCF_LEF TCF_LEF beta_catenin->TCF_LEF Target_Genes Target_Genes TCF_LEF->Target_Genes activate Proliferation_Metastasis Proliferation_Metastasis Target_Genes->Proliferation_Metastasis Destruction_Complex->beta_catenin degrades

Jatrorrhizine inhibits the Wnt/β-catenin pathway.

Anti-Inflammatory Potential: Rheumatoid Arthritis & Ulcerative Colitis

Jatrorrhizine demonstrates significant anti-inflammatory effects in preclinical models of rheumatoid arthritis and ulcerative colitis.

Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Rat Model

Jatrorrhizine hydrochloride (JH) was compared to methotrexate (MTX), a standard-of-care treatment for rheumatoid arthritis.

Treatment GroupArthritis ScorePaw Swelling (mm)Serum anti-CII Antibody (U/mL)
CIA + VehicleHighIncreasedSignificantly Elevated
CIA + JH (20 mg/kg)Significantly ReducedReducedSignificantly Inhibited
CIA + JH (50 mg/kg)Significantly ReducedReducedSignificantly Inhibited
CIA + MTX (3 mg/kg)Markedly AttenuatedReducedSignificantly Inhibited

Note: 50 mg/kg JH showed a stronger effect than 3 mg/kg MTX in reducing inflammatory scores and paw swelling.[4]

Experimental Protocol: Collagen-Induced Arthritis (CIA) Rat Model
  • Model: Female Wistar rats.

  • Induction: Arthritis is induced by immunization with type II collagen.

  • Treatment: Once clinical signs of arthritis appear (clinical score ≥ 2), rats are treated daily with Jatrorrhizine hydrochloride (20 mg/kg or 50 mg/kg, intragastrically) or methotrexate (3 mg/kg) for 14 days.

  • Parameters Monitored: Arthritis severity is evaluated using a clinical scoring system. Paw swelling is measured. At the end of the treatment period, serum levels of anti-collagen type II (CII) antibodies and joint tissue levels of pro-inflammatory cytokines (TNF-α, IL-1β) are determined by ELISA.[4]

Ulcerative Colitis: Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

Jatrorrhizine was compared to 5-aminosalicylic acid (5-ASA), a standard treatment for ulcerative colitis.

Treatment GroupBody Weight ChangeDisease Activity Index (DAI)Colon Length
DSS ModelSignificant DecreaseIncreasedShortened
DSS + Jat (40 mg/kg)ImprovedReducedPartially Restored
DSS + Jat (80 mg/kg)ImprovedReducedPartially Restored
DSS + Jat (160 mg/kg)Significantly ImprovedSignificantly ReducedSignificantly Restored
DSS + 5-ASASignificantly ImprovedSignificantly ReducedSignificantly Restored
Experimental Protocol: DSS-Induced Colitis Mouse Model
  • Model: Mice.

  • Induction: Acute colitis is induced by administering 3% DSS in the drinking water for 7 days.

  • Treatment: Mice are orally administered with Jatrorrhizine (40, 80, or 160 mg/kg) or 5-ASA once daily for 10 days, starting at the same time as DSS induction.

  • Parameters Monitored: Body weight, stool consistency, and presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI). At the end of the experiment, colon length is measured, and colon tissue is collected for histological analysis and measurement of inflammatory markers.[5][6]

Signaling Pathway: TLR4/MyD88/NF-κB in Ulcerative Colitis

Jatrorrhizine has been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway, which plays a key role in the inflammatory response in ulcerative colitis.

Jatrorrhizine Jatrorrhizine TLR4 TLR4 Jatrorrhizine->TLR4 inhibits MyD88 MyD88 Jatrorrhizine->MyD88 inhibits NF_kB NF-κB Jatrorrhizine->NF_kB inhibits DSS DSS DSS->TLR4 activates TLR4->MyD88 MyD88->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NF_kB->Pro_inflammatory_Cytokines promotes transcription of Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Jatrorrhizine inhibits the TLR4/MyD88/NF-κB pathway.

Metabolic Regulation: Obesity and Hyperlipidemia

Jatrorrhizine hydrochloride (JH) has demonstrated beneficial effects in a high-fat diet (HFD)-induced obesity mouse model.

Treatment GroupBody WeightSerum TriglyceridesTotal CholesterolLDL-CHDL-C
HFDSignificantly IncreasedIncreasedIncreasedIncreasedDecreased
HFD + JH (20 mg/kg)ReducedReducedReducedReducedIncreased
HFD + JH (100 mg/kg)Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Increased
Experimental Protocol: High-Fat Diet-Induced Obesity Mouse Model
  • Model: Mice.

  • Induction: Mice are fed a high-fat diet to induce obesity and hyperlipidemia.

  • Treatment: Mice receive daily intragastric injections of Jatrorrhizine hydrochloride (20 or 100 mg/kg) for 8 weeks.

  • Parameters Monitored: Body weight is measured regularly. At the end of the treatment period, serum levels of triglycerides, total cholesterol, LDL-C, and HDL-C are measured. Glucose tolerance and insulin sensitivity tests are also performed.[7][8]

Neuroprotective Potential: Alzheimer's Disease

Jatrorrhizine has shown promise in preclinical models of Alzheimer's disease by reducing amyloid-β (Aβ) plaques.

Experimental Protocol: APP/PS1 Transgenic Mouse Model
  • Model: APP/PS1 transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations linked to familial Alzheimer's disease.

  • Treatment: The specific treatment protocol for Jatrorrhizine in this model requires further detailed investigation from the cited literature.

  • Parameters Monitored: Cognitive function is assessed through behavioral tests. Brain tissue is analyzed for the presence and quantity of Aβ plaques using immunohistochemistry and ELISA.

Experimental Workflow: Alzheimer's Disease Model

APP_PS1_mice APP/PS1 Mice Treatment Jatrorrhizine Treatment APP_PS1_mice->Treatment Behavioral_Tests Behavioral Tests Treatment->Behavioral_Tests Brain_Analysis Brain Tissue Analysis Treatment->Brain_Analysis Cognitive_Function Cognitive Function Behavioral_Tests->Cognitive_Function Abeta_Plaques Aβ Plaque Quantification Brain_Analysis->Abeta_Plaques

Workflow for evaluating Jatrorrhizine in an AD mouse model.

Conclusion

The preclinical data presented in this guide strongly support the therapeutic potential of Jatrorrhizine across a spectrum of diseases. Its efficacy in established animal models, often comparable or superior to standard-of-care treatments, underscores its promise as a novel therapeutic agent. The detailed experimental protocols and elucidated signaling pathways provide a solid foundation for researchers to design further investigations and move towards clinical validation.

References

Safety Operating Guide

Proper Disposal of Jatrorrhizine Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Jatrorrhizine Chloride, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound, an alkaloid with diverse biological activities, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, it is imperative that this compound is not disposed of with household garbage or allowed to enter sewage systems[1]. Adherence to proper hazardous waste disposal protocols is crucial.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat[2][3]. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[2][3]. In case of accidental contact, follow these first-aid measures:

  • After inhalation: Move to fresh air. If breathing is difficult, seek medical attention[3].

  • After skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water[3].

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention[3].

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor[1][2].

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous chemical waste. The following steps provide a clear procedure for its safe disposal:

  • Waste Identification and Segregation:

    • This compound waste, including pure compound, contaminated labware (e.g., gloves, absorbent paper), and solutions, must be treated as hazardous waste.

    • Segregate this compound waste from other waste streams. Do not mix with incompatible chemicals such as strong acids, bases, oxidizing agents, or reducing agents[2]. Keep solid and liquid waste in separate containers[4].

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure, tight-fitting lid[5][6].

    • Clearly label the waste container with a "Hazardous Waste" tag. The label must include the full chemical name ("this compound"), CAS Number (6681-15-8), the concentration or amount of the waste, and the date accumulation started[7].

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[8][9].

    • The SAA must be a secure, well-ventilated area away from general laboratory traffic.

    • Ensure secondary containment is in place to capture any potential leaks or spills[5].

  • Arrange for Disposal:

    • Once the container is full (not exceeding 90% capacity) or when the accumulation time limit is reached, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or equivalent office[6][10].

    • Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and authorized to do so.

Quantitative Limits for Hazardous Waste Accumulation

The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by regulations like the Resource Conservation and Recovery Act (RCRA). Specific limits may vary by jurisdiction and institutional policies.

Waste CategoryMaximum Volume in Satellite Accumulation Area (SAA)Time Limit for Removal After Reaching Limit
Hazardous Waste 55 gallons3 calendar days
Acutely Toxic (P-listed) Waste 1 quart (liquid) or 1 kilogram (solid)3 calendar days

Note: While this compound is not specifically P-listed, it is crucial to adhere to the general hazardous waste accumulation limits and your institution's specific guidelines.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid, Incompatibles) ppe->segregate container Select & Label Compatible Hazardous Waste Container segregate->container accumulate Accumulate Waste in Designated SAA container->accumulate storage_check Store Securely with Secondary Containment accumulate->storage_check full_or_time Container Full or Time Limit Reached? storage_check->full_or_time Weekly Inspection full_or_time->accumulate No contact_ehs Contact EHS for Waste Pickup full_or_time->contact_ehs Yes end End: Proper Disposal by EHS contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for Jatrorrhizine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of Jatrorrhizine Chloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Classification

This compound is a substance that requires careful handling due to its potential health and environmental effects. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1]

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statements
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.[1][2]P264, P270, P301+P312, P330, P501[1][2]
Acute Aquatic Toxicity (Category 1)GHS09 (Environment)WarningH400: Very toxic to aquatic life.P273, P391, P501[1]
Chronic Aquatic Toxicity (Category 1)GHS09 (Environment)WarningH410: Very toxic to aquatic life with long lasting effects.[1]P273, P391, P501[1]

Operational Plan: Handling and Storage

A systematic approach to handling this compound is crucial. This involves proper engineering controls, the correct use of Personal Protective Equipment (PPE), and adherence to safe storage conditions.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is strongly recommended to avoid the formation and inhalation of dust and aerosols.[1][3]

  • Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible and in good working order.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

Body AreaRequired PPESpecifications and Best Practices
Eye/Face Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][3]
Hands Protective GlovesUse chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use. Wash and dry hands thoroughly after removing gloves.[1][3][4]
Body Impervious ClothingA lab coat, long-sleeved jacket, or chemical-resistant suit is required.[1][3][5] Ensure clothing is fire/flame resistant.[3]
Respiratory Suitable RespiratorA respirator is necessary when engineering controls are insufficient, if dust formation is likely, or if irritation is experienced.[1][3] For significant exposure risk, a full-face respirator may be required.[3]
Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all engineering controls are operational. Clear the workspace of any unnecessary items.

  • Donning PPE: Put on all required PPE in the following order: lab coat, respirator, safety goggles, and then gloves.

  • Handling the Substance:

    • Avoid any actions that could generate dust, such as vigorous scraping or shaking.[1][3]

    • If weighing the powder, do so within a fume hood or a ventilated balance enclosure.

    • Use non-sparking tools to prevent ignition.[3]

    • Do not eat, drink, or smoke in the handling area.[1][2]

  • Post-Handling:

    • Thoroughly wash all exposed skin after completing the task.[1][2]

    • Decontaminate all equipment and the work surface. Surfaces can be scrubbed with alcohol.[1]

    • Remove PPE carefully to avoid cross-contamination, and dispose of single-use items in the appropriate waste stream.

Storage Conditions

Proper storage is essential to maintain the stability and integrity of this compound.

FormRecommended Storage TemperatureConditions
Powder -20°C[1] or 2-8°C[6]Keep container tightly sealed in a dry, cool, and well-ventilated area.[1][3]
In Solvent -80°C[1][7] or -20°C[8]Aliquot stock solutions to prevent repeated freeze-thaw cycles.[8]

General Storage Precautions:

  • Keep away from direct sunlight and sources of ignition.[1]

  • Store separately from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

Emergency and Disposal Plans

Immediate and appropriate action is required in the event of an emergency. The following workflow and procedures outline the necessary steps for spills, personal exposure, and disposal.

EmergencyResponse Workflow for Emergency Response to a this compound Incident incident Chemical Incident Occurs decision Spill or Personal Exposure? incident->decision spill_evacuate Evacuate Personnel to a Safe Area decision->spill_evacuate Spill exposure_remove Remove Victim from Exposure Source decision->exposure_remove Exposure spill_ppe Don Full PPE spill_evacuate->spill_ppe spill_contain Contain Spill & Prevent Entry to Drains spill_ppe->spill_contain spill_clean Clean with Absorbent Material & Decontaminate spill_contain->spill_clean spill_dispose Dispose of Waste in Sealed Containers spill_clean->spill_dispose report Report Incident to Supervisor spill_dispose->report exposure_first_aid Administer First Aid (See Specifics Below) exposure_remove->exposure_first_aid exposure_clothing Remove Contaminated Clothing exposure_first_aid->exposure_clothing exposure_medical Seek Immediate Medical Attention exposure_clothing->exposure_medical exposure_medical->report

Caption: Workflow for Emergency Response to a this compound Incident.

Accidental Release Measures (Spills)
  • Evacuate: Immediately evacuate personnel from the affected area.[1][3]

  • Ventilate: Ensure the area is well-ventilated.[1][3]

  • Protect: Use full personal protective equipment before entering the spill area.[1]

  • Contain: Prevent further leakage or spillage. Do not allow the chemical to enter drains or water courses.[1][3]

  • Clean-Up:

    • For solids, pick up mechanically.

    • For solutions, absorb with a finely-powdered, liquid-binding material like diatomite or universal binders.[1]

    • Collect all material into suitable, closed containers for disposal.[3]

  • Decontaminate: Scrub surfaces and equipment with alcohol to decontaminate.[1]

First-Aid Measures
  • If Swallowed: Immediately call a POISON CENTER or doctor.[1][2] Rinse the mouth with water but do NOT induce vomiting.[1][3]

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) or oxygen. Seek immediate medical attention.[1][3]

  • In Case of Skin Contact: Remove contaminated clothing and shoes immediately. Rinse the skin thoroughly with large amounts of water and consult a physician.[1]

  • In Case of Eye Contact: Remove any contact lenses. Immediately flush the eyes with large amounts of running water for at least 15 minutes, holding the eyelids apart. Promptly call a physician.[1][3]

Disposal Plan

Disposal of this compound and its contaminated materials must be handled with care to prevent environmental harm.

  • Collection: Collect all waste material (spilled substance, contaminated absorbents, and single-use PPE) in suitable, tightly sealed containers.[3]

  • Labeling: Clearly label the waste containers with the chemical name and associated hazards.

  • Disposal: Dispose of the contents and the container at an approved waste disposal plant.[1] All disposal practices must be in accordance with local, regional, and national environmental regulations.[2]

  • Environmental Precaution: Avoid release into the environment.[1] Spillage should be collected to prevent it from reaching waterways.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.